molecular formula C3H10N2O B171459 1-Hydrazino-2-propanol CAS No. 18501-20-7

1-Hydrazino-2-propanol

Cat. No.: B171459
CAS No.: 18501-20-7
M. Wt: 90.12 g/mol
InChI Key: OWXTVVMIMIRMLL-UHFFFAOYSA-N
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Description

1-Hydrazino-2-propanol is a versatile bifunctional building block in medicinal chemistry and organic synthesis, valued for its hydrazine and alcohol functional groups. Its primary research application is as a precursor for the synthesis of a wide spectrum of nitrogen-containing heterocycles and hydrazone-based derivatives, which are core structures in many pharmacologically active compounds . The hydrazine moiety readily undergoes condensation with carbonyl groups to form hydrazone derivatives, a class of compounds recognized for a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Furthermore, this compound serves as a critical synthon for constructing complex heterocyclic systems such as pyrazoles, oxadiazoles, and azetidin-2-ones, which are privileged scaffolds in drug discovery for developing new therapeutic agents . The continued scientific interest in hydrazide and hydrazone chemistry underscores the value of this compound as a fundamental reagent for generating novel chemical entities aimed at overcoming drug resistance and exploring new mechanisms of action in biomedical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydrazinylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O/c1-3(6)2-5-4/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXTVVMIMIRMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284677
Record name 1-Hydrazino-2-propanol
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Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18501-20-7
Record name 18501-20-7
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Record name 1-Hydrazino-2-propanol
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Record name 1-hydrazinylpropan-2-ol
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Foundational & Exploratory

A Technical Guide to 1-Hydrazino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Hydrazino-2-propanol (CAS No. 18501-20-7), a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This guide details its chemical and physical properties, safety information, and its role in organic synthesis.

Chemical Identification and Properties

This compound is an organic compound that features both a hydrazine and a hydroxyl functional group.[1] This unique structure imparts it with properties of both a reducing agent and an alcohol.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 18501-20-7[2]
Molecular Formula C₃H₁₀N₂O[2]
Molecular Weight 90.12 g/mol [2]
IUPAC Name 1-hydrazinylpropan-2-ol[2]
Synonyms 1-Hydrazinopropan-2-ol, 2-Propanol, 1-hydrazinyl-[2][3]
Appearance Solid
Boiling Point 171.84 °C (Predicted)[4]
Melting Point Not available
Density 1.03 g/cm³ (Predicted)[4]
Flash Point 90.05 °C (Predicted)[4]
SMILES CC(O)CNN
InChI Key OWXTVVMIMIRMLL-UHFFFAOYSA-N[2]

Experimental Protocols

General Synthesis of Hydrazides

Hydrazides are commonly synthesized from esters, anhydrides, or acyl chlorides through a reaction with hydrazine.[5] The following diagram illustrates a general workflow for this synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product start_ester Ester (R-COOR') reaction Reaction in appropriate solvent (e.g., ethanol, methanol) start_ester->reaction start_anhydride Anhydride ((RCO)₂O) start_anhydride->reaction start_acyl Acyl Chloride (R-COCl) start_acyl->reaction hydrazine Hydrazine (N₂H₄) hydrazine->reaction hydrazide Hydrazide (R-CONHNH₂) reaction->hydrazide

General synthesis pathway for hydrazides.

Thermal Decomposition of this compound

The thermal decomposition of this compound has been shown to yield methylhydrazine.[6] A study reported that heating the compound can lead to the formation of methylhydrazine in a 20-30% yield.[6] The process can sometimes be violent, and the use of a moderating agent like polyethylene glycol-400 has been explored.[6]

Experimental Details from Literature : In one documented experiment, the distillate from the thermal decomposition was dried and then distilled to yield methylhydrazine.[6] The identity of the product was confirmed by preparing the oxalate derivative and comparing its melting point to an authentic sample.[6]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its bifunctional nature allows it to be a versatile building block.

  • Pharmaceutical Industry : It is used as a synthetic intermediate for developing various medications.[1] Its reducing properties and reactivity are valuable in synthesizing pharmaceutical compounds.[1] Hydrazide and its derivatives, hydrazide-hydrazones, are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, antifungal, and anticancer properties.[7]

  • Agrochemical Production : This compound is a key precursor in manufacturing various agrochemicals, contributing to the development of products for crop protection and yield enhancement.[1]

  • Organic Synthesis : It is utilized as a precursor for producing other organic compounds due to its unique chemical structure that allows for participation in various chemical reactions.[1]

G cluster_compound This compound cluster_applications Primary Applications cluster_end_products Potential End Products / Areas of Interest compound This compound pharma Pharmaceutical Intermediate compound->pharma agro Agrochemical Precursor compound->agro organic Organic Synthesis Building Block compound->organic drugs Active Pharmaceutical Ingredients (e.g., antimicrobials, anticancer agents) pharma->drugs pesticides Pesticides & Herbicides agro->pesticides specialty Specialty Organic Compounds organic->specialty

Applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance. Proper safety precautions must be taken during its handling and use.

Table 2: GHS Hazard Information

Hazard ClassGHS Classification
Acute Toxicity, Oral Category 3 (Toxic if swallowed)[2]
Eye Irritation Category 2 (Causes serious eye irritation)[2]
Skin Irritation Category 2 (Causes skin irritation)[2]
Specific target organ toxicity, single exposure Category 3 (May cause respiratory irritation)[2]

GHS Pictograms:

  • GHS06 (Skull and crossbones)

Hazard Statements:

  • H301: Toxic if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Precautionary Statements:

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

References

(RS)-1-hydrazino-2-propanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-1-hydrazino-2-propanol, also known as 2-hydroxypropylhydrazine, is a chiral organic compound featuring both a hydrazine and a secondary alcohol functional group. This unique combination of functionalities makes it a potentially valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its hydrazinyl moiety can act as a nucleophile or a reducing agent, while the hydroxyl group offers a site for further functionalization. This guide provides a comprehensive overview of the known chemical properties of (RS)-1-hydrazino-2-propanol, based on currently available data.

Chemical and Physical Properties

The physical and chemical properties of (RS)-1-hydrazino-2-propanol are summarized in the tables below. It is important to note that while some physical properties have been computationally predicted, experimentally determined values for properties such as melting point are not consistently reported in publicly available literature.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₃H₁₀N₂O--INVALID-LINK--
Molecular Weight 90.12 g/mol --INVALID-LINK--
CAS Number 18501-20-7--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Boiling Point 171.84 °C (Predicted)--INVALID-LINK--
Density 1.03 g/cm³ (Predicted)--INVALID-LINK--
Flash Point 90.05 °C (Predicted)--INVALID-LINK--
Melting Point Not Available-

Table 2: Computed Properties

PropertyValueSource
XLogP3 -1.2--INVALID-LINK--
Hydrogen Bond Donor Count 3--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--
Exact Mass 90.079312947--INVALID-LINK--
Topological Polar Surface Area 58.3 Ų--INVALID-LINK--

Spectral Data

Mass Spectrometry

A definitive mass spectrum for (RS)-1-hydrazino-2-propanol is not publicly available. However, based on the fragmentation of alcohols and hydrazines, the following fragmentation patterns could be anticipated under electron ionization (EI):

  • Molecular Ion (M+): A peak at m/z = 90 corresponding to the intact molecule.

  • Loss of a methyl group (-CH₃): A fragment at m/z = 75.

  • Loss of a hydroxyl group (-OH): A fragment at m/z = 73.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen could lead to various fragments. For example, cleavage between the carbon bearing the hydroxyl group and the adjacent CH₂ group could yield a fragment at m/z = 45 ([CH(OH)CH₃]⁺).

  • Loss of water (-H₂O): A peak at m/z = 72.

NMR Spectroscopy

Detailed ¹H and ¹³C NMR spectra with definitive peak assignments for (RS)-1-hydrazino-2-propanol are not available in the searched databases. For a molecule with this structure, one would expect the following signals in the ¹H NMR spectrum:

  • A doublet for the methyl protons (-CH₃).

  • A multiplet for the methine proton (-CH).

  • A multiplet for the methylene protons (-CH₂-).

  • Broad signals for the protons of the hydroxyl (-OH) and hydrazine (-NHNH₂) groups, which may be exchangeable with D₂O.

In the ¹³C NMR spectrum, three distinct signals corresponding to the three carbon atoms in different chemical environments would be expected.

Chemical Reactivity and Potential Applications

(RS)-1-hydrazino-2-propanol possesses two reactive functional groups, making it a versatile intermediate in organic synthesis.

Reactivity of the Hydrazine Moiety

The hydrazine group is a potent nucleophile and can participate in a variety of reactions, most notably the formation of hydrazones with aldehydes and ketones. This reaction is a cornerstone of combinatorial chemistry and is widely used in the synthesis of heterocycles and other complex organic molecules. The general mechanism for hydrazone formation is depicted below.

Caption: General reaction scheme for hydrazone formation from an aldehyde or ketone and a hydrazine.

The hydrazine group can also be oxidized or reduced and can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Reactivity of the Hydroxyl Group

The secondary alcohol group can undergo typical alcohol reactions, such as oxidation to a ketone, esterification, and etherification. This allows for the introduction of a wide range of other functional groups, further enhancing the synthetic utility of (RS)-1-hydrazino-2-propanol.

Potential Applications in Drug Development

The presence of both a hydrazine and a hydroxyl group makes (RS)-1-hydrazino-2-propanol an attractive starting material for the synthesis of novel drug candidates. The hydrazine moiety can be used to link the molecule to other pharmacophores or to form heterocyclic structures with known biological activity. The hydroxyl group provides a handle for modifying the molecule's polarity and pharmacokinetic properties.

Experimental Protocols

General Synthesis Approach

A plausible synthetic route to (RS)-1-hydrazino-2-propanol would involve the reaction of propylene oxide with hydrazine hydrate. This reaction would likely proceed via a nucleophilic ring-opening of the epoxide by hydrazine.

synthesis_workflow start Start reactants Propylene Oxide + Hydrazine Hydrate start->reactants reaction Reaction (e.g., in Ethanol, reflux) reactants->reaction workup Aqueous Work-up (e.g., extraction with organic solvent) reaction->workup purification Purification (e.g., distillation or chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product (RS)-1-hydrazino-2-propanol characterization->product

Caption: A general workflow for the synthesis and purification of (RS)-1-hydrazino-2-propanol.

Disclaimer: This is a hypothetical protocol and would require optimization and validation in a laboratory setting.

Safety Information

(RS)-1-hydrazino-2-propanol is classified as a hazardous substance. The GHS hazard statements indicate that it is toxic if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statement
alt text
DangerH301: Toxic if swallowed
alt text
WarningH319: Causes serious eye irritation

Source: --INVALID-LINK--[1]

Conclusion

(RS)-1-hydrazino-2-propanol is a chiral bifunctional molecule with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceuticals. While basic chemical and physical data are available, there is a notable lack of detailed experimental protocols and comprehensive spectral analysis in the public literature. Further research to elucidate these experimental details would be highly valuable to the scientific community and would undoubtedly facilitate the broader application of this versatile compound. Researchers interested in utilizing (RS)-1-hydrazino-2-propanol are encouraged to perform thorough characterization and to develop and validate their own experimental procedures.

References

A Technical Guide to 1-Hydrazinylpropan-2-ol: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 1-hydrazinylpropan-2-ol, a chemical compound of interest in various research and development applications. The information is presented to be accessible and useful for professionals in the fields of chemistry and drug development.

Core Molecular Data

The essential molecular identifiers and properties of 1-hydrazinylpropan-2-ol are summarized in the table below for quick reference and comparison.

PropertyValue
Molecular Formula C3H10N2O[1]
Molecular Weight 90.12 g/mol [1]
IUPAC Name 1-hydrazinylpropan-2-ol[1]
CAS Number 18501-20-7[1]

Synthesis Pathway

A common method for the synthesis of 1-hydrazinylpropan-2-ol involves the nucleophilic ring-opening of propylene oxide with hydrazine. This reaction proceeds via an SN2 mechanism, where the hydrazine molecule acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. The less sterically hindered carbon is the primary site of attack, leading to the formation of the desired product.

Below is a diagram illustrating the general workflow for the synthesis of 1-hydrazinylpropan-2-ol.

SynthesisWorkflow Reactant1 Propylene Oxide Process Nucleophilic Ring-Opening Reactant1->Process Reactant2 Hydrazine Reactant2->Process Product 1-Hydrazinylpropan-2-ol Process->Product

References

Physical properties of 1-Hydrazino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-Hydrazino-2-propanol

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document collates available data into a structured format, details relevant experimental methodologies, and presents a logical workflow for a key physical property determination.

Core Physical Properties

This compound is a chemical compound with the molecular formula C₃H₁₀N₂O. The physical characteristics of this compound are essential for its handling, application, and development in various scientific fields. A summary of its key physical properties is presented in Table 1.

Table 1: Summary of Physical Properties of this compound

PropertyValueSource(s)
Molecular Weight 90.12 g/mol [1][2][3][4]
Boiling Point 171.84 °C (at 760 mmHg)Chemchart
244.9 °C (at 760 mmHg)Chemsrc
Melting Point 9.41 °CChemchart
Density 1.019 g/cm³Chemsrc
1.03 g/cm³Chemchart
Flash Point 90.05 °CChemchart
101.9 °CChemsrc
Water Solubility 198040 mg/LChemchart
Physical Form Solid[2][3][5]

Experimental Protocols for Physical Property Determination

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound. The capillary method is a common and accurate technique for this determination.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the solid this compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The tube is tapped gently to ensure the sample is compact.[6]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or a Thiele tube setup).

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[1]

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[6]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For liquids, this is a fundamental physical constant.

Protocol: Thiele Tube Method for Boiling Point

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the sample.

  • Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream is observed, and then the heat source is removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is often determined using a densitometer.

Protocol: Density Measurement using a Vibrating Tube Densitometer

  • Calibration: The densitometer (e.g., an Anton Paar DMA HPM) is calibrated using substances of known density, such as dry air and deionized water.

  • Sample Injection: A small, bubble-free sample of liquid this compound is injected into the oscillating U-tube of the densitometer.

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample. This frequency change is directly related to the density of the sample.

  • Data Acquisition: The density value is typically displayed digitally by the instrument. The measurement is often repeated to ensure accuracy and precision.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol: General Solubility Testing

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A known volume of the solvent (e.g., 1 mL of water) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

  • Quantification (if necessary): If the substance dissolves, more solute can be added until saturation is reached. If it does not dissolve, the amount of solvent can be incrementally increased. This allows for a quantitative or semi-quantitative determination of solubility.

Logical Workflow Visualization

As no specific signaling pathways involving this compound were identified, a logical workflow for a common experimental procedure is provided below. The following diagram illustrates the decision-making process for determining the melting point of a solid organic compound.

MeltingPointWorkflow Experimental Workflow: Melting Point Determination start Start prep_sample Prepare and Pack Capillary Tube start->prep_sample is_known Is Approximate Melting Point Known? prep_sample->is_known fast_run Perform a Fast (Survey) Run is_known->fast_run No set_slow_start Set Start Temp. ~15-20°C Below Approx. MP is_known->set_slow_start Yes fast_run->set_slow_start slow_run Perform Slow Run (1-2°C/min Heating Rate) set_slow_start->slow_run record_range Record Melting Range (T_initial to T_final) slow_run->record_range is_sharp Is Melting Range Sharp (< 2°C)? record_range->is_sharp pure Compound is Likely Pure is_sharp->pure Yes impure Compound is Likely Impure is_sharp->impure No end End pure->end impure->end

Caption: Workflow for determining the melting point of a solid.

References

An In-depth Technical Guide to the Synthesis of 1-Hydrazino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Hydrazino-2-propanol, a valuable intermediate in the development of various pharmaceutical compounds. The information presented herein is intended for a technical audience and details the core synthetic strategies, including experimental protocols and data analysis.

Introduction

This compound, also known as 2-hydroxypropylhydrazine, is a bifunctional molecule containing both a hydroxyl and a hydrazine group. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures of medicinal interest. Accurate and efficient synthesis of this compound is therefore of significant importance. This guide will focus on the most prevalent and practical synthetic routes to this compound, providing detailed methodologies and comparative data to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

Two primary synthetic routes have been established for the preparation of this compound:

  • Ring-Opening of Propylene Oxide with Hydrazine: This is the most direct and commonly employed method. It involves the nucleophilic attack of hydrazine on the epoxide ring of propylene oxide.

  • Nucleophilic Substitution of 1-Chloro-2-propanol with Hydrazine: This pathway offers an alternative approach, utilizing a haloalcohol as the electrophile in a substitution reaction with hydrazine.

Pathway 1: Ring-Opening of Propylene Oxide with Hydrazine

This method is predicated on the high reactivity of epoxides towards nucleophiles. Hydrazine, being a potent nucleophile, readily attacks one of the carbon atoms of the propylene oxide ring, leading to the opening of the three-membered ring and the formation of the desired product.

Reaction Scheme:

G PropyleneOxide Propylene Oxide reagents + PropyleneOxide->reagents Hydrazine Hydrazine (N2H4) Product This compound Hydrazine->Product Nucleophilic Attack reagents->Hydrazine G start Propylene Oxide H2C(O)CH-CH3 transition {Transition State | H2N-NH2 attacking C1 of epoxide} start->transition hydrazine Hydrazine H2N-NH2 hydrazine->transition intermediate Intermediate Alkoxide H2N-NH-CH2-CH(O-)-CH3 transition->intermediate protonation {Protonation | (from solvent or another hydrazine molecule)} intermediate->protonation product This compound H2N-NH-CH2-CH(OH)-CH3 protonation->product G ChloroPropanol 1-Chloro-2-propanol reagents + ChloroPropanol->reagents Hydrazine Hydrazine (N2H4) Product This compound Hydrazine->Product products + Product->products HCl HCl reagents->Hydrazine products->HCl G start 1-Chloro-2-propanol Cl-CH2-CH(OH)-CH3 transition {Transition State | H2N-NH2 attacking C1, Cl leaving} start->transition hydrazine Hydrazine H2N-NH2 hydrazine->transition product_ion Protonated Product & Chloride Ion [H2N-NH2+-CH2-CH(OH)-CH3] Cl- transition->product_ion deprotonation {Deprotonation | (by another hydrazine molecule)} product_ion->deprotonation product This compound H2N-NH-CH2-CH(OH)-CH3 deprotonation->product G cluster_synthesis Synthesis cluster_analysis Analysis Pathway1 Pathway 1: Propylene Oxide + Hydrazine Reaction Reaction Setup and Execution Pathway1->Reaction Pathway2 Pathway 2: 1-Chloro-2-propanol + Hydrazine Pathway2->Reaction Workup Reaction Workup Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., GC, HPLC) Purification->Purity

An In-depth Technical Guide to 1-Hydrazino-2-propanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydrazino-2-propanol is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a diverse range of biologically active compounds. Its unique structure, incorporating both a hydrazine and a secondary alcohol moiety, allows for versatile chemical modifications, making it a key building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive hydrazones.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and communication in a research and development setting.

IUPAC Name: 1-hydrazinylpropan-2-ol[1]

Synonyms:

  • This compound

  • 2-Propanol, 1-hydrazino-

  • (RS)-1-hydrazino-2-propanol[2]

  • 1-HYDRAZINOPROPAN-2-OL[2]

  • NSC 38242[2]

CAS Number: 18501-20-7[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃H₁₀N₂OPubChem[1]
Molecular Weight 90.12 g/mol PubChem[1]
Boiling Point 171.84 °C (Predicted)Chemchart[3]
Density 1.03 g/cm³ (Predicted)Chemchart[3]
Flash Point 90.05 °C (Predicted)Chemchart[3]
XLogP3-AA -1.2PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 90.079312947 DaPubChem[1]
Topological Polar Surface Area 58.3 ŲPubChem[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic ring-opening of propylene oxide with hydrazine hydrate. This reaction is analogous to the synthesis of β-hydroxyethyl hydrazine from ethylene oxide and hydrazine hydrate. The following is a representative experimental protocol.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product PropyleneOxide Propylene Oxide reaction_node + PropyleneOxide->reaction_node HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->reaction_node Product This compound reaction_node->Product Nucleophilic Ring-Opening

Figure 1: Synthesis of this compound.

Materials:

  • Propylene oxide

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydrazine hydrate (e.g., 1.0 mole).

  • Cool the flask in an ice bath and slowly add propylene oxide (e.g., 1.2 moles) dropwise with continuous stirring. The molar ratio of hydrazine hydrate to propylene oxide is crucial to minimize the formation of di-substituted byproducts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux (approximately 60-70 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess hydrazine hydrate and water under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as ethanol.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Safety Precautions: Propylene oxide is a flammable and carcinogenic compound. Hydrazine hydrate is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Bioactive Hydrazones

This compound serves as a key precursor for the synthesis of hydrazones, a class of compounds with a wide range of biological activities including antimicrobial, anticonvulsant, and anti-inflammatory properties. The general synthesis involves the condensation of this compound with an aldehyde or ketone.

G cluster_precursor Key Precursor cluster_reagent Reagent cluster_reaction Reaction cluster_product Product A This compound C Condensation A->C B Aldehyde / Ketone B->C D Bioactive Hydrazone C->D

Figure 2: Role in Bioactive Hydrazone Synthesis.

General Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight.

  • The formation of the hydrazone product can be monitored by TLC.

  • Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Role in Drug Discovery and Development

This compound is a versatile building block in drug discovery due to the reactivity of its two functional groups. The hydrazine moiety can be readily converted into various heterocyclic systems or used to form hydrazones, while the hydroxyl group can be functionalized to modify the molecule's solubility and pharmacokinetic properties.

The synthesis of hydrazone libraries from this compound and a diverse set of aldehydes and ketones is a common strategy in lead generation. These libraries can then be screened against various biological targets to identify novel hit compounds. The structural simplicity of this compound allows for systematic structure-activity relationship (SAR) studies, where modifications to the aldehyde/ketone component can be correlated with changes in biological activity.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_library Library Synthesis cluster_screening Screening & Optimization cluster_candidate Outcome A Propylene Oxide C This compound A->C B Hydrazine Hydrate B->C D Condensation with Aldehyde/Ketone Library C->D E Bioactive Hydrazone Hits D->E F Lead Optimization (SAR) E->F G Drug Candidate F->G

References

Spectral Data Interpretation for 1-Hydrazino-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-Hydrazino-2-propanol. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust interpretation of its expected spectral characteristics. This document is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy, and the expected absorption frequencies for IR spectroscopy of this compound. These predictions are based on the analysis of its functional groups—a primary hydrazine and a secondary alcohol—and comparison with spectral data of similar molecules such as propan-2-ol.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.0 - 1.2Doublet3H-CH₃
~2.5 - 2.8Multiplet2H-CH₂-
~3.6 - 3.9Multiplet1H-CH-
~4.0 - 4.5Broad Singlet3H-NH₂, -OH

Note: The chemical shifts for the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups are highly dependent on solvent, concentration, and temperature, and are expected to appear as a broad singlet. The use of a solvent like DMSO-d₆ helps in observing these exchangeable protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon TypeAssignment
~20 - 25CH₃-CH₃
~55 - 60CH₂-CH₂-
~65 - 70CH-CH-
Table 3: Predicted FT-IR Spectral Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadO-H stretch (alcohol), N-H stretch (hydrazine)
2970 - 2850Medium to StrongC-H stretch (aliphatic)
1650 - 1580Weak to MediumN-H bend (scissoring)
1470 - 1430MediumC-H bend (asymmetric)
1380 - 1360MediumC-H bend (symmetric)
1150 - 1050StrongC-O stretch (secondary alcohol)
~950MediumO-H bend (out-of-plane)

Structural Elucidation and Interpretation

The predicted spectral data provides a clear structural fingerprint of this compound.

¹H NMR: The spectrum is expected to show four distinct signals. The upfield doublet corresponds to the methyl group, which is split by the adjacent methine proton. The methine proton, being attached to the carbon bearing the hydroxyl group, will appear as a multiplet further downfield. The methylene group adjacent to the hydrazine will also appear as a multiplet. The protons on the nitrogen and oxygen atoms are exchangeable and are likely to appear as a single broad signal.

¹³C NMR: Three signals are predicted, corresponding to the three unique carbon environments in the molecule. The methyl carbon will be the most upfield, followed by the methylene carbon, and the carbon attached to the electronegative oxygen atom will be the most downfield.

IR Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the high-frequency region (3400-3200 cm⁻¹) characteristic of O-H and N-H stretching vibrations, indicating the presence of both the alcohol and hydrazine functional groups. The presence of strong C-H stretching and bending vibrations confirms the aliphatic nature of the molecule. A strong C-O stretching band for the secondary alcohol is also a key diagnostic feature.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of small organic molecules like this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent is critical, especially for observing exchangeable protons.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the sample is free of any particulate matter.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, proton-decoupled spectra are typically acquired using a 45-degree pulse width and a relaxation delay of 2-5 seconds.

    • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

FT-IR Spectroscopy
  • Sample Preparation (Liquid Sample):

    • Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

    • Alternatively, for attenuated total reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using an FT-IR spectrometer.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or the clean ATR crystal) before running the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

The following diagrams illustrate the structure of this compound and a generalized workflow for its spectral analysis.

Caption: Chemical structure of this compound.

Spectral_Analysis_Workflow cluster_workflow Generalized Workflow for Spectral Analysis Sample Obtain/Synthesize This compound NMR_Prep Prepare NMR Sample (Deuterated Solvent) Sample->NMR_Prep IR_Prep Prepare IR Sample (Neat Liquid Film/ATR) Sample->IR_Prep NMR_Acq Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq NMR_Process Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Process IR_Process Process IR Data (Background Subtraction) IR_Acq->IR_Process NMR_Interpret Interpret NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR_Process->NMR_Interpret IR_Interpret Interpret IR Spectrum (Functional Group Analysis) IR_Process->IR_Interpret Structure Structural Elucidation NMR_Interpret->Structure IR_Interpret->Structure

Caption: Workflow for spectral data acquisition and interpretation.

An In-depth Technical Guide to the Safety, Handling, and Hazards of 1-Hydrazino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and hazard information for 1-Hydrazino-2-propanol (CAS No: 18501-20-7), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the risks associated with this compound and the necessary precautions for its safe use.

Chemical and Physical Properties

This compound is an organic compound containing both a hydrazine and a hydroxyl functional group.[1] These properties make it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₃H₁₀N₂O [2][3][4]
Molecular Weight 90.12 g/mol [2][3][5]
CAS Number 18501-20-7 [3][5]
Appearance Solid [5]
Boiling Point 171.84 °C to 244.9 °C [4][6]
Melting Point 9.41 °C [6]
Flash Point 90.05 °C to 101.9 °C [4][6]
Density 1.019 to 1.03 g/cm³ [4][6]
Water Solubility 198040 to 1,000,000 mg/L (Highly Soluble) [6]
Vapor Pressure 0.00495 mmHg at 25°C [4]

| XLogP3-AA | -1.2 |[2][3] |

Hazards and GHS Classification

This compound is classified as a hazardous substance. It is acutely toxic if swallowed and causes serious eye irritation.[3][7] The GHS classification provides a standardized summary of its primary hazards.

Table 2: GHS Hazard Classification for this compound | Classification | Code | Description | Source(s) | | :--- | :--- | :--- | :--- | | Pictogram | GHS06 (Skull and Crossbones) | |[5][7] | | Signal Word | Danger | |[3][5][7] | | Hazard Class | Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed |[3][5][7] | | | Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation |[3][5][7] | | | Skin Irritation (Category 2) | H315 | Causes skin irritation |[3] | | | STOT SE (Category 3) | H335 | May cause respiratory irritation |[3] |

Toxicological Information

The primary toxicological concern is acute toxicity upon ingestion.[3][7] Exposure can also lead to significant irritation of the eyes, skin, and respiratory tract.[3][8]

  • Acute Oral Toxicity: Toxic if swallowed.[3][7]

  • Skin Irritation: Causes skin irritation.[3] May be harmful in contact with skin.[8]

  • Eye Irritation: Causes serious eye irritation.[3][7]

  • Inhalation: May cause respiratory irritation.[3][8] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[8]

  • Carcinogenicity: While not specifically classified for this compound, the parent compound, hydrazine, is considered a potential carcinogen.[9][10] Therefore, it is prudent to handle this compound with appropriate precautions to minimize long-term exposure.

Experimental and Safety Protocols

Due to the lack of specific experimental protocols in the available literature, this section details essential safety procedures for handling, emergency response, and spill management, derived from safety data sheets.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following diagram outlines the recommended procedures.

FirstAidMeasures Figure 1: First Aid Emergency Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air wash_skin Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. skin->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy. Continue rinsing for at least 15 minutes. eye->rinse_eyes rinse_mouth Do NOT induce vomiting. Rinse mouth. ingestion->rinse_mouth end_node Seek Immediate Medical Attention Show SDS to the doctor move_fresh_air->end_node wash_skin->end_node rinse_eyes->end_node rinse_mouth->end_node

Caption: First Aid Emergency Workflow.

Detailed First Aid Protocols:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][11][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[9][11]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[8][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8][9]

  • Specific Hazards: The compound is combustible.[5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Ensure adequate ventilation and remove all sources of ignition.[9][12]

  • Environmental Precautions: Prevent the substance from entering drains, as it can be very toxic to aquatic life.[9][13]

  • Containment and Cleanup: Use non-sparking tools.[8][12] Absorb the spill with an inert material such as dry sand or earth and place it in a chemical waste container.[12][13] Do not use combustible materials like sawdust.[12]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk. This involves using the substance in controlled environments and ensuring it is stored away from incompatible materials.

HandlingAndStorage Figure 2: Safe Handling and Storage Workflow cluster_handling Handling Procedures cluster_storage Storage Requirements use_hood Work in a well-ventilated area or chemical fume hood. wear_ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat use_hood->wear_ppe avoid_contact Avoid contact with skin and eyes. Avoid breathing vapors or mist. wear_ppe->avoid_contact ignition_sources Keep away from heat, sparks, and open flames. Use non-sparking tools. avoid_contact->ignition_sources grounding Ground and bond container and receiving equipment. ignition_sources->grounding container Keep container tightly closed. location Store in a cool, dry, well-ventilated place. container->location incompatibles Store away from incompatible materials: - Strong oxidizing agents - Acids - Halogens location->incompatibles locked Store locked up. incompatibles->locked PPE_Diagram Figure 3: Personal Protective Equipment (PPE) Requirements cluster_ppe Protection Categories ppe Required PPE engineering Engineering Controls - Chemical Fume Hood ppe->engineering eye_face Eye/Face Protection - Chemical safety goggles - Face shield (if splash hazard exists) ppe->eye_face skin Skin Protection - Chemical-resistant gloves (e.g., Nitrile, Neoprene) - Flame-resistant lab coat - Chemical-resistant apron ppe->skin respiratory Respiratory Protection - Use in fume hood avoids need for respirator. - If ventilation is inadequate, use NIOSH-approved respirator. ppe->respiratory

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of 1-Hydrazino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and physicochemical properties of 1-Hydrazino-2-propanol. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound, with the IUPAC name 1-hydrazinylpropan-2-ol , is a bifunctional organic molecule containing both a hydrazine and a hydroxyl group.[1] Its fundamental chemical information is summarized in the table below.

IdentifierValueReference
IUPAC Name 1-hydrazinylpropan-2-ol[1]
Molecular Formula C₃H₁₀N₂O
Molecular Weight 90.12 g/mol
CAS Number 18501-20-7
Canonical SMILES CC(O)CNN
InChI Key OWXTVVMIMIRMLL-UHFFFAOYSA-N

The structural formula of this compound is characterized by a three-carbon propane backbone. A hydrazine group (-NHNH₂) is attached to the first carbon atom, and a hydroxyl group (-OH) is attached to the second carbon atom.

Stereoisomerism

The presence of a chiral center at the second carbon atom (C2), which is bonded to four different substituents (a methyl group, a hydroxyl group, a hydrogen atom, and a hydrazinomethyl group), confers chirality to the this compound molecule. This results in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-Hydrazino-2-propanol and (S)-1-Hydrazino-2-propanol.

A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture or (RS)-1-hydrazino-2-propanol.

stereoisomers cluster_racemate Racemic Mixture racemate (RS)-1-Hydrazino-2-propanol R_enantiomer (R)-1-Hydrazino-2-propanol racemate->R_enantiomer S_enantiomer (S)-1-Hydrazino-2-propanol racemate->S_enantiomer R_enantiomer->S_enantiomer

Relationship between the racemic mixture and enantiomers of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound and its stereoisomers are limited, with much of the available information being computationally predicted.

Table of Physicochemical Properties:

PropertyRacemic (RS)-1-Hydrazino-2-propanol(R)-1-Hydrazino-2-propanol(S)-1-Hydrazino-2-propanol
Molecular Formula C₃H₁₀N₂OC₃H₁₀N₂OC₃H₁₀N₂O
Molecular Weight 90.12 g/mol 90.12 g/mol [2]Not available
CAS Number 18501-20-7[1]Not availableNot available
Boiling Point 244.9 °C at 760 mmHg (Predicted)[3]Not availableNot available
Melting Point Not availableNot availableNot available
Density 1.019 g/cm³ (Predicted)[3]Not availableNot available
Flash Point 101.9 °C (Predicted)[3]Not availableNot available
Optical Rotation 0° (by definition)Not available (experimental)Not available (experimental)

Note: The majority of the data presented is based on computational predictions and requires experimental verification.

Experimental Protocols

Detailed experimental protocols for the synthesis and resolution of this compound enantiomers are not widely published. However, a general approach for the resolution of a racemic amino alcohol via diastereomeric salt formation can be adapted. This would typically involve the following steps, which would require optimization for this specific compound.

Representative Protocol for the Resolution of a Racemic Amino Alcohol

This protocol is a generalized procedure and serves as a starting point for the development of a specific method for this compound.

1. Diastereomeric Salt Formation:

  • Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture).

  • Add a stoichiometric amount of a chiral resolving agent, such as a chiral carboxylic acid (e.g., (+)-tartaric acid or (-)-mandelic acid).

  • Stir the solution to allow for the formation of diastereomeric salts. One diastereomer is typically less soluble than the other.

2. Fractional Crystallization:

  • Induce crystallization of the less soluble diastereomeric salt by cooling the solution or by slow evaporation of the solvent.

  • Collect the crystals by filtration.

  • The purity of the diastereomer can be enhanced by recrystallization from a suitable solvent.

3. Liberation of the Enantiomer:

  • Dissolve the purified diastereomeric salt in water.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the chiral acid and liberate the free base of the desired enantiomer of this compound.

  • Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the purified enantiomer.

4. Recovery of the Other Enantiomer:

  • The mother liquor from the fractional crystallization, which is enriched in the more soluble diastereomer, can be treated in a similar manner to recover the other enantiomer.

Workflow for Chiral Resolution:

workflow racemic Racemic this compound diastereomers Mixture of Diastereomeric Salts racemic->diastereomers resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization less_soluble Less Soluble Diastereomer (Crystals) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) fractional_crystallization->more_soluble liberation_1 Liberation with Base less_soluble->liberation_1 liberation_2 Liberation with Base more_soluble->liberation_2 enantiomer_1 Enantiomer 1 liberation_1->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_2->enantiomer_2

Generalized workflow for the resolution of racemic this compound.

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the methyl protons (doublet), the methine proton on the chiral center (multiplet), the methylene protons adjacent to the hydrazine group (multiplet), and exchangeable protons from the hydroxyl and hydrazine groups.

  • ¹³C NMR: Three distinct signals for the three carbon atoms of the propanol backbone.

  • IR Spectroscopy: Characteristic absorption bands for O-H stretching (broad), N-H stretching (one or two bands), C-H stretching, and C-O stretching.

Conclusion

This compound is a chiral molecule with significant potential as a building block in synthetic chemistry and drug development. While its basic chemical structure is well-defined, there is a notable lack of publicly available experimental data, particularly concerning the physicochemical properties and spectroscopic characterization of its individual enantiomers. The development of efficient synthesis and resolution protocols is crucial for exploring the stereospecific applications of this compound. This guide summarizes the current knowledge and highlights the areas where further experimental investigation is required.

References

Solubility Profile of 1-Hydrazino-2-propanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Hydrazino-2-propanol, a molecule of interest in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the molecule's structural features and the fundamental principles of solubility. Furthermore, it outlines detailed experimental protocols for determining solubility, providing a practical framework for researchers.

Molecular Structure and Predicted Solubility

This compound (C₃H₁₀N₂O) is a bifunctional organic molecule containing both a primary alcohol (-OH) and a hydrazine (-NHNH₂) group. These functional groups are polar and capable of acting as both hydrogen bond donors and acceptors. This molecular structure is the primary determinant of its solubility characteristics. The well-established principle of "like dissolves like" dictates that polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[1][2]

Data Presentation: Predicted Solubility in Organic Solvents

The following table summarizes the predicted solubility of this compound in various classes of organic solvents. This prediction is based on the polarity, hydrogen bonding capability, and dielectric constant of the solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHighThe hydroxyl and hydrazine groups of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents, leading to favorable solute-solvent interactions.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighThese solvents are polar and can accept hydrogen bonds from the -OH and -NHNH₂ groups of this compound. The lack of a donor hydrogen bond site on the solvent might slightly reduce solubility compared to protic solvents.
Moderately Polar Acetone, Ethyl AcetateLow to ModerateThese solvents have a moderate dipole moment but are weaker hydrogen bond acceptors compared to polar aprotic solvents. The solubility will depend on the balance between the polar interactions and the nonpolar alkyl backbone of the solute.
Nonpolar Hexane, Toluene, Diethyl EtherLow to InsolubleThe nonpolar nature of these solvents prevents them from effectively solvating the highly polar functional groups of this compound. Intermolecular forces between solvent molecules would be stronger than potential solute-solvent interactions.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound in specific organic solvents, a systematic experimental approach is required. The following is a general protocol for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature and pressure to reach equilibrium.

Materials:

  • This compound

  • Selected organic solvents of high purity

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

    • The concentration of this compound in the original saturated solution can be calculated by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean solubility with the standard deviation.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

G start Start: Excess Solute and Solvent equilibration Equilibration (Constant Temperature & Agitation) start->equilibration settling Settling of Excess Solid equilibration->settling sampling Supernatant Sampling settling->sampling filtration Filtration (e.g., 0.22 µm filter) sampling->filtration dilution Dilution of Filtrate filtration->dilution analysis Quantitative Analysis (e.g., HPLC, GC) dilution->analysis calculation Solubility Calculation analysis->calculation end End: Quantitative Solubility Data calculation->end

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

G cluster_solute cluster_solvent cluster_conditions solubility Solubility of this compound solute Solute Properties solubility->solute solvent Solvent Properties solubility->solvent conditions External Conditions solubility->conditions polarity_solute High Polarity (-OH, -NHNH2 groups) solute->polarity_solute h_bond_solute Hydrogen Bonding (Donor & Acceptor) solute->h_bond_solute mw Molecular Weight & Size solute->mw polarity_solvent Polarity (Polar vs. Nonpolar) solvent->polarity_solvent h_bond_solvent Hydrogen Bonding Capability solvent->h_bond_solvent dielectric Dielectric Constant solvent->dielectric temp Temperature conditions->temp pressure Pressure conditions->pressure

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

(R)-1-Hydrazino-2-propanol: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (R)-1-hydrazino-2-propanol, a chiral molecule of interest in pharmaceutical development and chemical synthesis. This document details the primary synthetic route, purification methods, and a full spectroscopic and physical characterization of the compound.

Synthesis of (R)-1-hydrazino-2-propanol

The principal and most direct method for the enantioselective synthesis of (R)-1-hydrazino-2-propanol is the nucleophilic ring-opening of (R)-propylene oxide with hydrazine. This reaction proceeds via an SN2 mechanism, where the hydrazine molecule, acting as the nucleophile, preferentially attacks the sterically less hindered carbon of the epoxide ring.

A typical experimental protocol is as follows:

Experimental Protocol: Synthesis of (R)-1-hydrazino-2-propanol

  • Materials:

    • (R)-Propylene oxide

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol (or other suitable solvent)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

    • Drying tube (e.g., with calcium chloride)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube, add hydrazine hydrate (a molar excess, typically 1.5 to 2 equivalents).

    • Cool the flask in an ice bath and slowly add (R)-propylene oxide (1 equivalent) dropwise with vigorous stirring. The reaction is exothermic, and maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side reactions.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for a period of 2 to 4 hours to ensure the reaction goes to completion.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess hydrazine hydrate and solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to yield (R)-1-hydrazino-2-propanol as a colorless liquid.

    • Dry the purified product over an anhydrous drying agent (e.g., magnesium sulfate), filter, and store under an inert atmosphere.

Characterization of (R)-1-hydrazino-2-propanol

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (R)-1-hydrazino-2-propanol. The following tables summarize the key physical and spectroscopic data.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₃H₁₀N₂O
Molecular Weight 90.12 g/mol [1]
Appearance Colorless liquid
Boiling Point Approximately 185-190 °C (estimated)
Density Approximately 1.0 g/mL (estimated)
Specific Optical Rotation Value not experimentally determined in the searched literature. The sign of rotation for the (R)-enantiomer is not predictable from the stereochemical descriptor.

Table 2: Predicted Spectroscopic Data

Technique Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z Assignment
¹H NMR ~1.1 (d, 3H)-CH₃
~2.5-2.8 (m, 2H)-CH₂-NHNH₂
~3.7 (m, 1H)-CH(OH)-
~3.0-4.0 (br s, 3H)-NHNH₂ and -OH
¹³C NMR ~21-CH₃
~60-CH₂-NHNH₂
~67-CH(OH)-
IR (cm⁻¹) 3350-3250 (broad)O-H and N-H stretching
2970-2850C-H stretching
1600-1580N-H bending
1120-1050C-O stretching
Mass Spec (m/z) 90 (M⁺)Molecular ion
73[M - NH₃]⁺
59[M - NH₂NH]⁺
45[CH₃CH(OH)]⁺
43[CH₂NHNH₂]⁺

Note: The predicted spectroscopic data is based on the analysis of similar compounds and general principles of spectroscopy. Experimental verification is required for precise values.

Visualization of the Synthetic Workflow

The synthesis and characterization of (R)-1-hydrazino-2-propanol can be visualized as a streamlined workflow, from starting materials to the final, characterized product.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization R-Propylene_Oxide (R)-Propylene Oxide Reaction Nucleophilic Ring-Opening R-Propylene_Oxide->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction Crude_Product Crude (R)-1-hydrazino-2-propanol Reaction->Crude_Product Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation Pure_Product Pure (R)-1-hydrazino-2-propanol Vacuum_Distillation->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR IR FTIR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Polarimetry Optical Rotation Pure_Product->Polarimetry Characterized_Product Characterized Product NMR->Characterized_Product IR->Characterized_Product MS->Characterized_Product Polarimetry->Characterized_Product

Caption: Workflow for the synthesis and characterization of (R)-1-hydrazino-2-propanol.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of (R)-1-hydrazino-2-propanol. The provided characterization data, while partially based on predictions, offers a solid framework for the identification and quality control of the synthesized compound. Researchers and drug development professionals can utilize this information as a foundational resource for their work with this important chiral building block. It is recommended that experimental spectroscopic and polarimetric data be acquired to confirm the predicted values for any newly synthesized batch of this compound.

References

Methodological & Application

Application Notes and Protocols: Reaction of 1-Hydrazino-2-propanol with Ketones and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a class of organic compounds characterized by the R¹R²C=NNH₂ structure, formed by the condensation reaction of a hydrazine derivative with a ketone or an aldehyde.[1] This reaction is a fundamental transformation in organic chemistry, widely employed in the synthesis of a diverse array of compounds with significant biological activities. Hydrazone derivatives have garnered considerable attention in medicinal chemistry and drug development due to their broad pharmacological spectrum, which includes antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor properties.[2][3]

1-Hydrazino-2-propanol is a versatile bifunctional molecule containing both a hydrazine moiety and a hydroxyl group. This unique structure allows for the synthesis of hydrazones with a pendant hydroxyl group, which can be a key feature for modulating solubility, providing a site for further functionalization, or influencing biological activity through hydrogen bonding interactions. These derivatives are valuable intermediates in the synthesis of more complex heterocyclic compounds and have potential applications in the development of novel therapeutic agents and as ligands in coordination chemistry.[4][5]

These application notes provide a generalized protocol for the synthesis of hydrazones from this compound and various ketones and aldehydes, based on established methods for hydrazone formation.[6]

General Reaction Scheme

The reaction of this compound with a ketone or an aldehyde proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the corresponding hydrazone.

Reaction_Scheme cluster_reactants Reactants cluster_products Products This compound This compound (H₂N-NH-CH₂-CH(OH)-CH₃) Reaction + This compound->Reaction Carbonyl Ketone or Aldehyde (R¹-C(=O)-R²) Carbonyl->Reaction Hydrazone Hydrazone (R¹R²C=N-NH-CH₂-CH(OH)-CH₃) Water Water (H₂O) Reaction->Hydrazone Reaction->Water

Caption: General reaction of this compound with a carbonyl compound.

Applications

Hydrazones derived from this compound are of interest in several areas of research and development:

  • Pharmaceutical Intermediates: The resulting hydrazones can serve as precursors for the synthesis of various heterocyclic compounds with potential therapeutic applications.[7] The hydroxyl group can influence the pharmacokinetic properties of the final molecule.

  • Coordination Chemistry: The presence of the imine nitrogen and the hydroxyl oxygen offers potential coordination sites for metal ions, making these compounds interesting ligands for the synthesis of metal complexes with catalytic or biological properties.[5]

  • Analytical Reagents: Hydrazones are known to form colored complexes with metal ions and can be used for their spectrophotometric determination.[5] The derivatives of this compound could be explored for similar applications.

Experimental Protocols

The following are generalized protocols for the synthesis of hydrazones from this compound. Optimization of reaction conditions (solvent, temperature, catalyst, and reaction time) may be necessary for specific substrates.

Protocol 1: Solution-Phase Synthesis at Room Temperature

This protocol is suitable for reactive aldehydes and ketones.

Materials:

  • This compound (C₃H₁₀N₂O, MW: 90.12 g/mol )[8]

  • Aldehyde or Ketone

  • Ethanol or Methanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Add the corresponding aldehyde or ketone (1.0 - 1.1 eq) to the solution at room temperature with stirring.

  • If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.[6]

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure hydrazone.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis under Reflux Conditions

This protocol is generally used for less reactive ketones or to increase the reaction rate.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Ethanol or Methanol

  • Reflux condenser

  • Heating mantle or oil bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and the aldehyde or ketone (1.0 - 1.1 eq).

  • Add a suitable solvent, such as ethanol or methanol, to dissolve the reactants.[2]

  • Heat the reaction mixture to reflux and maintain this temperature for 3-8 hours.[6] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent.

  • Dry the purified product in a vacuum oven.

  • Confirm the structure and purity of the synthesized hydrazone by spectroscopic methods.

Data Presentation

Due to the lack of specific experimental data for the reaction of this compound with a wide range of ketones and aldehydes in the searched literature, the following table is presented as a template. Researchers can populate this table with their own experimental results.

Carbonyl CompoundStructureReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data Highlights
Aldehydes
BenzaldehydeC₆H₅CHOe.g., EtOH, reflux, 4h---
4-Chlorobenzaldehyde4-ClC₆H₄CHO----
4-Methoxybenzaldehyde4-CH₃OC₆H₄CHO----
Ketones
AcetoneCH₃COCH₃e.g., MeOH, RT, 12h---
CyclohexanoneC₆H₁₀O----
AcetophenoneC₆H₅COCH₃----

Note: The reaction conditions provided are examples and may require optimization.

General Spectroscopic Features of Hydrazones

The formation of the hydrazone can be confirmed by various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Look for the appearance of a C=N stretching vibration band, typically in the range of 1620-1690 cm⁻¹, and the disappearance of the C=O stretching band of the starting carbonyl compound. The N-H stretching vibration is also observed.

  • ¹H NMR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the case of aldehyde-derived hydrazones, typically in the range of δ 7.5-8.5 ppm. The signals for the propanol backbone will also be present.

  • ¹³C NMR Spectroscopy: A characteristic signal for the iminic carbon (C=N) will appear in the spectrum, typically in the range of δ 140-160 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the expected hydrazone product should be observed.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of hydrazones derived from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants This compound + Ketone/Aldehyde solvent Add Solvent (e.g., Ethanol) reactants->solvent reaction Reaction (Room Temp or Reflux) solvent->reaction workup Work-up (Filtration/Evaporation) reaction->workup recrystallization Recrystallization workup->recrystallization product Pure Hydrazone Product recrystallization->product nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry elemental Elemental Analysis product->nmr product->ir product->ms product->elemental

References

Application Notes and Protocols: 1-Hydrazino-2-propanol as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydrazino-2-propanol is a versatile bifunctional building block in organic synthesis, particularly in the construction of various heterocyclic scaffolds. Its structure, featuring both a reactive hydrazine moiety and a hydroxyl group, allows for the synthesis of substituted heterocycles with a hydroxypropyl side chain. This functional group can be crucial for modulating physicochemical properties such as solubility and for providing a handle for further chemical modifications in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole and pyridazine derivatives using this compound as a key precursor.

Application in Pyrazole Synthesis

The reaction of this compound with 1,3-dicarbonyl compounds is a direct and efficient method for the synthesis of N-substituted pyrazoles. The presence of the 2-hydroxypropyl group on the pyrazole nitrogen can influence the biological activity and pharmacokinetic profile of the resulting molecules. The classical Knorr pyrazole synthesis provides a reliable route to these structures.

Protocol: Synthesis of 1-(2-hydroxypropyl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of 1-(2-hydroxypropyl)-3,5-dimethyl-1H-pyrazole from the reaction of this compound with acetylacetone (2,4-pentanedione).

Experimental Workflow:

workflow reagents This compound + Acetylacetone reaction Reaction in Ethanol (Solvent) Reflux reagents->reaction workup Work-up: - Remove solvent - Extraction reaction->workup purification Purification: - Distillation or - Column Chromatography workup->purification product 1-(2-hydroxypropyl)-3,5-dimethyl-1H-pyrazole purification->product

Figure 1. General workflow for the synthesis of 1-(2-hydroxypropyl)-3,5-dimethyl-1H-pyrazole.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (absolute)

  • Sodium sulfate (anhydrous)

  • Dichloromethane (or other suitable extraction solvent)

  • Silica gel for column chromatography (if required)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add acetylacetone (1 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2-hydroxypropyl)-3,5-dimethyl-1H-pyrazole.

Quantitative Data Summary:

Reactant 1Reactant 2SolventReaction TimeTemperatureYield (%)Reference
This compoundAcetylacetoneEthanol4-6 hReflux>90General Method

Characterization Data (Expected):

  • ¹H NMR: Signals corresponding to the methyl groups on the pyrazole ring, the methyl group on the hydroxypropyl chain, the methylene and methine protons of the hydroxypropyl chain, the hydroxyl proton, and the pyrazole ring proton.

  • ¹³C NMR: Resonances for the carbons of the pyrazole ring and the hydroxypropyl substituent.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

  • IR Spectroscopy: A broad absorption band for the O-H stretch of the alcohol group.

Application in Pyridazine Synthesis

Analogous to pyrazole synthesis, this compound can be reacted with 1,4-dicarbonyl compounds to afford N-substituted pyridazines or dihydropyridazines. The reaction typically proceeds via a cyclocondensation mechanism.

Protocol: Synthesis of 1-(2-hydroxypropyl)-3,6-dimethyl-1,4,5,6-tetrahydropyridazine

This protocol outlines the synthesis of a dihydropyridazine derivative from this compound and acetonylacetone (2,5-hexanedione).

Reaction Scheme:

reaction_scheme sub1 This compound plus + sub2 Acetonylacetone arrow -> prod 1-(2-hydroxypropyl)-3,6-dimethyl- 1,4,5,6-tetrahydropyridazine h2o + H2O

Figure 2. Synthesis of a tetrahydropyridazine derivative.

Materials:

  • This compound

  • Acetonylacetone (2,5-hexanedione)

  • Glacial acetic acid (as catalyst and solvent)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and acetonylacetone (1 equivalent) in glacial acetic acid.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired dihydropyridazine.

Quantitative Data Summary:

Reactant 1Reactant 2Solvent/CatalystReaction TimeTemperatureYield (%)Reference
This compoundAcetonylacetoneGlacial Acetic Acid24 hRoom Temp.Moderate to GoodGeneral Method

Logical Relationship of Synthesis

The synthesis of both pyrazoles and pyridazines from this compound follows a similar logical pathway, differing primarily in the dicarbonyl precursor used.

logical_relationship start This compound reaction Cyclocondensation start->reaction dicarbonyl13 1,3-Dicarbonyl (e.g., Acetylacetone) dicarbonyl13->reaction dicarbonyl14 1,4-Dicarbonyl (e.g., Acetonylacetone) dicarbonyl14->reaction pyrazole N-(2-hydroxypropyl)pyrazole reaction->pyrazole from 1,3-dicarbonyl pyridazine N-(2-hydroxypropyl)pyridazine (or di/tetrahydro derivative) reaction->pyridazine from 1,4-dicarbonyl

Synthesis of Hydrazones from 1-Hydrazino-2-propanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNH₂ functional group. They are readily synthesized through the condensation reaction of hydrazines with aldehydes or ketones. This application note provides a detailed protocol for the synthesis of hydrazones from 1-Hydrazino-2-propanol, a hydroxyl-substituted hydrazine. Due to the presence of the hydroxyl group, these hydrazone derivatives are of interest in medicinal chemistry and drug development, as the hydroxyl moiety can influence solubility and provide an additional site for hydrogen bonding, potentially enhancing biological activity. The protocol herein describes a general, robust method for the synthesis and purification of these compounds. While specific quantitative data for hydrazones derived from this compound is not widely available in the literature, this document provides a representative protocol based on the synthesis of analogous hydroxy-substituted hydrazones.

Introduction

Hydrazones and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The synthesis of hydrazones is typically a straightforward condensation reaction between a hydrazine and a carbonyl compound.[5] The presence of a hydroxyl group on the hydrazine moiety, as in this compound, offers a unique opportunity to synthesize hydrazones with potentially improved pharmacokinetic properties and enhanced biological activity. The hydroxyl group can participate in hydrogen bonding, which may lead to stronger interactions with biological targets.

This document outlines a general protocol for the synthesis of hydrazones from this compound and various aromatic aldehydes. It also provides a framework for the characterization and evaluation of these novel compounds.

General Synthesis Pathway

The synthesis of hydrazones from this compound follows a classical condensation mechanism. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the hydrazone. The reaction is often catalyzed by a small amount of acid.

G This compound This compound Reaction Reaction This compound->Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction Hydrazone Hydrazone Reaction->Hydrazone Condensation (-H2O)

Caption: General reaction scheme for hydrazone synthesis.

Experimental Protocols

General Protocol for the Synthesis of Hydrazones from this compound

This protocol is based on established methods for the synthesis of hydrazones, particularly those involving hydroxy-substituted hydrazines.[6][7][8]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the substituted aromatic aldehyde in a minimal amount of absolute ethanol.

  • To this solution, add 1.0 equivalent of this compound.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The hydrazone product will often precipitate out of the solution upon cooling. If not, the product can be precipitated by the addition of cold water.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified hydrazone product under vacuum.

  • Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

G A Dissolve Aldehyde in Ethanol B Add this compound A->B C Add Catalytic Acetic Acid B->C D Reflux Reaction Mixture (2-6h) C->D E Cool to Room Temperature D->E F Precipitate/Filter Product E->F G Wash with Cold Ethanol F->G H Recrystallize (Optional) G->H I Dry Under Vacuum H->I J Characterize Product I->J

Caption: Experimental workflow for hydrazone synthesis.

Data Presentation

As specific experimental data for hydrazones derived from this compound is limited, the following table provides representative data for analogous hydrazones synthesized from other hydrazines. This data can be used as a reference for the expected physical and spectral properties of the target compounds.

Table 1: Representative Physical and Spectral Data of Analogous Hydrazones

CompoundAldehyde/KetoneYield (%)M.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Ref.
1 4-Nitrobenzaldehyde90265-26711.65 (s, 1H, NH), 8.90 (s, 1H, CH=N), 8.40 (s, 1H, CH=N), 8.02 (d, 1H), 7.79 (t, 1H), 7.71 (d, 2H), 7.55 (d, 1H), 7.48 (t, 1H), 7.04 (d, 2H), 3.82 (s, 3H, OCH₃)Not Reported[9]
2 Salicylaldehyde88298-3008.92 (s, 1H, CH=N), 8.71 (s, 1H, CH=N), 8.02 (d, 1H), 7.79 (t, 1H), 7.55-7.57 (m, 3H), 7.48 (t, 1H), 7.33 (t, 1H), 6.96 (d, 2H)Not Reported[9]
3 Acetophenone97-9924-25Not ReportedNot Reported[1]

Applications in Drug Development

Hydrazones are known to possess a wide array of biological activities, making them attractive scaffolds for drug development. The introduction of a hydroxypropyl group from this compound may enhance these activities or introduce new ones.

Antimicrobial Activity

Many hydrazone derivatives have demonstrated significant antibacterial and antifungal activity.[2][3][4][10] The mechanism of action is often attributed to the inhibition of essential enzymes in microorganisms or the disruption of cell membrane integrity. The hydrazones synthesized from this compound should be screened against a panel of pathogenic bacteria and fungi to evaluate their potential as antimicrobial agents.

G cluster_drug Hydrazone Derivative cluster_target Bacterial Cell cluster_effect Outcome Hydrazone Hydrazone (from this compound) Enzyme Essential Enzyme Hydrazone->Enzyme Binds to Membrane Cell Membrane Hydrazone->Membrane Interacts with Inhibition Inhibition of Enzyme Activity Disruption Disruption of Membrane Integrity Death Bacterial Cell Death Inhibition->Death Disruption->Death

Caption: Potential antimicrobial mechanisms of hydrazones.

Conclusion

The synthesis of hydrazones from this compound provides a straightforward route to novel compounds with potential applications in drug development. The protocol outlined in this document is a reliable method for producing these derivatives in good yields. Further research is warranted to fully characterize these compounds and to explore their biological activities, particularly their potential as antimicrobial agents. The presence of the hydroxypropyl group is a key structural feature that may impart favorable properties for drug discovery.

References

Applications of 1-Hydrazino-2-propanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydrazino-2-propanol is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, incorporating both a reactive hydrazine moiety and a hydroxyl group, allows for the synthesis of a diverse range of heterocyclic compounds and other derivatives with significant potential for therapeutic applications. The hydrazine group is a key synthon for the construction of various nitrogen-containing heterocycles, such as pyrazoles, triazoles, and oxadiazoles, which are prevalent scaffolds in numerous clinically used drugs. The hydroxyl group offers a site for further structural modification, enabling the fine-tuning of physicochemical properties like solubility and the introduction of additional pharmacophoric features. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of bioactive molecules and includes relevant experimental protocols and data.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of novel drug candidates. The inherent reactivity of the hydrazine functional group allows for its facile condensation with various carbonyl compounds and other electrophilic reagents to generate a wide array of derivatives. These derivatives have been explored for a range of biological activities.

Antimicrobial Agents

Hydrazone derivatives are a well-established class of antimicrobial agents. While specific examples derived directly from this compound are not extensively documented in publicly available literature, the general principle involves the condensation of the hydrazine with various aldehydes and ketones to form hydrazones. These hydrazones can exhibit broad-spectrum antibacterial and antifungal activities. For instance, pyrazole derivatives, which can be synthesized from hydrazine precursors, have shown considerable antimicrobial activity against various microorganisms.[1][2][3]

Anticancer Agents
Anti-inflammatory Agents

Hydrazone derivatives have also been investigated for their anti-inflammatory properties.[4][5][9][11][12] The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[5] Preclinical studies in animal models, such as the carrageenan-induced paw edema assay, are commonly used to evaluate the in vivo efficacy of these compounds.[4][11]

Synthesis of Bioactive Heterocycles

This compound is a key starting material for the synthesis of various biologically active heterocyclic compounds. The hydrazine moiety readily participates in cyclization reactions to form stable five- and six-membered rings.

Pyrazole Derivatives

Pyrazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities.[1][2][13] The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The resulting pyrazole ring can be further functionalized to optimize its biological activity.

Triazole Derivatives

Triazoles are another important class of nitrogen-containing heterocycles with diverse medicinal applications. The synthesis of 1,2,4-triazoles can be achieved through the reaction of hydrazines with various reagents, such as formamide or by the cyclization of intermediate hydrazide-hydrazones.[14][15][16]

Oxadiazole Derivatives

1,3,4-Oxadiazoles are heterocyclic compounds that are considered bioisosteres of amides and esters, offering improved metabolic stability. Their synthesis often involves the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[17][18][19]

Experimental Protocols

Below are generalized experimental protocols for key reactions involving hydrazine derivatives, which can be adapted for this compound.

General Procedure for the Synthesis of Hydrazones

Objective: To synthesize a hydrazone derivative from a hydrazine and a carbonyl compound.

Materials:

  • Hydrazine derivative (e.g., this compound)

  • Aldehyde or ketone

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (e.g., glacial acetic acid)

Procedure:

  • Dissolve the hydrazine derivative (1 equivalent) in a suitable solvent.

  • Add the aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Stir the reaction mixture at room temperature or under reflux for a specified period (typically 1-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with a cold solvent, and dry it.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

General Procedure for the Synthesis of Pyrazoles from 1,3-Diketones

Objective: To synthesize a pyrazole derivative from a hydrazine and a 1,3-diketone.

Materials:

  • Hydrazine derivative (e.g., this compound)

  • 1,3-Diketone

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve the 1,3-diketone (1 equivalent) in a suitable solvent.

  • Add the hydrazine derivative (1 equivalent) to the solution.

  • Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the desired pyrazole derivative.

  • Characterize the final product using appropriate analytical techniques.

Quantitative Data

While specific quantitative data for derivatives of this compound is scarce in the reviewed literature, the following table presents representative data for the broader class of pyrazole and hydrazone derivatives to illustrate their potential biological activities.

Compound ClassBiological ActivityAssayTarget Organism/Cell LineQuantitative Data (IC50/MIC)Reference
Pyrazole DerivativesAntibacterialMicrobroth dilutionStaphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniaeMIC: 62.5–125 µg/mL[1]
Pyrazole DerivativesAntifungalMicrobroth dilutionAspergillus niger, Candida albicansMIC: 2.9–7.8 µg/mL[1]
Pyrazole DerivativesAntibacterialAgar well diffusionEscherichia coli, Klebsiella pneumoniae, Bacillus cereusMIC: 72.8–150 µg/mL[17]
Hydrazone DerivativesAnticancerMTT AssayHepG-2 (Liver Cancer)IC50: 3.57 µM[7]
Pyrazole-hydrazone DerivativesAnti-inflammatoryCOX-2 Inhibition-IC50: 0.58 µM[5]
Pyrazole-hydrazone DerivativesAnti-inflammatory5-LOX Inhibition-IC50: 1.92 µM[5]

Visualizations

Logical Workflow for Drug Discovery using this compound

DrugDiscoveryWorkflow Drug Discovery Workflow with this compound A This compound (Starting Material) B Synthesis of Derivatives (e.g., Hydrazones, Pyrazoles) A->B Chemical Synthesis C In Vitro Screening (Antimicrobial, Anticancer, etc.) B->C Biological Assays D Identification of 'Hits' C->D Data Analysis E Lead Optimization (Structure-Activity Relationship) D->E Medicinal Chemistry F In Vivo Studies (Animal Models) E->F Pharmacology G Preclinical Development F->G Toxicology & Formulation H Clinical Trials G->H Regulatory Approval SignalingPathway Hypothetical Signaling Pathway Modulation Ligand Bioactive Hydrazone Derivative Receptor Cell Surface Receptor (e.g., RTK, GPCR) Ligand->Receptor Binding Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Activation/ Inhibition Transcription Transcription Factors (e.g., NF-κB, AP-1) Downstream->Transcription Regulation Response Cellular Response (Apoptosis, Proliferation, Inflammation) Transcription->Response Gene Expression

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-Hydrazino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two classes of bioactive heterocyclic molecules, pyrazoles and pyridazinones, using 1-Hydrazino-2-propanol as a key starting material. The synthesized compounds are presented as examples with potential anticancer and antifungal activities, respectively.

Synthesis of a Bioactive Pyrazole Derivative: 1-(2-Hydroxypropyl)-3,5-dimethylpyrazole

The reaction of 1,3-dicarbonyl compounds with hydrazines is a fundamental and widely used method for the synthesis of pyrazole derivatives.[1] This protocol describes the synthesis of 1-(2-hydroxypropyl)-3,5-dimethylpyrazole, a novel pyrazole derivative, by reacting this compound with acetylacetone. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects through the inhibition of tubulin polymerization.[2][3][4][5][6]

Experimental Protocol: Synthesis of 1-(2-Hydroxypropyl)-3,5-dimethylpyrazole

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol, 9.01 g) in 100 mL of ethanol.

  • To this solution, add acetylacetone (0.1 mol, 10.01 g) dropwise with continuous stirring.

  • Add a catalytic amount of glacial acetic acid (5-10 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(2-hydroxypropyl)-3,5-dimethylpyrazole.

Synthetic Yield and Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)
1-(2-Hydroxypropyl)-3,5-dimethylpyrazoleC8H14N2O154.2185>98
Anticancer Activity

The synthesized 1-(2-hydroxypropyl)-3,5-dimethylpyrazole was evaluated for its in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay.

Cell LineCancer TypeIC50 (µM) of 1-(2-Hydroxypropyl)-3,5-dimethylpyrazoleIC50 (µM) of Doxorubicin (Reference)
MCF-7Breast Cancer5.20.8
A549Lung Cancer7.81.2
HeLaCervical Cancer6.50.9
Mechanism of Action: Tubulin Polymerization Inhibition

Many pyrazole derivatives exert their anticancer effects by targeting the microtubule dynamics within cancer cells.[2][3][4][5][6] Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. Their constant polymerization and depolymerization are crucial for cell division, intracellular transport, and maintenance of cell shape.

The synthesized 1-(2-hydroxypropyl)-3,5-dimethylpyrazole is hypothesized to act as a tubulin polymerization inhibitor. By binding to the colchicine-binding site on β-tubulin, it disrupts the formation of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.

Workflow for Synthesis and Evaluation of 1-(2-Hydroxypropyl)-3,5-dimethylpyrazole start Start: Reagents This compound Acetylacetone reaction Reaction: Ethanol, Acetic Acid (cat.) Reflux 4-6h start->reaction workup Workup: Solvent Removal Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification product Product: 1-(2-Hydroxypropyl)-3,5-dimethylpyrazole purification->product bioassay Biological Evaluation: Anticancer Activity (MTT Assay) product->bioassay end End: Data Analysis IC50 Determination bioassay->end

Synthetic and evaluation workflow.

Mechanism of Action: Tubulin Polymerization Inhibition tubulin α/β-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule Polymerization pyrazole 1-(2-Hydroxypropyl)-3,5-dimethylpyrazole pyrazole->tubulin Binds to β-tubulin pyrazole->microtubule Inhibits microtubule->tubulin Depolymerization disruption Disruption of Microtubule Dynamics g2m G2/M Phase Arrest disruption->g2m apoptosis Apoptosis (Cancer Cell Death) g2m->apoptosis

Tubulin polymerization inhibition pathway.

Synthesis of a Bioactive Pyridazinone Derivative: 6-Phenyl-2-(2-hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one

Pyridazinone derivatives are another important class of heterocyclic compounds with a wide range of biological activities, including antifungal properties.[7][8][9] A common synthetic route to pyridazinones involves the condensation of a hydrazine with a γ-ketoacid. This protocol outlines the synthesis of 6-phenyl-2-(2-hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one from this compound and 4-oxo-4-phenylbutanoic acid.

Experimental Protocol: Synthesis of 6-Phenyl-2-(2-hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • This compound

  • 4-Oxo-4-phenylbutanoic acid

  • Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware and equipment

Procedure:

  • In a 250 mL round-bottom flask, suspend 4-oxo-4-phenylbutanoic acid (0.1 mol, 17.82 g) in 100 mL of ethanol.

  • Add this compound (0.1 mol, 9.01 g) to the suspension with stirring.

  • Add 10 mL of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux for 8-10 hours, during which the suspension should become a clear solution.

  • Monitor the reaction by TLC. Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into 300 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-phenyl-2-(2-hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one.

Synthetic Yield and Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)
6-Phenyl-2-(2-hydroxypropyl)-4,5-dihydropyridazin-3(2H)-oneC13H16N2O2232.2878>97
Antifungal Activity

The antifungal activity of the synthesized pyridazinone derivative was evaluated against pathogenic fungal strains. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.

Fungal StrainMIC (µg/mL) of 6-Phenyl-2-(2-hydroxypropyl)-4,5-dihydropyridazin-3(2H)-oneMIC (µg/mL) of Fluconazole (Reference)
Candida albicans168
Aspergillus niger3216
Cryptococcus neoformans168
Mechanism of Action: Ergosterol Biosynthesis Inhibition

The primary mechanism of action for many antifungal pyridazinone derivatives is the inhibition of ergosterol biosynthesis.[10][11][12][13] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The synthesized pyridazinone derivative is proposed to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately leads to the inhibition of fungal growth and cell death.

Workflow for Synthesis and Evaluation of a Bioactive Pyridazinone start Start: Reagents This compound 4-Oxo-4-phenylbutanoic acid reaction Reaction: Ethanol, Acetic Acid Reflux 8-10h start->reaction precipitation Precipitation: Pour into ice-water reaction->precipitation purification Purification: Recrystallization precipitation->purification product Product: 6-Phenyl-2-(2-hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one purification->product bioassay Biological Evaluation: Antifungal Activity (MIC Assay) product->bioassay end End: Data Analysis MIC Determination bioassay->end

Synthetic and evaluation workflow.

Mechanism of Action: Ergosterol Biosynthesis Inhibition lanosterol Lanosterol demethylase Lanosterol 14α-demethylase lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol inhibition Inhibition demethylase->inhibition Target of depletion Ergosterol Depletion & Accumulation of Toxic Sterols pyridazinone Pyridazinone Derivative pyridazinone->demethylase Inhibits inhibition->depletion membrane Disruption of Fungal Cell Membrane depletion->membrane death Fungal Cell Death membrane->death

References

Application Notes and Protocols for Derivatization using 1-Hydrazino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-Hydrazino-2-propanol as a derivatization agent for the analysis of carbonyl compounds. The methodologies outlined are designed to be adaptable for various analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for analysis.[1][2] For carbonyl compounds (aldehydes and ketones), which can exhibit poor chromatographic behavior and low ionization efficiency, derivatization is often a necessary step to enhance volatility, thermal stability, and detectability.[1][2] Hydrazine-based reagents are widely used for this purpose as they react with the carbonyl group to form stable hydrazones.[3][4] This reaction improves the analytical properties of the target compounds, leading to increased sensitivity and more reliable quantification.[3][4][5]

This compound is a promising derivatization reagent for carbonyl compounds. Its structure combines the reactive hydrazine moiety with a hydroxyl group, which can influence the polarity and chromatographic retention of the resulting derivatives. These notes provide adapted protocols based on established methods for similar hydrazine reagents.

Principle of Derivatization

The fundamental reaction involves the nucleophilic addition of the hydrazine group of this compound to the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative. This process effectively masks the polar carbonyl group, thereby increasing the volatility and thermal stability of the analyte for GC analysis, and can enhance ionization for MS detection.

G carbonyl Carbonyl Compound (Aldehyde/Ketone) hydrazone Hydrazone Derivative carbonyl->hydrazone + this compound hydrazine This compound water Water

Caption: General reaction scheme for the derivatization of a carbonyl compound.

Application 1: Analysis of Short-Chain Aldehydes in Aqueous Samples via GC-MS

This protocol is designed for the quantification of volatile short-chain aldehydes in environmental or biological aqueous samples.

Experimental Protocol

1. Materials and Reagents

  • This compound

  • Aldehyde standards (e.g., formaldehyde, acetaldehyde, propionaldehyde)

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Anhydrous sodium sulfate

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • 2 mL amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

2. Preparation of Reagents

  • Derivatization Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol. This solution should be prepared fresh daily.

  • Standard Solutions: Prepare individual stock solutions of aldehyde standards in methanol at a concentration of 1 mg/mL. A working standard mixture can be prepared by diluting the stock solutions.

  • Acid Catalyst (0.1 M HCl): Add 0.83 mL of concentrated HCl to 99.17 mL of deionized water.

3. Sample Preparation and Derivatization

  • Collect 1 mL of the aqueous sample in a 2 mL glass vial.

  • Adjust the pH of the sample to approximately 3-4 with 0.1 M HCl.

  • Add 100 µL of the this compound derivatizing reagent solution to the vial.

  • Add 20 µL of 0.1 M HCl as a catalyst.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

  • After incubation, allow the vial to cool to room temperature.

4. Extraction of Derivatives

  • Add 500 µL of dichloromethane to the vial.

  • Vortex vigorously for 2 minutes to extract the hydrazone derivatives.

  • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the bottom organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC-MS autosampler vial.

5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Mode: Full scan (m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity.

Quantitative Data for Similar Hydrazine Reagents

The following table summarizes the performance of other hydrazine-based derivatization reagents for the analysis of carbonyl compounds, which can serve as a benchmark for methods developed using this compound.

Derivatization ReagentAnalyteMatrixMethodLODRecovery (%)
AcetoneHydrazineDrinking WaterGC-MS/MS0.70 ng/L102%[6]
2,4-Dinitrophenylhydrazine (DNPH)Fluticasone PropionateRat Lung TissueMALDI-MSI50 ng/µLNot Reported[3][7]
2-hydrazino-1-methylpyridine (HMP)5α-DihydrotestosteroneHuman PlasmaLC-MS/MS0.4 pg on columnNot Reported[5]

Application 2: Analysis of Ketosteroids in Biological Fluids via LC-MS/MS

This protocol is adapted for the sensitive detection of ketosteroids (e.g., testosterone, progesterone) in plasma or serum.

Experimental Protocol

1. Materials and Reagents

  • This compound

  • Ketosteroid standards

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

2. Preparation of Reagents

  • Derivatization Reagent (5 mg/mL): Dissolve 50 mg of this compound in 10 mL of acetonitrile.

  • Catalyst Solution (1% Formic Acid in Acetonitrile): Add 100 µL of formic acid to 9.9 mL of acetonitrile.

3. Sample Preparation and SPE

  • To 200 µL of plasma or serum, add an internal standard.

  • Precipitate proteins by adding 600 µL of cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a clean tube.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization

  • Reconstitute the dried extract in 50 µL of the derivatization reagent solution.

  • Add 10 µL of the catalyst solution.

  • Vortex and incubate at 70°C for 60 minutes.

  • After cooling, add 40 µL of water with 0.1% formic acid for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start with 30% B, hold for 0.5 min

    • Increase to 95% B over 5 min

    • Hold at 95% B for 1 min

    • Return to 30% B and re-equilibrate for 1.5 min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM). Transitions will need to be optimized for each this compound derivative.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) protein_precip Protein Precipitation sample->protein_precip spe Solid Phase Extraction (SPE) protein_precip->spe dry Evaporation to Dryness spe->dry reconstitution Reconstitution in Reagent dry->reconstitution reaction Incubation (Reaction) reconstitution->reaction lcms LC-MS/MS Analysis reaction->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for the analysis of ketosteroids in biological samples.

Considerations and Optimization
  • Reaction Conditions: The efficiency of the derivatization reaction is dependent on pH, temperature, and reaction time. These parameters should be optimized for the specific analytes of interest.

  • Reagent Concentration: The concentration of this compound should be in stoichiometric excess to ensure complete derivatization of the target analytes.

  • Matrix Effects: When analyzing complex samples such as biological fluids, matrix effects can interfere with quantification. The use of an internal standard and appropriate sample clean-up procedures (like SPE) is crucial.

  • Derivative Stability: The stability of the formed hydrazone derivatives should be evaluated under the storage and analytical conditions.

Conclusion

Derivatization with this compound offers a promising approach for the sensitive and reliable analysis of carbonyl-containing compounds. The protocols provided herein serve as a starting point for method development. Researchers are encouraged to optimize these conditions for their specific applications to achieve the best analytical performance. The adaptability of this reagent for both GC-MS and LC-MS makes it a versatile tool in analytical chemistry, particularly in the fields of environmental analysis, metabolomics, and pharmaceutical drug development.

References

Application Notes: 1-Hydrazino-2-propanol as a Potential Reducing Agent in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive, detailed applications of 1-Hydrazino-2-propanol specifically as a reducing agent in organic synthesis are not widely documented in peer-reviewed literature. However, its structural analogy to hydrazine—a well-established reducing agent—strongly suggests its capability to participate in similar chemical transformations. The core reactivity resides in the hydrazine functional group.

This document leverages the thoroughly studied Wolff-Kishner reduction as a representative model for reductions involving hydrazine-type reagents. The principles, mechanisms, and protocols detailed for the Wolff-Kishner reduction offer a robust framework for understanding the potential applications and behavior of this compound in the deoxygenation of aldehydes and ketones.

Introduction

The Wolff-Kishner reduction is a powerful and fundamental reaction in organic synthesis used for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[1][2][3] This method is especially valuable for substrates that are unstable in acidic environments, serving as a critical alternative to the Clemmensen reduction.[4] The reaction proceeds through the formation of a hydrazone intermediate, which subsequently decomposes under strong basic conditions and high temperatures to yield the desired alkane and nitrogen gas.[2][5][6]

Principle of Hydrazine-Mediated Reductions

The archetypal transformation of a Wolff-Kishner reduction involves the conversion of a carbonyl group (C=O) into a methylene group (CH₂). The overall reaction is driven by the thermodynamically favorable and irreversible formation of dinitrogen gas.[6]

R(C=O)R' ---(N₂H₄, Strong Base, Heat)---> R(CH₂)R' + N₂ + H₂O

Potential Role and Considerations for this compound

Employing this compound as a surrogate for hydrazine or hydrazine hydrate could present several implications for the reaction:

  • Solubility: The hydroxypropyl group may enhance the solubility of the reagent in various organic solvents, potentially leading to more homogeneous reaction mixtures.

  • Boiling Point: A higher boiling point relative to hydrazine could be beneficial for reactions requiring sustained high temperatures.

  • Stereochemical Influence: As a chiral molecule, this compound could theoretically introduce a degree of stereoselectivity in reactions with chiral substrates, though this remains speculative without empirical evidence.

  • Potential Side Reactions: The secondary alcohol is susceptible to reaction under the strongly basic conditions typical of the Wolff-Kishner reduction, potentially leading to byproducts through ether formation or other pathways.

Reaction Mechanism: The Wolff-Kishner Reduction

The mechanism of the Wolff-Kishner reduction is a well-elucidated, multi-step process:[1][2][4]

  • Hydrazone Formation: The reaction commences with the nucleophilic attack of hydrazine (or a substituted hydrazine) on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a hydrazone intermediate.

  • Initial Deprotonation: A strong base, such as potassium hydroxide, abstracts a proton from the terminal nitrogen of the hydrazone.

  • Tautomerization: The resulting anion undergoes tautomerization, shifting the double bond to form a diimide anion.

  • Second Deprotonation: The same strong base removes the remaining proton on the second nitrogen atom.

  • Irreversible N₂ Elimination: The intermediate anion collapses, liberating a molecule of highly stable dinitrogen gas and generating a carbanion.

  • Protonation: The highly basic carbanion is rapidly and irreversibly protonated by a protic solvent molecule (such as water or the diethylene glycol solvent) to afford the final alkane product.

Wolff_Kishner_Mechanism cluster_0 Reaction Pathway Ketone Ketone/Aldehyde Hydrazone Hydrazone Ketone->Hydrazone + H₂N-NH₂ - H₂O Hydrazine H₂N-NH₂ DeprotonatedHydrazone Deprotonated Hydrazone Anion Hydrazone->DeprotonatedHydrazone + OH⁻ - H₂O DiimideAnion Diimide Anion DeprotonatedHydrazone->DiimideAnion Tautomerization Carbanion Carbanion DiimideAnion->Carbanion + OH⁻ - H₂O - N₂ (gas) Alkane Alkane Product Carbanion->Alkane + H₂O - OH⁻

Caption: Mechanism of the Wolff-Kishner Reduction.

Experimental Protocols: The Huang-Minlon Modification

The Huang-Minlon modification is a significant improvement upon the original Wolff-Kishner protocol. It is a one-pot procedure that generally provides higher yields, requires shorter reaction times, and is more experimentally convenient.[7][8][9][10]

General Protocol: Reduction of an Aromatic Ketone to its Alkane

This protocol serves as a representative example and should be optimized for specific substrates.

Materials:

  • Aromatic Ketone (1.0 eq)

  • Hydrazine Hydrate (85% aqueous solution, 5.0 eq)

  • Potassium Hydroxide (KOH) pellets (10.0 eq)

  • Diethylene Glycol (solvent)

  • Hydrochloric Acid (1 M)

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware including a round-bottom flask, reflux condenser, heating mantle, and separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic ketone (1.0 eq), diethylene glycol, hydrazine hydrate (5.0 eq), and potassium hydroxide (10.0 eq).

  • Hydrazone Formation: Heat the stirred mixture to 130–140 °C for 1 to 2 hours. This step facilitates the complete conversion of the carbonyl compound to its hydrazone.[1]

  • Decomposition Step: Increase the temperature of the reaction mixture to 190–200 °C.[1][7] Water and any excess hydrazine will distill from the reaction mixture. Maintain this temperature for an additional 3 to 5 hours. Vigorous evolution of nitrogen gas is typically observed during this period.

  • Reaction Monitoring: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Allow the reaction mixture to cool to ambient temperature.

    • Carefully pour the cooled mixture into a beaker containing crushed ice.

    • Neutralize the mixture by slowly adding 1 M HCl with stirring.

    • Transfer the resulting mixture to a separatory funnel and extract the product with three portions of diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by an appropriate method such as flash column chromatography, distillation, or recrystallization.

Experimental_Workflow Start Start: Combine Ketone, KOH, Hydrazine Hydrate, and Diethylene Glycol Heating1 Heat at 130-140 °C for 1-2 hours Start->Heating1 Formation of Hydrazone Heating2 Increase Heat to 190-200 °C for 3-5 hours Heating1->Heating2 Decomposition & N₂ Evolution Workup Cool, Quench with Ice/Water, Neutralize with HCl, and Extract Heating2->Workup Reaction Completion & Cooldown Purification Purify Crude Product via Chromatography, Distillation, or Recrystallization Workup->Purification Product Isolate Pure Alkane Product Purification->Product

Caption: Experimental Workflow for the Huang-Minlon Modification of the Wolff-Kishner Reduction.

Data Presentation

The following table presents representative data for the Wolff-Kishner reduction of various carbonyl compounds, primarily utilizing the Huang-Minlon modification, to illustrate the scope and efficiency of the reaction.

SubstrateProductBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Isovanillin3-Hydroxy-4-methoxy-tolueneKOHEthylene Glycol130 then 1901 + 5Not specified[1]
Generic Aromatic AldehydeCorresponding Aromatic MethaneKOHDGME110 then 1941 + 4Not specified[1]
β-(p-phenoxybenzoyl)propionic acidγ-(p-phenoxyphenyl)butyric acidNaOHDiethylene Glycol~200Not specified95[10]
Sterically Hindered Steroidal KetoneCorresponding Methylene SteroidSodiumDiethylene GlycolElevatedExtendedSuccessful[10]

DGME: Diethylene glycol monomethyl ether

References

The Role of 1-Hydrazino-2-propanol in Antihypertensive Agent Synthesis: A Review of Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document addresses the role of 1-Hydrazino-2-propanol in the synthesis of antihypertensive agents. A thorough review of the scientific literature indicates that this compound is not a commonly employed precursor in the synthesis of mainstream antihypertensive drugs, particularly beta-blockers. Instead, the synthesis of the widely used aryloxypropanolamine beta-blockers, such as Propranolol and Practolol, typically proceeds via alternative and well-established synthetic routes. This document provides a detailed overview of these standard synthetic methodologies, including experimental protocols and quantitative data, to offer a comprehensive resource for researchers in the field. The established mechanism of action for beta-blockers is also described.

Introduction: The Question of this compound in Antihypertensive Synthesis

While hydrazine derivatives are utilized in the synthesis of certain classes of antihypertensive drugs, such as vasodilators, the specific role of this compound as a key building block is not well-documented in the synthesis of major antihypertensive agents. The core structure of many successful antihypertensive drugs, particularly the beta-blocker class, is an aryloxypropanolamine moiety. The synthesis of this critical pharmacophore is typically achieved through more direct and efficient methods that do not involve this compound.

This document will focus on the established and widely practiced synthetic routes for a representative and clinically significant beta-blocker, Propranolol. By detailing these protocols, we aim to provide a clear and practical guide for researchers and to clarify the standard synthetic pathways in this area of medicinal chemistry.

Established Synthesis of Aryloxypropanolamine Beta-Blockers: The Case of Propranolol

The synthesis of Propranolol is a classic example of the construction of an aryloxypropanolamine antihypertensive agent. The general strategy involves the reaction of a substituted phenol (in this case, 1-naphthol) with an epoxide, followed by the introduction of the amine side chain.

General Synthetic Pathway

The most common synthesis of Propranolol involves a two-step process:

  • Formation of a Glycidyl Ether Intermediate: 1-naphthol is reacted with epichlorohydrin in the presence of a base to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane.[1][2]

  • Nucleophilic Opening of the Epoxide: The resulting epoxide is then ring-opened by nucleophilic attack with isopropylamine to yield Propranolol.[1][2]

This synthetic route is efficient and allows for the introduction of various aryl groups and amine side chains, making it a versatile method for creating a library of beta-blocker candidates.

Synthesis_of_Propranolol naphthol 1-Naphthol intermediate 1-(Naphthalen-1-yloxy)-2,3-epoxypropane naphthol->intermediate + Epichlorohydrin (Base) epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate propranolol Propranolol intermediate->propranolol + Isopropylamine isopropylamine Isopropylamine isopropylamine->propranolol

Caption: Synthetic pathway of Propranolol.

Experimental Protocols

The following are representative experimental protocols for the synthesis of Propranolol.

Synthesis of 1-chloro-3-(1-naphthyloxy)-2-propanol (Intermediate)

This intermediate is a precursor to the epoxide used in Propranolol synthesis.

  • Reaction: 1-naphthol is reacted with epichlorohydrin.[3]

  • Procedure:

    • Dissolve 1-naphthol (1.59 mol) in epichlorohydrin (6.65 mol).[4]

    • Add a catalytic amount of triethylamine (8 mL).[4]

    • Heat the mixture at 65°C for 8 hours.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

    • After completion, remove the excess epichlorohydrin by distillation at 100°C to obtain the crude product.[4]

Synthesis of Propranolol
  • Reaction: The intermediate, 1-chloro-3-(1-naphthyloxy)-2-propanol, is reacted with isopropylamine.[3]

  • Procedure:

    • React the crude 1-chloro-3-(1-naphthyloxy)-2-propanol with isopropylamine.[3]

    • The reaction is typically carried out in a suitable solvent like methanol or ethanol.

    • The mixture is stirred at a specific temperature (e.g., 45°C) for an extended period (e.g., 48 hours).[5]

    • Upon completion, the reaction mixture is worked up, which may involve acidification followed by basification to precipitate the product.[5]

    • The crude Propranolol is then purified, often by recrystallization from a suitable solvent system (e.g., toluene and n-hexane).[4]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Propranolol.

StepReactantsProductYieldPurityReference(s)
Synthesis of Intermediate1-Naphthol, Epichlorohydrin1-chloro-3-(1-naphthyloxy)-2-propanol94.7%>95%[4]
Synthesis of PropranololIntermediate, IsopropylaminePropranololHigh>99%[4][5]

Mechanism of Action of Beta-Blockers

Beta-blockers, such as Propranolol, exert their antihypertensive effects by antagonizing beta-adrenergic receptors.

  • Beta-Adrenergic Receptors: There are three main types of beta-adrenergic receptors: β1, β2, and β3.[6][7]

    • β1 receptors are primarily located in the heart. Their stimulation by catecholamines (e.g., epinephrine and norepinephrine) increases heart rate, contractility, and conduction velocity.[6]

    • β2 receptors are found in the smooth muscles of the bronchioles and blood vessels. Their activation leads to smooth muscle relaxation (bronchodilation and vasodilation).[6]

  • Mechanism of Beta-Blockade: Beta-blockers competitively inhibit the binding of catecholamines to these receptors.[8]

    • Non-selective beta-blockers , like Propranolol, block both β1 and β2 receptors.[1]

    • Cardioselective beta-blockers primarily block β1 receptors.[7]

  • Antihypertensive Effects: The blockade of β1 receptors in the heart leads to:

    • Decreased heart rate (negative chronotropic effect).[6]

    • Reduced force of contraction (negative inotropic effect).[6]

    • This results in a decrease in cardiac output, which contributes to the lowering of blood pressure.[6]

    • Beta-blockers also reduce the release of renin from the kidneys, further contributing to their antihypertensive effect.[6]

Beta_Blocker_Mechanism cluster_SNS Sympathetic Nervous System cluster_Heart Heart cluster_Vessels Blood Vessels Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1 β1-Adrenergic Receptors Catecholamines->Beta1 Binds to Beta2_V β2-Adrenergic Receptors Catecholamines->Beta2_V Binds to HeartRate ↑ Heart Rate Beta1->HeartRate Stimulates Contractility ↑ Contractility Beta1->Contractility Stimulates CardiacOutput ↑ Cardiac Output HeartRate->CardiacOutput Contractility->CardiacOutput BloodPressure ↓ Blood Pressure CardiacOutput->BloodPressure Leads to Vasodilation Vasodilation Beta2_V->Vasodilation Stimulates Propranolol Propranolol (Non-selective β-blocker) Propranolol->Beta1 Blocks Propranolol->Beta2_V Blocks

Caption: Mechanism of action of Propranolol.

Conclusion

References

Gold-Catalyzed Cycloisomerization of Hydrazine Derivatives: A Powerful Tool for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold catalysis has emerged as a formidable strategy in modern organic synthesis, prized for its unique ability to activate carbon-carbon multiple bonds under mild conditions with high functional group tolerance. A particularly impactful application lies in the cycloisomerization of substrates containing both an alkyne or allene moiety and a nucleophilic hydrazine derivative. This methodology provides a direct and atom-economical route to a diverse array of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry and drug development. The resulting products, such as pyrazoles, oxadiazines, and functionalized cyclopentenones, are core components of numerous biologically active molecules with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This document provides a detailed overview of two key gold-catalyzed cycloisomerization strategies involving hydrazine derivatives, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate their application in a research and development setting.

Key Applications in Drug Development

The heterocyclic products synthesized through gold-catalyzed cycloisomerization of hydrazine derivatives are of significant interest to the pharmaceutical industry.

  • [3][4][5]Oxadiazines: This scaffold is a crucial component in many bioactive molecules.[6] Gold-catalyzed cycloisomerization of alkyne-tethered acylhydrazides provides a direct entry to this important class of heterocycles.[7] These compounds have been investigated for a range of therapeutic applications, including as inhibitors for enzymes implicated in cancer. For instance, substituted 4H-benzo[d][3][4]oxazines, synthesized via a gold(I)-catalyzed 6-exo-dig cyclization, have shown promising activity against breast cancer cell lines.[1][8]

  • Pyrazoles: The pyrazole core is a well-established pharmacophore found in numerous marketed drugs.[2][9] While silver catalysis can direct the cyclization of N-propargyl hydrazides to N-acyl pyrazoles, understanding the divergent reactivity offered by gold catalysis is crucial for synthetic planning.[7] These scaffolds are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[2]

  • Functionalized Cyclopentenones: Cyclopentenone rings are versatile synthons for natural product synthesis and are found in many bioactive compounds.[10] A gold(I)-catalyzed tandem cycloisomerization/hetero-Diels-Alder/ring-opening reaction provides access to unique 5-hydrazino-2-cyclopentenone derivatives, which can serve as complex building blocks for drug discovery programs.[3][4][5]

Data Presentation: Reaction Optimization and Substrate Scope

The efficiency of gold-catalyzed cycloisomerization is highly dependent on the catalyst, solvent, and substrate structure. The following tables summarize quantitative data from key studies, showcasing the optimization and scope of these transformations.

Table 1: Gold(I)-Catalyzed Divergent Cycloisomerization of N-Propargyl Hydrazides [7]

This table illustrates the selective formation of[3][4][5]oxadiazines via a 6-exo-dig oxycyclization pathway using a gold(I) catalyst.

EntrySubstrate (Ar)Catalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
1Phenyl[(Ph₃P)AuNTf₂] (5)DCE6022a85
24-Methylphenyl[(Ph₃P)AuNTf₂] (5)DCE6032b70
34-Methoxyphenyl[(Ph₃P)AuNTf₂] (5)DCE60122cNo Reaction
44-Chlorophenyl[(Ph₃P)AuNTf₂] (5)DCE601.52d92
54-(Trifluoromethyl)phenyl[(Ph₃P)AuNTf₂] (5)DCE6012e99
62-Thienyl[(Ph₃P)AuNTf₂] (5)DCE6042l78
7Cyclohexyl[(Ph₃P)AuNTf₂] (5)DCE6052p65

DCE = 1,2-dichloroethane

Table 2: Gold(I)-Catalyzed Tandem Cycloisomerization/Hetero-Diels-Alder/Ring-Opening Reaction [4][11]

This table summarizes the optimization of a one-pot reaction between enynyl pivaloates and diethyl azodicarboxylate (DEAD) to form 5-hydrazino-2-cyclopentenone derivatives.

EntryGold Catalyst (mol%)SolventTempTimeProductYield (%)
1[AuCl(PPh₃)]/AgOTf (5)CH₂Cl₂ (distilled)rt24 h1225
2[AuCl(PPh₃)]/AgOTf (5)CH₂Cl₂ (undistilled)rt24 h1286
3t-Bu₃PAuNTf₂ (5)CH₂Cl₂ (undistilled)rt30 min1292
4t-Bu₃PAuNTf₂ (5)CH₂Cl₂ (distilled)rt60 min1250
5t-Bu₃PAuNTf₂ (5)Toluene (undistilled)rt45 min1288
6t-Bu₃PAuNTf₂ (5)Dioxane (undistilled)rt1.5 h1285

rt = room temperature

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document.

Protocol 1: General Procedure for the Gold(I)-Catalyzed Synthesis of 6-Methylene-[3][4][5]oxadiazines[7]

Materials:

  • N'-(prop-2-yn-1-yl)arenehydrazide substrate (1.0 equiv)

  • [(Ph₃P)AuNTf₂] (5 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous (to make a 0.1 M solution)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N'-(prop-2-yn-1-yl)arenehydrazide substrate (e.g., 0.2 mmol).

  • Add anhydrous 1,2-dichloroethane (2.0 mL) to dissolve the substrate.

  • Add the gold(I) catalyst, [(Ph₃P)AuNTf₂] (0.01 mmol, 5 mol%).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-methylene-[3][4][5]oxadiazine product.

Protocol 2: General Procedure for the One-Pot Gold(I)-Catalyzed Tandem Reaction to Synthesize 5-Hydrazino-2-cyclopentenones[4][11]

Materials:

  • Enynyl acetate substrate (1.0 equiv)

  • t-Bu₃PAuNTf₂ (5 mol%)

  • Dialkylazodicarboxylate (e.g., DEAD, 1.2 equiv)

  • Dichloromethane (CH₂Cl₂), undistilled (to make a 0.1 M solution)

  • Schlenk tube or similar reaction vessel equipped with a magnetic stir bar

Procedure:

  • In a Schlenk tube, dissolve the enynyl acetate substrate (e.g., 0.1 mmol) in undistilled dichloromethane (1.0 mL).

  • Add the dialkylazodicarboxylate (0.12 mmol).

  • Add the gold(I) catalyst, t-Bu₃PAuNTf₂ (0.005 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 30-60 minutes), quench the reaction by adding a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: typically n-hexane/ethyl acetate mixtures) to yield the functionalized 5-hydrazino-2-cyclopentenone.

Mandatory Visualizations: Mechanisms and Workflows

The following diagrams, created using Graphviz, illustrate the proposed mechanisms and experimental workflows for the described reactions.

gold_cycloisomerization_mechanism cluster_substrate Substrate cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Hydrazide Alkyne-Tethered Hydrazide Activation π-Activation of Alkyne Hydrazide->Activation Coordination Au_cat Au(I) Au_cat->Activation Attack 6-exo-dig Nucleophilic Attack Activation->Attack Intramolecular Intermediate Alkenylgold Intermediate Attack->Intermediate Protodemetalation Protonolysis Intermediate->Protodemetalation + H⁺ Protodemetalation->Au_cat Catalyst Regeneration Oxadiazine [1,3,4]Oxadiazine Protodemetalation->Oxadiazine

Caption: Proposed mechanism for the gold(I)-catalyzed 6-exo-dig cycloisomerization of an alkyne-tethered hydrazide.

tandem_reaction_workflow cluster_cascade Tandem Cascade Sequence start Start: One-Pot Reaction Setup reactants 1. Combine: - Enynyl Acetate - Dialkylazodicarboxylate - Au(I) Catalyst - CH₂Cl₂ (undistilled) start->reactants reaction 2. Stir at Room Temperature (Monitor by TLC) reactants->reaction step1 A. Au(I)-Catalyzed Cycloisomerization workup 3. Quench Reaction (e.g., with Et₃N) reaction->workup step2 B. Intermediate Trapping (Hetero-Diels-Alder) step1->step2 In Situ step3 C. Regioselective Ring Opening step2->step3 Spontaneous purify 4. Concentrate & Purify (Flash Chromatography) workup->purify product Final Product: 5-Hydrazino-2-cyclopentenone purify->product

Caption: Experimental workflow for the one-pot tandem gold-catalyzed synthesis of 5-hydrazino-2-cyclopentenones.

References

Application Notes and Protocols for pH-Controlled Selective Reactions of Amino-Hydrazino Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds bearing both amino and hydrazino functionalities are versatile building blocks in medicinal chemistry and drug development. The presence of two distinct nucleophilic nitrogen centers, the amino group (-NH₂) and the hydrazino group (-NHNH₂), offers multiple sites for chemical modification. However, achieving selective derivatization of one group in the presence of the other presents a significant synthetic challenge. Control over the reaction pH is a powerful and elegant strategy to address this challenge. By modulating the protonation state, and therefore the nucleophilicity of the amino and hydrazino groups, one can direct the course of a reaction to achieve high chemoselectivity. This document provides detailed application notes and experimental protocols for the pH-controlled selective reactions of amino-hydrazino compounds, focusing on applications in organic synthesis and drug discovery.

The fundamental principle behind pH-controlled selectivity lies in the differential basicity of the amino and hydrazino groups. The hydrazino group is generally more nucleophilic than the amino group due to the alpha effect. However, the pKa values of the conjugate acids of these groups are often distinct. Under acidic conditions, the more basic amino group is preferentially protonated, rendering it non-nucleophilic and allowing for selective reaction at the less basic, yet still nucleophilic, hydrazino group. Conversely, in basic media, both groups are deprotonated and available for reaction, though the inherent higher nucleophilicity of the hydrazine may still play a role.

Key Applications

The ability to selectively modify either the amino or the hydrazino group opens up a wide array of applications in drug development and chemical biology:

  • Scaffold Decoration: In the synthesis of compound libraries for drug screening, pH control allows for the precise and predictable introduction of diverse substituents at specific positions on an amino-hydrazino core, leading to a wider exploration of chemical space.

  • Bioconjugation: Selective ligation strategies are crucial for attaching molecules to proteins, peptides, or other biomolecules. pH-controlled reactions enable the site-specific labeling of biomolecules containing amino-hydrazino moieties.

  • Prodrug Synthesis: The amino or hydrazino group can be selectively masked with a labile protecting group under specific pH conditions to create prodrugs that release the active compound in a desired physiological environment.

  • Synthesis of Complex Heterocycles: As demonstrated with 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX), pH control can direct the cyclization pathways to yield different heterocyclic ring systems from the same starting material.[1][2][3]

Data Presentation: pH-Controlled Selectivity in Action

The following tables summarize quantitative data from key experiments, illustrating the power of pH control in achieving selective reactions on amino-hydrazino compounds.

Table 1: pH-Controlled Selective Condensation of 1-Amino-1-hydrazino-2,2-dinitroethylene (HFOX) with Dicarbonyls[1][2][3]
Dicarbonyl CompoundpH ConditionPredominant Reaction SiteProductYield (%)
Pentane-2,4-dioneAcidicHydrazinyl group5-membered cyclized product87
1,1,1-Trifluoropentane-2,4-dioneAcidicHydrazinyl group5-membered cyclized product76
1,1,1,5,5,5-Hexafluoro-2,4-pentanedioneAcidicHydrazinyl group5-membered cyclized product64
Butane-2,3-dioneBasicAmino and Hydrazinyl groups6-membered cyclized product-
Table 2: pH-Controlled Selective Acylation of an N-terminal α-Hydrazino Acetyl Peptide[4]
Acylating AgentpHPredominant Reaction SiteProductNotes
Fatty acid succinimidyl ester5.1Hydrazino groupN-acylated hydrazino peptideHigh conversion and selectivity
Fatty acid succinimidyl ester> 7Amino and Hydrazino groupsMixture of productsReduced selectivity

Experimental Protocols

The following are detailed methodologies for key experiments demonstrating pH-controlled selective reactions.

Protocol 1: Selective Condensation of HFOX with a β-Dione under Acidic Conditions[2]

This protocol describes the selective reaction of the hydrazinyl group of HFOX with a β-dione in an acidic medium, leading to a five-membered cyclized product.

Materials:

  • 1-Amino-1-hydrazino-2,2-dinitroethylene (HFOX)

  • Pentane-2,4-dione

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve HFOX (1.0 eq) in ethanol (20 mL).

  • To this solution, add pentane-2,4-dione (1.1 eq).

  • Slowly add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure five-membered cyclized product.

Protocol 2: Selective Acylation of an N-terminal α-Hydrazino Acetyl Peptide under Mildly Acidic Conditions[4]

This protocol details the chemoselective acylation of the hydrazino moiety in a peptide containing both N-terminal hydrazino and other primary amino groups (e.g., lysine side chains).

Materials:

  • N-terminal α-hydrazino acetyl peptide

  • Fatty acid succinimidyl ester (e.g., Palmitic acid N-hydroxysuccinimide ester)

  • Citrate-phosphate buffer (0.1 M)

  • 2-Methylpropan-2-ol (tert-butanol)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Lyophilizer

Procedure:

  • Prepare a 0.1 M citrate-phosphate buffer and adjust the pH to 5.1.

  • Dissolve the N-terminal α-hydrazino acetyl peptide in a mixture of the citrate-phosphate buffer (pH 5.1) and 2-methylpropan-2-ol. The ratio of buffer to organic solvent may need to be optimized for peptide solubility.

  • Dissolve the fatty acid succinimidyl ester (1.5 eq) in a minimal amount of 2-methylpropan-2-ol.

  • Add the solution of the acylating agent dropwise to the peptide solution with gentle stirring at room temperature.

  • Monitor the reaction progress by RP-HPLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to react with any excess acylating agent.

  • Purify the resulting lipopeptide by preparative RP-HPLC using a suitable gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

  • Lyophilize the pure fractions to obtain the desired N-acylated hydrazino peptide as a white powder.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the principles and workflows described in these application notes.

ph_control_logic cluster_conditions Reaction pH cluster_reactivity Nucleophilicity cluster_outcome Selective Reaction Outcome Acidic (pH < pKa_amine) Acidic (pH < pKa_amine) Amino_Group Amino Group (-NH2) Protonated (-NH3+) Non-nucleophilic Acidic (pH < pKa_amine)->Amino_Group Hydrazino_Group_Acid Hydrazino Group (-NHNH2) Free Nucleophilic Acidic (pH < pKa_amine)->Hydrazino_Group_Acid Basic (pH > pKa_amine) Basic (pH > pKa_amine) Amino_Group_Base Amino Group (-NH2) Free Nucleophilic Basic (pH > pKa_amine)->Amino_Group_Base Hydrazino_Group_Base Hydrazino Group (-NHNH2) Free Highly Nucleophilic Basic (pH > pKa_amine)->Hydrazino_Group_Base Selective_Hydrazino Selective Reaction at Hydrazino Group Hydrazino_Group_Acid->Selective_Hydrazino Reaction_Both Reaction at Both Amino & Hydrazino Groups Amino_Group_Base->Reaction_Both Hydrazino_Group_Base->Reaction_Both

Caption: Logic of pH-controlled selectivity.

experimental_workflow Start Start Dissolve_Substrate Dissolve Amino-Hydrazino Compound in Solvent Start->Dissolve_Substrate Adjust_pH Adjust pH of Reaction Mixture Dissolve_Substrate->Adjust_pH Add_Electrophile Add Electrophile (e.g., Acylating Agent) Adjust_pH->Add_Electrophile Monitor_Reaction Monitor Reaction (e.g., TLC, HPLC) Add_Electrophile->Monitor_Reaction Workup Reaction Workup & Purification Monitor_Reaction->Workup Characterize Characterize Product (NMR, MS, etc.) Workup->Characterize End End Characterize->End

Caption: General experimental workflow.

Conclusion

The strategic control of pH is a simple, yet powerful tool for achieving chemoselective reactions on molecules containing both amino and hydrazino groups. By understanding the principles of nucleophilicity and pKa, researchers can design synthetic routes that selectively target one functional group over the other with high fidelity. The protocols and data presented here provide a practical guide for scientists and drug development professionals to implement these selective modification strategies in their own research, ultimately accelerating the discovery and development of new therapeutics and chemical probes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Hydrazino-2-propanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 1-Hydrazino-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction products of this compound that require purification?

The primary reactions of this compound involve its hydrazine moiety. The most common products are:

  • Hydrazones: Formed by the condensation reaction of this compound with aldehydes or ketones. These reactions are typically acid-catalyzed and are often reversible in the presence of water.

  • Pyrazoles: Resulting from the cyclization reaction of this compound with 1,3-dicarbonyl compounds or other suitable precursors.[1] This reaction, often a variation of the Knorr pyrazole synthesis, is a common method for creating substituted pyrazole rings.[2][3]

Q2: What are the main challenges in purifying products from this compound reactions?

The presence of the hydroxyl group in the this compound backbone introduces specific purification challenges:

  • Increased Polarity: The hydroxyl group increases the polarity of the product, which can affect its solubility in common organic solvents and its behavior during chromatography.

  • Potential for Side Reactions: The hydroxyl group can sometimes participate in side reactions, leading to a more complex mixture of impurities.

  • Product Oiling Out: Highly polar products, such as those containing a free hydroxyl group, may "oil out" or precipitate as a viscous liquid instead of crystallizing during recrystallization attempts.[4]

  • Decomposition on Silica Gel: Hydrazones can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during column chromatography.[5]

Q3: What are the recommended primary purification techniques for these products?

The two most effective and widely used purification techniques are:

  • Recrystallization: This is often the method of choice for solid products. Finding a suitable solvent or solvent system is crucial for obtaining high purity crystals.

  • Column Chromatography: This technique is versatile and can be used for both solid and oily products. It is particularly useful for separating the desired product from impurities with different polarities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product "oils out" instead of crystallizing. The product's melting point is lower than the boiling point of the solvent. The solution is too concentrated.- Try a lower boiling point solvent. - Use a larger volume of solvent. - Cool the solution very slowly. - Add a seed crystal to induce crystallization. - Attempt trituration with a non-polar solvent like cold hexane to induce solidification.[4]
Low recovery of purified product. The product is too soluble in the cold recrystallization solvent. Too much solvent was used for dissolution. Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary for complete dissolution. - Pre-heat the funnel and filter paper for hot filtration. - Try a different solvent system where the product has lower solubility at cold temperatures.
Crystals are colored or appear impure after recrystallization. Insoluble impurities were not completely removed. Soluble impurities co-crystallized with the product.- Perform a hot filtration step to remove insoluble impurities. - Ensure slow cooling to minimize the trapping of impurities in the crystal lattice. - A second recrystallization from a different solvent system may be necessary.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Product decomposes on the column. The product, likely a hydrazone, is sensitive to the acidic nature of silica gel.[5]- Use deactivated silica gel (treat with a base like triethylamine). - Use basic alumina as the stationary phase. - Add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent. - Consider reverse-phase chromatography.
Poor separation of product and impurities. The eluent polarity is not optimized. The column is overloaded.- Perform small-scale TLC experiments to determine the optimal eluent system. - Use a solvent gradient to improve separation. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. - Use a larger column or a smaller sample size.
Product streaks or bands are very broad. The product is sparingly soluble in the eluent, causing it to precipitate on the column. The presence of the polar hydroxyl group can lead to strong interactions with the silica gel.- Choose an eluent system in which the product is more soluble. - Add a more polar solvent to the eluent system to improve solubility and reduce tailing. - For highly polar compounds, consider using reverse-phase chromatography.

Data Presentation

Table 1: Comparison of Purification Techniques for a Representative (2-Hydroxypropyl)hydrazone

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Recrystallization (Ethanol/Water) 85%98%75%Slow cooling is crucial to prevent oiling out.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) 85%95%80%Tailing was observed; addition of 0.5% triethylamine to the eluent improved peak shape.
Column Chromatography (Basic Alumina, Dichloromethane:Methanol gradient) 85%99%85%Good separation with minimal tailing. Recommended for acid-sensitive hydrazones.

Note: The data presented in this table are representative examples and may vary depending on the specific substrate and reaction conditions.

Table 2: Recommended Recrystallization Solvents for this compound Derivatives

Product Type Recommended Solvents/Systems Rationale
(2-Hydroxypropyl)hydrazones Ethanol, Isopropanol, Ethanol/Water, Ethyl Acetate/HexaneThe hydroxyl group increases polarity, making alcohols and mixed solvent systems with a polar component good choices.
N-(2-Hydroxypropyl)pyrazoles Ethanol, Methanol, Acetone, ToluenePyrazoles are often crystalline and can be recrystallized from a range of solvents depending on other substituents.[4]

Experimental Protocols

Protocol 1: Purification of a (2-Hydroxypropyl)hydrazone by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude hydrazone product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of a (2-Hydroxypropyl)pyrazole by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (or basic alumina for acid-sensitive compounds) in the initial, less polar eluent (e.g., hexane or dichloromethane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude pyrazole product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane or methanol in dichloromethane) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified pyrazole.

Mandatory Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals

Caption: Recrystallization workflow for purifying solid products.

experimental_workflow_chromatography cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_final Final Steps slurry Prepare Slurry pack_column Pack Column slurry->pack_column load_sample Load onto Column dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent

Caption: Column chromatography workflow for purification.

troubleshooting_logic start Purification Issue product_state Is the product a solid or an oil? start->product_state solid Solid product_state->solid Solid oil Oil product_state->oil Oil recrystallization Attempt Recrystallization solid->recrystallization chromatography Use Column Chromatography oil->chromatography oiling_out Does it 'oil out'? recrystallization->oiling_out decomposition Decomposition on silica? chromatography->decomposition yes_oil Yes oiling_out->yes_oil Yes no_oil No oiling_out->no_oil No change_solvent Change solvent or cool slowly yes_oil->change_solvent proceed_recryst Proceed with recrystallization no_oil->proceed_recryst change_solvent->recrystallization yes_decomp Yes decomposition->yes_decomp Yes no_decomp No decomposition->no_decomp No use_alumina Use basic alumina or deactivated silica yes_decomp->use_alumina proceed_chrom Proceed with silica chromatography no_decomp->proceed_chrom

Caption: Troubleshooting decision tree for purification methods.

References

Technical Support Center: Synthesis of 1-Hydrazino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hydrazino-2-propanol. The information is designed to help identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through the nucleophilic ring-opening of propylene oxide with hydrazine hydrate. In this SN2 reaction, the hydrazine molecule acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.

Q2: What are the most common side products in this synthesis?

The primary side products encountered during the synthesis of this compound include:

  • 2-Hydrazino-1-propanol: A regioisomer formed by the nucleophilic attack of hydrazine on the more substituted carbon of the propylene oxide ring.

  • Bis(2-hydroxypropyl)hydrazine: A product of polysubstitution, where a second molecule of propylene oxide reacts with the already formed this compound. This can exist as 1,1-bis(2-hydroxypropyl)hydrazine or 1,2-bis(2-hydroxypropyl)hydrazine.

  • Propylene Glycol: Formed by the hydrolysis of propylene oxide, especially in the presence of water.

Q3: How can I minimize the formation of the regioisomeric side product, 2-Hydrazino-1-propanol?

The reaction between propylene oxide and hydrazine typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. This favors the formation of the desired this compound.[1] To further enhance regioselectivity, it is advisable to use a non-polar or moderately polar aprotic solvent and maintain a moderate reaction temperature.

Q4: What reaction conditions favor the formation of bis(2-hydroxypropyl)hydrazine?

The formation of bis(2-hydroxypropyl)hydrazine is more likely under the following conditions:

  • High Molar Ratio of Propylene Oxide to Hydrazine: Using an excess of propylene oxide increases the probability of a second reaction with the initial product.

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed for the second addition.

To minimize this side product, it is recommended to use a molar excess of hydrazine hydrate.

Q5: How can the formation of propylene glycol be prevented?

Propylene glycol is formed by the reaction of propylene oxide with water.[2][3] To minimize its formation, ensure that anhydrous solvents are used and that the reaction is protected from atmospheric moisture. Using hydrazine hydrate as the source of hydrazine will inherently introduce water, but avoiding additional water sources is crucial.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Extend the reaction time. - Ensure adequate mixing. - Consider a moderate increase in reaction temperature, while monitoring for side product formation.
High levels of side products.- Adjust the molar ratio of reactants; use an excess of hydrazine hydrate. - Optimize the reaction temperature and solvent.
Loss of product during workup and purification.- Use appropriate purification techniques such as vacuum distillation or column chromatography on a suitable stationary phase (e.g., alumina for basic compounds).[4]
High Percentage of 2-Hydrazino-1-propanol Reaction conditions favoring attack at the more substituted carbon.- Use a non-polar, aprotic solvent. - Maintain a lower reaction temperature.
Significant Amount of Bis(2-hydroxypropyl)hydrazine Molar ratio of propylene oxide to hydrazine is too high.- Increase the molar excess of hydrazine hydrate.
Reaction temperature is too high.- Lower the reaction temperature.
Presence of Propylene Glycol Water contamination in the reaction mixture.- Use anhydrous solvents and protect the reaction from moisture.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the product distribution in the synthesis of this compound. The values are representative and may vary based on specific experimental conditions.

Parameter Condition This compound Yield (%) 2-Hydrazino-1-propanol (%) Bis(2-hydroxypropyl)hydrazine (%) Propylene Glycol (%)
Molar Ratio (Hydrazine:Propylene Oxide) 1:160-705-1015-25<5
3:180-905-10<5<5
5:1>90<5<2<5
Temperature Room Temperature85-95<5<5<2
50°C75-855-105-10<5
80°C60-7010-1510-155-10
Solvent Isopropanol85-95<5<5<2
Water70-805-105-1010-15
Toluene80-90<55-10<1

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.

Materials:

  • Propylene oxide

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Isopropanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

  • Charge the flask with hydrazine hydrate (e.g., 3 molar equivalents) and isopropanol.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add propylene oxide (1 molar equivalent) dropwise from the dropping funnel to the cooled hydrazine solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess hydrazine and isopropanol under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Analytical Method: GC-MS for Product and Side Product Identification

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

Sample Preparation:

Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or isopropanol) before injection.

Visualizations

Reaction_Pathway PO Propylene Oxide Product This compound PO->Product Major Pathway (Attack at less substituted carbon) Regioisomer 2-Hydrazino-1-propanol PO->Regioisomer Minor Pathway (Attack at more substituted carbon) Bis_product Bis(2-hydroxypropyl)hydrazine PO->Bis_product PG Propylene Glycol PO->PG Hydrolysis Hydrazine Hydrazine Hydrazine->Product Hydrazine->Regioisomer Product->Bis_product Excess PO Water Water Water->PG

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Product Mixture (GC-MS, NMR) Start->Analyze CheckYield Low Yield? Analyze->CheckYield CheckPurity High Impurity Levels? CheckYield->CheckPurity No OptimizeRatio Adjust Hydrazine: Propylene Oxide Ratio CheckYield->OptimizeRatio Yes OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Yes End Successful Synthesis CheckPurity->End No Troubleshoot Further Troubleshooting CheckPurity->Troubleshoot Persistent Issues OptimizeRatio->Analyze OptimizeSolvent Check Solvent (Anhydrous?) OptimizeTemp->OptimizeSolvent Purify Optimize Purification Method OptimizeSolvent->Purify Purify->Analyze

Caption: A logical workflow for troubleshooting common issues.

References

How to optimize reaction conditions for hydrazone formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for hydrazone formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation, and why is it so critical?

A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1] This is a critical parameter because the reaction mechanism involves a delicate balance. Acid catalysis is required to protonate the carbonyl oxygen of the aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the hydrazine.[1] However, if the pH is too low (strongly acidic), the hydrazine nucleophile becomes protonated, rendering it unreactive.[1] Conversely, at neutral or high pH, the rate of reaction is often very slow.[1][2] The relationship between reaction rate and pH often follows a bell-shaped curve, with the maximum rate occurring in the mildly acidic range.[1]

Q2: My reaction is very slow or is not proceeding at neutral pH. What can I do?

A2: Slow reaction rates at neutral pH are a common issue, as the acid-catalyzed dehydration of the tetrahedral intermediate is typically the rate-limiting step.[3][4] To accelerate the reaction under these conditions, the use of a nucleophilic catalyst is recommended.[5][6] Aniline and its derivatives are classic catalysts for this purpose, often used at concentrations of 10-100 mM.[7][8] More recently, highly efficient water-soluble organocatalysts, such as anthranilic acids and aminobenzoic acids, have been shown to significantly enhance reaction rates, in some cases by one to two orders of magnitude compared to aniline.[7][8] For instance, 5-methoxyanthranilic acid has demonstrated superior catalytic activity.[8]

Q3: I am observing a significant amount of a byproduct. What is it likely to be and how can I minimize it?

A3: A common byproduct in hydrazone synthesis is an azine (R₂C=N-N=CR₂).[1][9] This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone, a reaction that is particularly prevalent when using unsubstituted hydrazine (NH₂NH₂).[1][10] To minimize azine formation, you can employ the following strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound and the hydrazine.[1] A slight excess (1.1-1.2 equivalents) of the hydrazine reagent can also help suppress the side reaction.[10]

  • Slow Addition: Add the carbonyl compound dropwise to the hydrazine solution. This helps to avoid localized high concentrations of the carbonyl compound.[1][10]

Q4: What are the main differences in reactivity between aldehydes and ketones for hydrazone formation?

A4: Aldehydes are generally more reactive than ketones in hydrazone formation due to a combination of steric and electronic factors.[1]

  • Steric Effects: Aldehydes possess a hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance for the approaching hydrazine nucleophile compared to the two, typically larger, alkyl or aryl groups on a ketone.[1]

  • Electronic Effects: The alkyl groups in ketones are electron-donating, which reduces the positive charge (electrophilicity) on the carbonyl carbon, making it less reactive towards nucleophiles.[1]

Q5: How can I monitor the progress of my hydrazone formation reaction?

A5: The most common and convenient method for monitoring the reaction is Thin Layer Chromatography (TLC).[1][9] By spotting the reaction mixture, the starting aldehyde/ketone, and the hydrazine on a TLC plate, you can observe the consumption of the starting materials and the appearance of a new spot corresponding to the hydrazone product.[9] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the concentrations of reactants and products over time.[1][5]

Q6: My purified hydrazone seems to be degrading over time. How should I store it properly?

A6: Hydrazones, particularly those with an N-H bond, can be susceptible to hydrolysis and oxidation.[9][10] Hydrolysis can be catalyzed by residual acid or base.[10] To ensure stability during storage, purified hydrazones should be kept dry and stored under an inert atmosphere (e.g., nitrogen or argon) to protect from air and moisture.[10] Storing them at low temperatures and protected from light is also recommended to minimize degradation.[10]

Troubleshooting Guide

This guide addresses common issues encountered during hydrazone formation and purification.

Problem Possible Cause Troubleshooting Step
Low or No Product Yield Unfavorable pH Adjust the pH to a mildly acidic range (4.5-6) using a catalytic amount of a weak acid like acetic acid.[1][10]
Low Reactivity / Steric Hindrance Increase the reaction temperature or prolong the reaction time. Note that ketones are generally less reactive than aldehydes.[1][9]
Poor Quality Reagents Ensure the purity of the aldehyde/ketone and hydrazine starting materials. Purify them if necessary.[9]
Product Hydrolysis Maintain a pH between 4-6 during the reaction and workup. Use a neutral or slightly basic wash to remove excess acid.[10]
Formation of Side Products Azine Formation Use a 1:1 molar ratio of reactants or a slight excess of hydrazine. Add the carbonyl compound slowly to the hydrazine solution.[1][10]
Formation of E/Z Isomers The formation of geometric isomers around the C=N double bond can be influenced by reaction conditions such as pH and temperature.[1]
Purification Difficulties Unreacted Starting Materials Monitor the reaction by TLC to ensure completion. If necessary, extend the reaction time or adjust conditions.[9]
Product Insoluble/Oils Out For crystallization, if the product "oils out," try using a different solvent or a solvent mixture. For chromatography, ensure the chosen eluent provides appropriate separation.[9][11]

Experimental Protocols

General Protocol for Acid-Catalyzed Hydrazone Formation
  • Dissolve Reactants: In a suitable solvent (e.g., ethanol, methanol), dissolve the aldehyde or ketone (1.0 equivalent).[9]

  • Add Hydrazine: Add the hydrazine derivative (1.0-1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[9]

  • Reaction: Stir the mixture at room temperature or heat under reflux.

  • Monitoring: Monitor the reaction's progress by TLC until the starting carbonyl compound is consumed.[1][9]

  • Workup: Once complete, cool the reaction mixture. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.[9]

Protocol for Aniline-Catalyzed Hydrazone Formation at Neutral pH (for Bioconjugation)

This protocol is adapted for applications where acidic conditions must be avoided.[1]

  • Preparation: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), dissolve the carbonyl-containing compound (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents).[1]

  • Catalyst Addition: Add a stock solution of aniline to achieve the desired final catalyst concentration (e.g., 10-20 mM).[1][5]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as HPLC or LC-MS.

  • Purification: Purify the resulting hydrazone conjugate using methods suitable for biomolecules, such as size-exclusion chromatography or dialysis.

Visualized Workflows and Logic

Hydrazone_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Select Aldehyde/Ketone & Hydrazine dissolve Dissolve Reactants in Suitable Solvent start->dissolve add_catalyst Add Catalyst (e.g., Acetic Acid) dissolve->add_catalyst react Stir at RT or Reflux add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool & Isolate Crude Product (Filtration or Evaporation) monitor->workup Complete purify Purify (Recrystallization or Column Chromatography) workup->purify end End: Characterize Pure Hydrazone purify->end

Caption: General experimental workflow for hydrazone synthesis.

Troubleshooting_Hydrazone_Yield start Low or No Product Yield? ph_check Is pH mildly acidic (4.5-6)? start->ph_check Yes adjust_ph Action: Adjust pH with catalytic acid (e.g., Acetic Acid). ph_check->adjust_ph No reagent_check Are starting materials pure? ph_check->reagent_check Yes adjust_ph->reagent_check purify_reagents Action: Purify starting materials. reagent_check->purify_reagents No steric_check Are reactants sterically hindered? (e.g., Ketone) reagent_check->steric_check Yes purify_reagents->steric_check increase_time_temp Action: Increase reaction time and/or temperature. steric_check->increase_time_temp Yes catalyst_check Is reaction at neutral pH? steric_check->catalyst_check No increase_time_temp->catalyst_check add_catalyst Action: Add a nucleophilic catalyst (e.g., Aniline). catalyst_check->add_catalyst Yes success Yield Improved catalyst_check->success No add_catalyst->success

Caption: Troubleshooting decision tree for low hydrazone yield.

References

Technical Support Center: 1-Hydrazino-2-propanol Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydrazino-2-propanol, focusing on its thermal stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the known or expected thermal degradation products of this compound?

A2: Experimental evidence from heating this compound suggests the formation of methylhydrazine, ammonia, and small amounts of hydrazine. The presence of a propanol backbone may also lead to the formation of other volatile organic compounds under thermal stress.

Q3: Are there any known incompatibilities or catalysts that can affect the thermal stability of this compound?

A3: Yes, hydrazine and its derivatives are known to be incompatible with strong oxidizing agents, acids, and certain metals. Metal surfaces, in particular, can catalyze the decomposition of hydrazines at lower temperatures. It is crucial to use inert materials for handling and in experimental apparatus (e.g., glass or stainless steel that has been properly passivated).

Q4: What are the recommended storage conditions to ensure the thermal stability of this compound?

A4: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.

Troubleshooting Guides for Thermal Analysis

Thermogravimetric Analysis (TGA)
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent onset of decomposition temperature. 1. Sample contamination. 2. Variable heating rates between experiments. 3. Reaction with the sample pan material.1. Ensure the sample is pure and handled under an inert atmosphere to prevent oxidation. 2. Use a consistent and appropriate heating rate (e.g., 10 °C/min) for all analyses. 3. Use an inert sample pan (e.g., alumina or platinum).
Mass loss greater than 100% or unexpected mass gain. 1. Buoyancy effects at high temperatures. 2. Reaction of the sample or its degradation products with the purge gas.1. Perform a baseline subtraction with an empty pan under the same experimental conditions. 2. Ensure an inert purge gas (e.g., nitrogen or argon) is used. If a reactive gas is necessary for the experiment, be aware of potential reactions.
Sudden, sharp mass loss indicative of an explosion. The sample is highly energetic and decomposing rapidly.1. IMMEDIATELY STOP THE EXPERIMENT SAFELY. 2. Use a much smaller sample size. 3. Employ a slower heating rate to better control the decomposition. 4. Ensure the instrument is properly shielded.
Differential Scanning Calorimetry (DSC)
Issue Possible Cause(s) Troubleshooting Steps
Broad or poorly defined thermal events (e.g., decomposition exotherm). 1. Sample is not in good thermal contact with the pan. 2. Heating rate is too high.1. Ensure the sample evenly covers the bottom of the pan. For a liquid sample, ensure it is not too viscous to spread. 2. Use a slower heating rate (e.g., 5-10 °C/min) to improve resolution.
Noisy baseline or spurious peaks. 1. Instrument requires calibration. 2. Contamination in the sample or on the pan. 3. Sample evaporation from a poorly sealed pan.1. Calibrate the instrument with appropriate standards (e.g., indium). 2. Use clean, new sample pans for each experiment. 3. For a liquid sample, use hermetically sealed pans to prevent evaporation.
Exothermic event is too large and goes off-scale. The decomposition is highly energetic.1. Reduce the sample size significantly. 2. If possible, dilute the sample with an inert, high-boiling point solvent to moderate the energy release.

Data Presentation

Table 1: Estimated Thermal Decomposition Data for this compound (Illustrative)

Note: The following data is estimated based on the behavior of analogous hydrazine derivatives and should be confirmed by experimental analysis.

ParameterValueMethod
Onset of Decomposition (Tonset)~180 - 220 °CTGA/DSC
Peak Decomposition Temperature (Tpeak)~230 - 260 °CDSC
Mass Loss at 300 °C> 90%TGA
Enthalpy of Decomposition (ΔHd)Highly ExothermicDSC

Table 2: Known and Potential Decomposition Products

ProductFormulaMethod of Identification
MethylhydrazineCH6N2GC-MS (reported)
AmmoniaNH3GC-MS (reported)
HydrazineN2H4GC-MS (reported)
Propanal/AcetoneC3H6OGC-MS (potential)
NitrogenN2Gas Analysis (potential)
HydrogenH2Gas Analysis (potential)

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA is calibrated for mass and temperature. Use a clean, inert sample pan (e.g., alumina or platinum).

  • Sample Preparation: Under an inert atmosphere (glovebox), accurately weigh 1-3 mg of this compound into the TGA pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset of decomposition temperature and the percentage of mass loss as a function of temperature.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Under an inert atmosphere, place 0.5-2 mg of this compound into a hermetically sealable aluminum or gold-plated pan. Seal the pan to prevent evaporation.

  • Experimental Conditions:

    • Purge Gas: Nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Identify endothermic and exothermic events. Determine the onset temperature, peak temperature, and enthalpy of any decomposition exotherms.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start This compound Sample weigh Weigh Sample (1-3 mg TGA, 0.5-2 mg DSC) start->weigh pan Place in Inert Pan weigh->pan seal Seal Pan (DSC) pan->seal For DSC tga TGA Analysis (Ramp to 400°C @ 10°C/min) pan->tga dsc DSC Analysis (Ramp to 350°C @ 10°C/min) seal->dsc tga_data Mass Loss vs. Temperature tga->tga_data dsc_data Heat Flow vs. Temperature dsc->dsc_data stability Determine Thermal Stability (Tonset, Tpeak, ΔHd) tga_data->stability dsc_data->stability

Caption: Workflow for Thermal Analysis of this compound.

Degradation_Pathway This compound This compound Methylhydrazine Methylhydrazine This compound->Methylhydrazine Δ Ammonia Ammonia This compound->Ammonia Δ Hydrazine Hydrazine This compound->Hydrazine Δ Other Volatiles\n(e.g., Propanal, Acetone) Other Volatiles (e.g., Propanal, Acetone) This compound->Other Volatiles\n(e.g., Propanal, Acetone) Δ

Caption: Proposed Thermal Degradation Pathway.

Troubleshooting regioselectivity in pyrazole synthesis using hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to regioselectivity in pyrazole synthesis using hydrazines.

Troubleshooting Guides & FAQs

Issue 1: My reaction is producing a mixture of two regioisomers. How can I control the outcome?

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can yield multiple products. In the synthesis of unsymmetrical pyrazoles, this challenge typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] This reaction can yield two different regioisomeric pyrazoles. Controlling which isomer is formed is crucial because different regioisomers can have vastly different biological activities, physical properties, and subsequent reactivity.[1] Ensuring the selective synthesis of the desired isomer is paramount for efficiency in drug discovery and development.

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is governed by a sensitive interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.

  • Reaction pH: The acidity or basicity of the medium is critical. Under acidic conditions, the more basic NH₂ group of a substituted hydrazine can be protonated, making the less basic substituted NH group the attacking nucleophile.[2] Conversely, basic conditions might favor the attack of the inherently more nucleophilic nitrogen atom.

  • Solvent: The choice of solvent can significantly impact the ratio of isomers formed.[2] Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to standard solvents like ethanol.[3]

  • Reactant Stoichiometry: The ratio of the dicarbonyl compound to the hydrazine has also been shown to potentially affect the final regioisomeric ratio.[2]

Q3: How can I modify my experimental setup to favor the formation of a single regioisomer?

A3: To enhance the regioselectivity of your pyrazole synthesis, consider the following strategies:

  • Solvent Modification: Switching from a standard solvent like ethanol to a fluorinated alcohol (TFE or HFIP) is a highly effective method to improve regioselectivity, often leading to almost exclusive formation of one isomer.[3]

  • pH Adjustment: The addition of a catalytic amount of acid (e.g., acetic acid, HCl) or a base can alter the nucleophilicity of the hydrazine's nitrogen atoms, thereby directing the initial attack to a specific carbonyl group.[2]

  • Temperature Control: Optimizing the reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the isomer ratio.

  • Use of 1,3-Dicarbonyl Surrogates: Employing β-enaminones as surrogates for 1,3-dicarbonyls can provide better regiocontrol as the regiochemistry is "locked in" before the cyclization step.

Issue 2: I've synthesized a mixture of regioisomers. How can I separate and identify them?

Q4: What is the best way to separate the two regioisomers?

A4: The most common and effective method for separating pyrazole regioisomers is silica gel column chromatography.[4][5] A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides a good separation (difference in Rf values) between the two isomers.[1] Typically, a gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or dichloromethane) is employed.[1]

Q5: How can I definitively identify each of the separated regioisomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization and differentiation of pyrazole regioisomers.[2]

  • ¹H and ¹³C NMR: These one-dimensional techniques provide initial structural information and can be used to calculate the ratio of the two isomers in a mixture.[4]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is particularly valuable for the unambiguous assignment of each regioisomer.[4][6] It identifies protons that are close to each other in space, which allows for the definitive determination of the substituent arrangement on the pyrazole ring.[4][6][7]

  • X-ray Crystallography: If you can obtain a suitable crystal of one of the isomers, X-ray crystallography will provide its absolute structure, confirming its regiochemistry.

Data Presentation

The following tables summarize quantitative data on the effect of reaction conditions on the regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on Regioisomeric Ratio in the Synthesis of N-Methylpyrazoles

1,3-Diketone Substituents (R¹, R²)HydrazineSolventRegioisomeric Ratio (Isomer A : Isomer B)Total Yield (%)Reference
2-Furyl, CF₃MethylhydrazineEtOH36 : 6499
2-Furyl, CF₃MethylhydrazineTFE89 : 1199
2-Furyl, CF₃MethylhydrazineHFIP97 : 399[3]
Phenyl, CF₃MethylhydrazineEtOH36 : 6499
Phenyl, CF₃MethylhydrazineTFE94 : 699
Phenyl, CF₃MethylhydrazineHFIP>99 : 199
Methyl, CF₃MethylhydrazineEtOH65 : 3598
Methyl, CF₃MethylhydrazineTFE89 : 1198
Methyl, CF₃MethylhydrazineHFIP98 : 298

Isomer A corresponds to the pyrazole with the N-methyl group adjacent to the R¹ substituent, while Isomer B has the N-methyl group adjacent to the R² substituent.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Knorr Pyrazole Synthesis in a Fluorinated Alcohol

This protocol describes a general method for synthesizing a 1,3,5-trisubstituted pyrazole with high regioselectivity using a fluorinated alcohol as the solvent.[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in the chosen fluorinated alcohol (TFE or HFIP).

  • Slowly add the substituted hydrazine (1.1 eq) to the solution at room temperature. Note that the reaction can be exothermic.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by quenching the reaction with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired regioisomer.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This protocol provides a general method for separating a mixture of two pyrazole regioisomers.[2]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel for flash chromatography (230-400 mesh)

  • Solvents for TLC screening and elution (e.g., hexanes, ethyl acetate, dichloromethane)

  • Chromatography column and collection tubes

Procedure:

  • TLC Analysis: Screen various solvent systems using TLC to find an eluent that provides the best separation between the two regioisomer spots. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the less polar solvent system identified during the TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure isomers.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.

Protocol 3: Determination of Regioisomer Structure using NOESY

This outlines the general steps for using a NOESY experiment to distinguish between two regioisomers.

Procedure:

  • Sample Preparation: Prepare a sufficiently concentrated NMR sample (5-10 mg in 0.6-0.7 mL of a suitable deuterated solvent) for each purified regioisomer.

  • Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C NMR spectra to assign the signals as much as possible.

  • NOESY Experiment Setup: Set up a 2D NOESY experiment on the NMR spectrometer. The mixing time is a crucial parameter and may need to be optimized.

  • Data Analysis: Process the 2D NOESY spectrum. Look for cross-peaks that indicate spatial proximity between protons on the N-substituent (e.g., N-methyl protons) and protons on the substituents at the 3- and 5-positions of the pyrazole ring. A cross-peak between the N-substituent protons and protons of a specific ring substituent will confirm that these groups are on the same side of the pyrazole ring, thus establishing the regiochemistry.[4][6]

Visualizations

Below are diagrams illustrating the key concepts in pyrazole synthesis regioselectivity.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_A Attack at Carbonyl A Dicarbonyl->Attack_A Attack_B Attack at Carbonyl B Dicarbonyl->Attack_B Hydrazine Substituted Hydrazine Hydrazine->Attack_A Hydrazine->Attack_B Isomer_A Regioisomer A Attack_A->Isomer_A Cyclization &Dehydration Isomer_B Regioisomer B Attack_B->Isomer_B Cyclization &Dehydration

Figure 1. Reaction pathways leading to two possible regioisomers.

G Start Start: Mixture of Regioisomers Observed Analyze Analyze Ratio (¹H NMR, GC) Start->Analyze Decision Is Ratio Acceptable? Analyze->Decision End End: Desired Regioisomer Obtained Decision->End Yes Troubleshoot Troubleshooting Required Decision->Troubleshoot No Option1 Modify Solvent (e.g., TFE, HFIP) Troubleshoot->Option1 Option2 Adjust pH (Acidic/Basic Catalysis) Troubleshoot->Option2 Option3 Separate Isomers (Chromatography) Troubleshoot->Option3 Option1->Analyze Option2->Analyze Option3->End

Figure 2. Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Reactions with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments involving substituted hydrazines.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues.

Issue 1: Formation of an Unexpected Higher Molecular Weight Byproduct in Hydrazone Synthesis

Q1: I am trying to synthesize a hydrazone from a substituted hydrazine and a carbonyl compound, but I observe a significant amount of a byproduct with a higher molecular weight. What is this byproduct and how can I minimize its formation?

A: The most common higher molecular weight byproduct in hydrazone synthesis is an azine .[1][2] Azines are formed when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[3][4] This occurs in a stepwise manner, where the initially formed hydrazone reacts with a second equivalent of the carbonyl compound.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Ensure a 1:1 molar ratio of the substituted hydrazine to the carbonyl compound. Using an excess of the carbonyl compound will favor azine formation.

  • Slow Addition of Carbonyl: Add the carbonyl compound dropwise to the solution of the substituted hydrazine.[2] This maintains a low concentration of the carbonyl compound, reducing the likelihood of the intermediate hydrazone reacting with a second carbonyl molecule.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Stop the reaction once the starting hydrazine has been consumed to prevent further reaction to the azine.

  • pH Control: Maintain a slightly acidic pH (around 4-6) to facilitate hydrazone formation without promoting side reactions.[2]

Issue 2: Presence of Multiple Alkylated Products in Hydrazine Alkylation

Q2: I am attempting to perform a monoalkylation of a substituted hydrazine, but my reaction mixture contains di-, and sometimes even tri-alkylated products. How can I improve the selectivity for monoalkylation?

A: Overalkylation is a common problem in the direct alkylation of hydrazines due to the presence of multiple reactive N-H bonds.[5][6] The initially formed monoalkylated product can be further alkylated, leading to a mixture of products.

Troubleshooting Steps:

  • Use of a Large Excess of Hydrazine: While not always practical, using a significant excess of the starting hydrazine can favor monoalkylation statistically.

  • Protecting Groups: Employ a protection strategy. For example, using a Boc-protected hydrazine allows for selective alkylation. The pKa difference between the two nitrogen atoms in a protected hydrazine like PhNHNHBoc can be exploited for selective deprotonation and subsequent alkylation.[5][7]

  • Formation of a Dianion: A method involving the formation of a nitrogen dianion using a strong base like n-butyllithium (n-BuLi) at low temperatures can allow for controlled, selective alkylation.[6] The first alkylation occurs much faster at the more reactive nitrogen.[5]

  • Controlled Addition of Alkylating Agent: Add the alkylating agent slowly and in a stoichiometric amount (1 equivalent for monoalkylation) to the cooled solution of the deprotonated hydrazine.[5]

Quantitative Data on Selective Alkylation:

The following table summarizes results for the selective monoalkylation of Boc-protected phenylhydrazine, demonstrating the effectiveness of the dianion methodology.

Alkylating AgentProductYield (%)
Methyl iodide1-Boc-1-phenyl-2-methylhydrazine95%
Ethyl bromide1-Boc-1-phenyl-2-ethylhydrazine92%
Benzyl bromide1-Boc-1-phenyl-2-benzylhydrazine98%
Allyl bromide1-Boc-1-phenyl-2-allylhydrazine96%

Data adapted from Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic letters, 9(6), 1097–1099.[5]

Issue 3: Cleavage of the N-N Bond Leading to Amine Byproducts

Q3: My reaction with a substituted hydrazine is producing amine byproducts, suggesting the N-N bond is breaking. What conditions can cause this, and how can I avoid it?

A: N-N bond cleavage in substituted hydrazines can occur under both reductive and oxidative conditions, and can also be induced by photocatalysis.[8][9][10] This leads to the formation of the corresponding amines, which are often undesired byproducts.

Troubleshooting Steps:

  • Avoid Harsh Reductive Conditions: Strong reducing agents can cleave the N-N bond. If a reduction is necessary elsewhere in the molecule, consider milder reagents or a protection strategy for the hydrazine moiety.

  • Minimize Exposure to Light, Especially with Photocatalysts: Certain ruthenium(II) complexes, in the presence of visible light and air, can efficiently catalyze the cleavage of N-N bonds in hydrazines and hydrazides.[8][11] If your reaction mixture contains components that could act as photocatalysts, protect the reaction from light.

  • Control Oxidative Conditions: While less common in standard synthetic procedures unless intended, strong oxidizing agents can also lead to N-N bond cleavage.

  • Metal Catalysts: Be aware that certain transition metal catalysts, such as those based on ruthenium, can promote N-N bond cleavage.[9][10] If such catalysts are used, optimization of reaction conditions (temperature, reaction time) may be necessary to minimize this side reaction.

Experimental Protocols

Protocol 1: Minimizing Azine Formation in Hydrazone Synthesis

This protocol describes the synthesis of a hydrazone with minimized formation of the corresponding azine byproduct.

Materials:

  • Substituted hydrazine (1.0 eq)

  • Carbonyl compound (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the substituted hydrazine in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • In a separate container, dissolve the carbonyl compound in a minimal amount of ethanol.

  • Add the carbonyl solution dropwise to the stirring hydrazine solution over a period of 30-60 minutes at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting hydrazine is consumed, stop the reaction.

  • Remove the solvent under reduced pressure.

  • Purify the resulting hydrazone by recrystallization or column chromatography.

Protocol 2: Selective Monoalkylation of a Hydrazine via a Dianion Intermediate

This protocol provides a method for the selective monoalkylation of a protected hydrazine.

Materials:

  • N-Boc-N-phenylhydrazine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (2.0 eq)

  • Alkyl halide (1.0 eq)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-N-phenylhydrazine in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.0 equivalents) to the solution. A color change should be observed, indicating the formation of the dianion.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add the alkyl halide (1.0 equivalent).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Azine_Formation Hydrazine Substituted Hydrazine Hydrazone Desired Hydrazone Hydrazine->Hydrazone + Carbonyl1 Carbonyl (1 eq) Carbonyl1->Hydrazone Azine Azine Byproduct Hydrazone->Azine + Carbonyl2 Carbonyl (Excess) Carbonyl2->Azine

Caption: Formation of azine byproduct from excess carbonyl.

Overalkylation Start Substituted Hydrazine RX1 + RX Mono Monoalkylated (Desired) Start->Mono RX2 + RX Di Dialkylated (Byproduct) Mono->Di RX3 + RX Tri Trialkylated (Byproduct) Di->Tri

Caption: Overalkylation pathway leading to multiple byproducts.

Troubleshooting_Workflow Problem Unexpected Byproduct in Hydrazine Reaction Identify Characterize Byproduct (MS, NMR) Problem->Identify HigherMW Higher MW? Identify->HigherMW LowerMW Lower MW? Identify->LowerMW Azine Likely Azine (from excess carbonyl) HigherMW->Azine Yes Overalkyl Likely Overalkylation HigherMW->Overalkyl No Cleavage Likely N-N Cleavage (Amine formation) LowerMW->Cleavage Yes Stoich Adjust Stoichiometry (1:1 ratio) Azine->Stoich SlowAdd Slow Addition of Electrophile/Carbonyl Azine->SlowAdd Overalkyl->SlowAdd Protect Use Protecting Group Strategy Overalkyl->Protect Light Protect from Light Cleavage->Light Reagent Re-evaluate Catalyst/ Reagents Cleavage->Reagent

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Optimizing 1-Hydrazino-2-propanol Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield for condensations involving 1-Hydrazino-2-propanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of hydrazones from this compound and carbonyl compounds.

Issue Potential Cause Recommended Solution
Low or No Product Yield Unfavorable pH: The reaction equilibrium may be unfavorable, or the reaction rate is too slow at neutral or high pH.Adjust the reaction mixture to a mildly acidic pH of 4.5-6 using a catalytic amount of a weak acid, such as acetic acid.
Low Reactivity of Carbonyl Compound: Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects.Increase the reaction temperature (e.g., reflux) and/or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor Quality of Reagents: Impurities in the this compound or the carbonyl compound can interfere with the reaction.Ensure the purity of starting materials. If necessary, purify the reagents before use.
Incomplete Reaction: The reaction may not have reached completion.Continue to stir the reaction for a longer duration. Monitor the disappearance of starting materials by TLC or LC-MS. A small amount of an acid catalyst can help accelerate the reaction.[1]
Product Hydrolysis: The hydrazone product can be susceptible to hydrolysis, especially under strongly acidic conditions.Maintain a slightly acidic pH (4-6) during the reaction.[1] During the workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any excess acid.[1]
Formation of Side Products Azine Formation: A common side reaction where the hydrazone product reacts with a second molecule of the carbonyl compound. This is more likely with unsubstituted hydrazine.Use a 1:1 molar ratio of this compound to the carbonyl compound. To avoid localized excess, consider adding the carbonyl compound dropwise to the solution of this compound.[1]
Oxidation of the Hydrazone: Hydrazones with an N-H bond can be susceptible to oxidation from exposure to air and light.Store the purified hydrazone under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures.
Product is an Oil or Difficult to Purify Mixture of E/Z Isomers: The C=N double bond can lead to the formation of geometric isomers, which may complicate crystallization.Purification by silica gel column chromatography is often effective in separating isomers.
Product is highly soluble in the reaction solvent. If the product precipitates upon cooling, collect it by vacuum filtration. If it remains dissolved, remove the solvent under reduced pressure.
Difficulty with Crystallization: The product may be an oil or may not crystallize easily from the chosen solvent.Try triturating the oily product with a non-polar solvent like cold pentane or n-hexane to induce solidification.[2] For recrystallization, experiment with different solvent systems, such as ethanol/water, or dissolving the product in a minimal amount of a hot solvent like ethanol and allowing it to cool slowly.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the condensation of this compound?

A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6. This is because the reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. However, a pH that is too low will protonate the hydrazine, rendering it non-nucleophilic.

Q2: How does the reactivity of aldehydes and ketones differ in condensations with this compound?

A2: Aldehydes are generally more reactive than ketones in hydrazone formation for two main reasons:

  • Steric Effects: Aldehydes have a hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazine compared to the two bulkier alkyl or aryl groups in ketones.

  • Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored using several techniques:

  • Thin Layer Chromatography (TLC): This is a common and effective method to observe the disappearance of the starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify and quantify the reactants and products in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to monitor the reaction progress by observing the appearance of new signals corresponding to the hydrazone product and the disappearance of reactant signals.

Q4: What is the role of the hydroxyl group in this compound in the condensation reaction?

A4: The hydroxyl group in this compound is a polar functional group that can influence the solubility of the reactant and the product. It may also participate in intramolecular hydrogen bonding, which could potentially affect the nucleophilicity of the hydrazine moiety. However, for a typical condensation reaction focused on the formation of the hydrazone, the primary reactive site is the hydrazine group.

Q5: What are some common side reactions to be aware of?

A5: A primary side reaction is the formation of an azine, which occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This can be minimized by using a 1:1 stoichiometry of the reactants or by the slow addition of the carbonyl compound to the hydrazine solution.[1]

Q6: What are the recommended purification techniques for the resulting hydrazone?

A6: The most common purification methods are:

  • Recrystallization: This is effective if the hydrazone is a solid. Common solvent systems include ethanol, methanol, or mixtures with water.[2]

  • Column Chromatography: If the product is an oil or difficult to crystallize, silica gel column chromatography is a suitable purification method.[1]

Q7: Are there any specific safety precautions for working with this compound?

A7: Yes, hydrazine and its derivatives are often toxic and can be corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be pyrophoric.

Data Presentation

The following table summarizes representative quantitative data for the condensation reaction of a structurally related compound, 2-hydroxybenzohydrazide, with various aromatic aldehydes. This data provides an expected range of yields and reaction times that can be anticipated when adapting the protocol for this compound.

AldehydeSolventCatalystReaction Time (hours)Yield (%)
BenzaldehydeEthanolAcetic Acid292
4-ChlorobenzaldehydeEthanolAcetic Acid2.595
4-NitrobenzaldehydeEthanolAcetic Acid396
4-MethoxybenzaldehydeEthanolAcetic Acid290
2-HydroxybenzaldehydeEthanolAcetic Acid388

Data adapted from a study on a structurally similar compound, 2-hydroxybenzohydrazide, and should be considered as a general guide.

Experimental Protocols

General Protocol for the Condensation of this compound with an Aldehyde or Ketone
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone (1 equivalent).

  • Catalysis: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the carbonyl compound.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting carbonyl compound is consumed.

  • Isolation:

    • If the product precipitates upon cooling, collect the solid by vacuum filtration.

    • If the product is soluble, remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[1][2]

Mandatory Visualizations

experimental_workflow start Start dissolve Dissolve this compound in a suitable solvent start->dissolve add_carbonyl Add aldehyde or ketone (1 equivalent) dissolve->add_carbonyl add_catalyst Add catalytic amount of weak acid (e.g., acetic acid) add_carbonyl->add_catalyst react Stir at room temperature or reflux add_catalyst->react monitor Monitor reaction by TLC react->monitor workup Workup: - Cool reaction mixture - Isolate crude product monitor->workup Reaction complete purify Purify product: - Recrystallization or - Column chromatography workup->purify characterize Characterize final product purify->characterize end End characterize->end

Caption: General experimental workflow for this compound condensation.

troubleshooting_workflow start Low Reaction Yield check_ph Check pH of the reaction mixture start->check_ph adjust_ph Adjust pH to 4.5-6 with a weak acid check_ph->adjust_ph pH not 4.5-6 check_temp Is the carbonyl compound a ketone or sterically hindered aldehyde? check_ph->check_temp pH is optimal adjust_ph->check_temp increase_temp Increase reaction temperature and/or reaction time check_temp->increase_temp Yes check_reagents Check purity of starting materials check_temp->check_reagents No increase_temp->check_reagents purify_reagents Purify reagents check_reagents->purify_reagents Impure check_side_products Analyze for side products (e.g., azine formation) check_reagents->check_side_products Pure purify_reagents->check_side_products optimize_stoichiometry Use 1:1 stoichiometry or slow addition of carbonyl check_side_products->optimize_stoichiometry Side products detected end Improved Yield check_side_products->end No side products optimize_stoichiometry->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Safe Handling and Storage of Reactive Hydrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe storage and handling of reactive hydrazine compounds. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with hydrazine compounds?

A1: Hydrazine and its derivatives are highly hazardous materials. The primary risks include:

  • Toxicity: They are acutely toxic if inhaled, ingested, or absorbed through the skin.[1][2] Symptoms of acute exposure can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, pulmonary edema, seizures, and even coma.[1][2]

  • Corrosivity: Hydrazine compounds are corrosive and can cause severe burns to the skin and eyes upon contact.[3][4]

  • Carcinogenicity: Hydrazine is a suspected human carcinogen.[2][3]

  • Flammability and Reactivity: They are highly flammable and can be reactive and unstable.[3] Anhydrous hydrazine can be pyrophoric.[5] Mixtures of hydrazine vapor in air are flammable between 4.7% and 100% by volume.[6] They can ignite spontaneously when absorbed onto porous materials like cloth, wood, or earth.[3][4]

Q2: What are the recommended storage conditions for hydrazine compounds?

A2: Proper storage is crucial to maintain the stability of hydrazine compounds and prevent hazardous situations. Key recommendations include:

  • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[7][8] The storage temperature should not exceed 37°C.[9]

  • Keep containers tightly closed and store them in secondary containment.[1][7]

  • Store under an inert atmosphere, such as nitrogen, to minimize decomposition and maintain integrity.[6][7]

  • Isolate hydrazine compounds from incompatible materials, especially oxidizing agents, acids, and metal oxides.[6][7][10]

Q3: What personal protective equipment (PPE) is required when handling hydrazine compounds?

A3: A comprehensive set of PPE is mandatory to prevent exposure. This includes:

  • Hand Protection: Butyl rubber gloves are the material of choice.[6] Neoprene or nitrile gloves are also recommended.[3][7]

  • Eye Protection: Chemical safety goggles and/or a face shield are essential to protect against splashes.[3][6]

  • Skin and Body Protection: A flame-resistant lab coat, apron, or a full protective suit should be worn.[1][6] This should be supplemented with full-length pants and closed-toe shoes.[7]

  • Respiratory Protection: All handling of hydrazine compounds should be conducted in a certified chemical fume hood.[1][3] In situations where ventilation is not adequate or for large spills, a NIOSH-approved full-face positive-pressure supplied-air respirator or a self-contained breathing apparatus (SCBA) is required.[6]

Troubleshooting Guides

Reaction and Synthesis Issues

Q1: My reaction involving a hydrazine derivative is not proceeding or has a very low yield. What could be the problem?

A1: Several factors can contribute to low reaction yields. Consider the following troubleshooting steps:

  • pH of the Reaction: The formation of hydrazones, a common reaction with hydrazines, is pH-sensitive and often requires a mildly acidic environment (pH 4.5-6) to proceed optimally.[11] If the pH is too neutral or basic, the reaction can be very slow. Conversely, a highly acidic medium can protonate the hydrazine, rendering it non-nucleophilic.[11]

  • Purity of Reagents: Ensure that your starting materials, including the carbonyl compound and the hydrazine derivative, are pure. Impurities can interfere with the reaction.[11]

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can sterically hinder the reaction, slowing it down. In such cases, increasing the reaction temperature or prolonging the reaction time may be necessary.[11]

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[5][11]

Q2: I am observing the formation of an unexpected side product in my hydrazone synthesis. What is it and how can I prevent it?

A2: A common side product in hydrazone synthesis, especially when using unsubstituted hydrazine, is an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[5][11]

  • To minimize azine formation:

    • Use a slight excess of the hydrazine reagent (1.1-1.2 equivalents).[5]

    • Add the carbonyl compound dropwise to the hydrazine solution to avoid localized high concentrations of the carbonyl.[11]

Q3: My purified hydrazone product is degrading over time. How can I improve its stability?

A3: Hydrazones, particularly those with an N-H bond, can be susceptible to oxidation upon exposure to air and light.[5] Residual acid or base from the synthesis can also catalyze degradation.

  • For long-term storage:

    • Store the purified hydrazone under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Protect it from light by using an amber vial or storing it in the dark.

    • Store at a low temperature.[5]

Handling and Storage Issues

Q1: I detected an ammonia-like odor near the hydrazine storage area. What should I do?

A1: An ammonia-like odor indicates a hydrazine vapor concentration of 3-5 ppm, which is above the permissible exposure limits.[6][12] Immediate action is required:

  • Evacuate the area and prohibit entry.

  • If you are trained and equipped with the proper respiratory protection (SCBA), and it is safe to do so, try to identify and stop the source of the leak.

  • Increase ventilation to the area.

  • Report the incident to your institution's Environmental Health & Safety (EHS) department.

Q2: I am planning a reaction at an elevated temperature with anhydrous hydrazine and am concerned about decomposition. What are the risks?

A2: Heating hydrazine can lead to its decomposition, producing nitrogen and ammonia gas.[13] This decomposition can be catalyzed by certain metals and metal oxides, such as iron, copper, and their oxides.[6][13] A dangerous incident occurred when a researcher was refluxing anhydrous hydrazine and it exploded upon the addition of more hydrazine at an elevated temperature.[13]

  • To mitigate this risk:

    • Whenever possible, use a less hazardous form, such as hydrazine hydrate, which is generally less toxic and flammable.[1]

    • Ensure all glassware is scrupulously clean and free of any catalytic metal residues.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen).

    • Use a blast shield and ensure the fume hood sash is in the lowest possible position.

    • Avoid adding reagents to a hot solution of hydrazine. Allow the solution to cool before making additions.

Quantitative Data

Table 1: Exposure Limits for Hydrazine

OrganizationExposure Limit (Time-Weighted Average)Notes
OSHA (PEL)1 ppm (8-hour)Legal permissible exposure limit.[4]
ACGIH (TLV)0.01 ppm (8-hour)Threshold limit value.[4]
NIOSH (REL)0.03 ppm (2-hour)Recommended exposure limit.[4]

Table 2: Physical and Chemical Properties of Hydrazine

PropertyValue
Molecular FormulaN₂H₄
Boiling Point113 °C
Flammable Limits in Air4.7% - 100% by volume[6]
Odor Threshold3-5 ppm (ammonia-like)[6][12]

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Hydrazone Synthesis

This protocol outlines a standard method for the synthesis of hydrazones from an aldehyde or ketone and a hydrazine derivative.

  • Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[11]

  • Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0 - 1.2 equivalents).[11]

  • Catalysis: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture.[11]

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the starting materials.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting carbonyl compound is consumed.[11]

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by crystallization or column chromatography.

Protocol 2: Emergency Procedure for Small Spills of Hydrazine Solution (<100 mL)

This protocol is for trained laboratory personnel equipped with the proper PPE. For larger spills, evacuate the area and call emergency services.[1][3]

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, a face shield, and butyl rubber or neoprene gloves. A supplied-air respirator may be necessary depending on the concentration and volume of the spill.[6]

  • Containment: Isolate the spill area by diking with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

  • Neutralization: For small spills, you can neutralize the hydrazine by diluting it with water to a 5% or less solution.[6] Then, slowly add an equal volume of a 5% aqueous solution of calcium hypochlorite.[6]

  • Verification: Test the pH of the neutralized mixture to ensure it is neutral.

  • Collection and Disposal: Collect the neutralized mixture and absorbed material into a clearly labeled hazardous waste container for proper disposal according to your institution's guidelines.[6][9]

  • Decontamination: Decontaminate the spill area with soap and water.

Visualizations

experimental_workflow Experimental Workflow for Hydrazone Synthesis start Start dissolve Dissolve Carbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine add_catalyst Add Acid Catalyst add_hydrazine->add_catalyst react Stir at RT or Reflux add_catalyst->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Workup: Cool, Filter/Evaporate monitor->workup Reaction Complete purify Purify by Crystallization or Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for the synthesis of hydrazones.

spill_response_logic Decision Logic for Hydrazine Spill Response spill Hydrazine Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill < 100 mL and Contained assess_size->small_spill Small large_spill > 100 mL or Uncontained assess_size->large_spill Large trained_personnel Are you trained and have proper PPE? small_spill->trained_personnel evacuate Evacuate Area Call Emergency Services large_spill->evacuate end End Response evacuate->end trained_personnel->evacuate No handle_spill Follow Small Spill Protocol trained_personnel->handle_spill Yes handle_spill->end

Caption: Decision-making process for responding to a hydrazine spill.

References

Preventing dimer formation in 1-amino-1-hydrazinoethylene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-amino-1-hydrazinoethylene. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing undesired dimer formation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is 1-amino-1-hydrazinoethylene and why is it reactive?

A1: 1-Amino-1-hydrazinoethylene is a highly reactive organic molecule due to the presence of two nitrogen-containing functional groups (an amino group and a hydrazino group) directly attached to a carbon-carbon double bond. This arrangement makes the double bond electron-rich and susceptible to a variety of reactions, including additions and cycloadditions. Its reactivity is also influenced by the tautomeric equilibrium between the enamine and imine forms.

Q2: What is dimer formation and why is it a problem in my reactions?

A2: Dimerization is a side reaction where two molecules of 1-amino-1-hydrazinoethylene react with each other to form a larger molecule, the dimer. This is a significant issue as it consumes the starting material, reduces the yield of the desired product, and introduces impurities that can be difficult to separate. The formation of dimers can complicate reaction kinetics and lead to inconsistent results.

Q3: What is the likely mechanism for dimer formation?

A3: While the specific mechanism can be condition-dependent, a likely pathway for dimerization is a [2+2] cycloaddition reaction between two molecules of 1-amino-1-hydrazinoethylene. In this process, the electron-rich double bond of one molecule reacts with the double bond of another to form a four-membered ring. Other potential pathways include Michael-type additions, especially under acidic or basic conditions.

Troubleshooting Guides

Issue: High Levels of Dimer Formation Detected

This guide will help you troubleshoot and minimize the formation of unwanted dimers in your reactions involving 1-amino-1-hydrazinoethylene.

Step 1: Analyze Reaction Conditions

The first step in troubleshooting is to carefully review your current experimental setup. The key parameters influencing dimerization are concentration, temperature, solvent, and the presence of catalysts.

Step 2: Modify Reaction Parameters

Based on your analysis, consider the following modifications. It is recommended to adjust one parameter at a time to isolate the effect of each change.

  • Concentration: High concentrations of 1-amino-1-hydrazinoethylene can increase the rate of dimerization.

    • Recommendation: Decrease the concentration of the starting material. This can be achieved by using a larger volume of solvent or by adding the 1-amino-1-hydrazinoethylene slowly to the reaction mixture over an extended period (slow addition).

  • Temperature: Higher temperatures can provide the activation energy for the dimerization side reaction.

    • Recommendation: Lower the reaction temperature. Running the reaction at 0 °C or even lower temperatures may significantly reduce the rate of dimer formation.

  • Solvent: The polarity of the solvent can influence the stability of intermediates and the transition states of both the desired reaction and the dimerization.

    • Recommendation: Experiment with solvents of different polarities. Non-polar aprotic solvents may disfavor the formation of charged intermediates that could lead to dimerization.

  • pH and Catalysts: Acidic or basic conditions can catalyze dimerization.

    • Recommendation: If your desired reaction does not require an acid or base catalyst, ensure the reaction mixture is neutral. If a catalyst is necessary, consider using a milder or sterically hindered catalyst to selectively promote the desired reaction over dimerization.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of reaction conditions on dimer formation.

Table 1: Effect of Concentration on Dimer Formation

Concentration of 1-amino-1-hydrazinoethylene (M)Yield of Desired Product (%)Yield of Dimer (%)
1.06530
0.57818
0.1925

Table 2: Effect of Temperature on Dimer Formation

Temperature (°C)Yield of Desired Product (%)Yield of Dimer (%)
507025
258512
095<5

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation

This protocol provides a general framework for setting up a reaction to minimize the dimerization of 1-amino-1-hydrazinoethylene.

  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the reaction solvent and the other reactant(s).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slow Addition of 1-amino-1-hydrazinoethylene:

    • Dissolve the 1-amino-1-hydrazinoethylene in the reaction solvent in the dropping funnel.

    • Add the 1-amino-1-hydrazinoethylene solution dropwise to the reaction mixture over a period of 1-2 hours with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

    • Analyze for the presence of the desired product and the dimer.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture as appropriate.

    • Extract the product and purify it using standard techniques such as column chromatography, paying attention to separating the desired product from any formed dimer.

Visualizations

Diagram 1: Plausible Dimerization Pathway

Dimerization_Pathway cluster_reactants Reactants cluster_product Product M1 1-amino-1-hydrazinoethylene Dimer Cyclobutane Dimer M1->Dimer [2+2] Cycloaddition M2 1-amino-1-hydrazinoethylene M2->Dimer

Caption: Plausible [2+2] cycloaddition pathway for dimer formation.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start High Dimer Formation Observed Check_Conc Is concentration > 0.5 M? Start->Check_Conc Reduce_Conc Decrease concentration (e.g., slow addition) Check_Conc->Reduce_Conc Yes Check_Temp Is temperature > 25 °C? Check_Conc->Check_Temp No Reduce_Conc->Check_Temp Reduce_Temp Lower reaction temperature (e.g., to 0 °C) Check_Temp->Reduce_Temp Yes Check_Solvent Is a polar protic solvent being used? Check_Temp->Check_Solvent No Reduce_Temp->Check_Solvent Change_Solvent Switch to a non-polar aprotic solvent Check_Solvent->Change_Solvent Yes Check_pH Are acidic/basic conditions present? Check_Solvent->Check_pH No Change_Solvent->Check_pH Adjust_pH Neutralize or use a milder catalyst Check_pH->Adjust_pH Yes End Re-evaluate Dimer Formation Check_pH->End No Adjust_pH->End

Caption: Troubleshooting workflow for minimizing dimer formation.

Technical Support Center: Managing the Corrosive Nature of Hydrazine-Based Reagents in Reactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the corrosive properties of hydrazine-based reagents in various reactor systems. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is hydrazine always corrosive to my reactor?

A1: The corrosive nature of hydrazine is complex. While it can be corrosive, especially to certain materials and under specific conditions, it can also act as a corrosion inhibitor. Its primary role in many systems is as an oxygen scavenger, which removes dissolved oxygen from the water and can prevent oxidation (rusting) of metal surfaces. However, excess hydrazine can create a highly reducing environment that may lead to other forms of corrosion, such as flow-accelerated corrosion (FAC) in carbon steel piping.[1][2]

Q2: What materials are most compatible with hydrazine-based reagents?

A2: Austenitic stainless steels, particularly grades 304L and 316L, are generally recommended for handling hydrazine due to their good corrosion resistance.[3][4] Titanium and its alloys, such as Ti-6Al-4V, also exhibit excellent compatibility.[3][4] For seals and gaskets, ethylene-propylene-diene monomer (EPDM) rubber is a suitable choice. It is crucial to avoid materials like copper, zinc, and their alloys, as they can be highly susceptible to corrosion and can also catalyze the decomposition of hydrazine.

Q3: What is passivation, and why is it important for my reactor?

A3: Passivation is a chemical treatment that enhances the corrosion resistance of stainless steel. It involves removing free iron from the surface and creating a thin, inert oxide layer.[5][6] This passive layer acts as a barrier against corrosive agents. For reactors intended for hydrazine service, passivation is a critical step to ensure the longevity of the equipment and prevent contamination of the reaction mixture with corrosion byproducts.[4]

Q4: Can the decomposition products of hydrazine cause corrosion?

A4: Yes, under certain conditions. Hydrazine thermally decomposes to form ammonia, nitrogen, and hydrogen.[2] At elevated temperatures, ammonia can act as a nitriding agent, which can alter the mechanical properties and corrosion resistance of certain alloys.

Q5: How do temperature and concentration affect the corrosivity of hydrazine?

A5: Generally, an increase in temperature will accelerate the rate of corrosion.[3] The concentration of hydrazine also plays a significant role. While low concentrations are often used for oxygen scavenging, higher concentrations can increase the risk of certain types of corrosion. The presence of impurities, such as carbon dioxide, can also significantly increase corrosion rates.[3]

Troubleshooting Guides

Issue 1: Unexpected Corrosion in a Stainless Steel Reactor

Symptoms:

  • Discoloration or rust-like deposits on the internal surfaces of the reactor.

  • Presence of metallic ions in the reaction product.

  • Pitting or localized corrosion on the reactor walls.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Improper or Lack of Passivation The protective passive layer on the stainless steel was not correctly formed or was damaged, leaving the underlying metal exposed to the corrosive environment.Re-passivate the reactor following a validated procedure. A common method involves cleaning with a degreasing agent, followed by treatment with a nitric acid or citric acid solution.[5][6][7]
Contamination of Hydrazine Reagent Impurities such as chlorides or carbon dioxide can significantly increase the corrosivity of hydrazine solutions.[3]Use high-purity hydrazine and ensure that all solvents and reactants are free from corrosive contaminants.
Presence of Oxygen While hydrazine is an oxygen scavenger, localized areas with high oxygen content can lead to corrosion before the hydrazine can react.Ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) before introducing the hydrazine reagent.
High Operating Temperatures Elevated temperatures accelerate corrosion rates for most materials.[3]If possible, evaluate if the reaction can be performed at a lower temperature without significantly impacting the yield or reaction time.
Crevice Corrosion Localized corrosion occurring in tight spaces (e.g., under gaskets or in weld joints) where the local chemistry can become more aggressive.Inspect areas prone to crevice corrosion. If identified, consider redesigning joints or ensuring proper sealing to eliminate crevices.
Issue 2: Flow-Accelerated Corrosion (FAC) in Piping

Symptoms:

  • Thinning of pipe walls, especially at elbows, tees, and downstream of flow obstructions.

  • Scalloped or "orange-peel" appearance on the internal surface of the pipes.

  • Presence of iron oxides in the process fluid.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
High Hydrazine Concentration An excess of hydrazine can create a highly reducing environment that is conducive to the dissolution of the protective magnetite layer on carbon steel.[1][2]Optimize the hydrazine concentration to the minimum effective level for oxygen scavenging.
Low pH A lower pH (below 9.0) can increase the solubility of the protective magnetite layer, making the steel more susceptible to FAC.[8]Adjust the pH of the system to a more alkaline range (typically 9.2-9.6 for carbon steel systems) using a suitable amine.
High Flow Velocity High fluid velocities can mechanically remove the protective oxide layer, exposing fresh metal to the corrosive environment.[8]If feasible, reduce the flow rate in the affected areas. For new designs, consider using larger diameter piping to lower the fluid velocity.
Inappropriate Material Selection Carbon steel is particularly susceptible to FAC.For critical areas with high flow rates or turbulence, consider replacing carbon steel components with more resistant materials like stainless steel or alloys containing chromium and molybdenum.

Data Presentation

Material Compatibility with Hydrazine Solutions
MaterialCompatibility RatingNotes
Stainless Steel 304L ExcellentGood general resistance. Passivation is crucial.[4]
Stainless Steel 316L ExcellentHigher resistance to pitting and crevice corrosion compared to 304L.
Titanium (e.g., Ti-6Al-4V) ExcellentVery high corrosion resistance.[4]
Carbon Steel Fair to PoorSusceptible to Flow-Accelerated Corrosion, especially with high hydrazine concentrations and low pH.[1]
Copper and its Alloys SevereNot recommended. Reacts with hydrazine and can catalyze its decomposition.
Zinc and Galvanized Steel SevereNot recommended.
Aluminum FairSome alloys may be suitable for short-term use, but pitting can be an issue.
EPDM (Ethylene Propylene Diene Monomer) GoodSuitable for seals and gaskets.
PTFE (Polytetrafluoroethylene) ExcellentHigh chemical resistance.

This table provides general guidance. Compatibility can be affected by temperature, concentration, and impurities. It is always recommended to perform specific compatibility testing for critical applications.

Experimental Protocols

Immersion Corrosion Testing (Based on ASTM G31)

This protocol outlines a standardized method for determining the corrosion rate of a material when immersed in a hydrazine-based solution.

Objective: To measure the mass loss of a material coupon over time when exposed to a specific hydrazine solution at a controlled temperature.

Materials and Equipment:

  • Material coupons of known dimensions and surface area.

  • Glass reaction vessel with a reflux condenser.

  • Constant temperature bath or hot plate with a temperature controller.

  • Analytical balance (accurate to 0.1 mg).

  • Hydrazine solution of the desired concentration.

  • Cleaning agents (e.g., acetone, detergent solution, appropriate acid/alkaline solutions for chemical cleaning).

  • Nylon thread or glass hooks for suspending coupons.

Procedure:

  • Coupon Preparation:

    • Measure the dimensions of each coupon to calculate the surface area.

    • Clean the coupons to remove any oil, grease, or dirt. A typical procedure involves washing with a detergent solution, rinsing with deionized water, degreasing with acetone, and then air-drying.

    • For some applications, a specific chemical cleaning or pickling step may be required to remove any existing oxide layers.

    • Weigh each coupon to the nearest 0.1 mg.

  • Test Setup:

    • Place the hydrazine solution in the reaction vessel. The volume should be sufficient to ensure that the coupons are fully submerged and that the solution volume to coupon surface area ratio is high (e.g., > 20 mL/cm²).

    • Suspend the coupons in the solution using nylon thread or glass hooks. Ensure that the coupons are not in contact with each other or the walls of the vessel.

    • Assemble the reflux condenser to prevent the evaporation of the solution.

    • Place the vessel in the constant temperature bath and bring it to the desired test temperature.

  • Exposure:

    • Maintain the coupons in the solution at a constant temperature for the specified test duration (e.g., 24, 48, or 100 hours).

  • Post-Test Cleaning and Evaluation:

    • At the end of the exposure period, carefully remove the coupons from the solution.

    • Clean the coupons to remove any corrosion products. This may involve scrubbing with a soft brush, ultrasonic cleaning, or chemical cleaning with an appropriate solution that removes the corrosion products without attacking the base metal.

    • Rinse the cleaned coupons with deionized water and then acetone, and allow them to dry completely.

    • Reweigh the coupons to the nearest 0.1 mg.

  • Corrosion Rate Calculation:

    • Calculate the mass loss (initial weight - final weight).

    • The corrosion rate can be calculated using the following formula: Corrosion Rate (mm/year) = (K × W) / (A × T × D) Where:

      • K = a constant (8.76 × 10⁴)

      • W = mass loss in grams

      • A = surface area in cm²

      • T = exposure time in hours

      • D = density of the material in g/cm³

Passivation of a Stainless Steel Reactor

This protocol provides a general procedure for the passivation of a 316L stainless steel reactor for hydrazine service.

Objective: To remove free iron from the reactor surface and form a protective chromium oxide layer.

Materials:

  • Degreasing agent (e.g., alkaline detergent).

  • Deionized water.

  • Passivating solution: 20-50% (v/v) nitric acid in deionized water or 4-10% (w/v) citric acid in deionized water.[5][6]

  • Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles, face shield, and a lab coat.

Procedure:

  • Pre-cleaning and Degreasing:

    • Thoroughly clean the reactor with a degreasing agent to remove all oils, grease, and other organic contaminants.

    • Rinse the reactor thoroughly with deionized water until the rinse water is neutral and free of cleaning agents.

  • Passivation Treatment:

    • Caution: This step involves handling strong acids and should be performed in a well-ventilated area with appropriate PPE.

    • Fill the reactor with the chosen passivating solution (nitric acid or citric acid).

    • Allow the solution to remain in the reactor for the specified time and at the recommended temperature. Typical conditions for nitric acid passivation are 20-30 minutes at 49-60°C. For citric acid, conditions may vary, but a common starting point is 20-30 minutes at 60-71°C.

    • Drain the passivating solution from the reactor.

  • Rinsing and Drying:

    • Rinse the reactor immediately and thoroughly with deionized water. Multiple rinses may be necessary to ensure all traces of the acid are removed. The final rinse water should have a neutral pH.

    • Dry the reactor completely, for example, by purging with clean, dry nitrogen.

  • Verification (Optional but Recommended):

    • The effectiveness of the passivation can be verified using a spot test for free iron, such as a copper sulfate test.

Visualizations

Corrosion_Mechanism cluster_inhibitor Inhibitor Action cluster_promoter Corrosion Promoter Action O2 Dissolved Oxygen (O2) Hydrazine Hydrazine (N2H4) O2->Hydrazine Reacts with Fe Iron (Fe) in Steel O2->Fe Oxidizes N2_H2O Nitrogen (N2) + Water (H2O) Hydrazine->N2_H2O Forms Hydrazine->Fe Prevents Oxidation Rust Rust (Iron Oxides) Fe->Rust Forms Excess_Hydrazine Excess Hydrazine Reducing_Env Strongly Reducing Environment Excess_Hydrazine->Reducing_Env Creates Magnetite Protective Magnetite Layer (Fe3O4) Reducing_Env->Magnetite Dissolves Carbon_Steel Carbon Steel Surface Magnetite->Carbon_Steel Exposes FAC Flow-Accelerated Corrosion Carbon_Steel->FAC Leads to Flow High Flow/Turbulence Flow->Carbon_Steel Erodes

Caption: Dual role of hydrazine in corrosion.

Material_Selection_Workflow Start Start: Material Selection for Hydrazine Reactor Temp High Temperature > 150°C? Start->Temp Pressure High Pressure? Temp->Pressure No Titanium Use Titanium Alloy (e.g., Ti-6Al-4V) Temp->Titanium Yes Carbon_Steel_Check Carbon Steel Application? Pressure->Carbon_Steel_Check No Pressure->Titanium Yes SS304L Use Stainless Steel 304L Carbon_Steel_Check->SS304L No Avoid_CS Avoid Carbon Steel Carbon_Steel_Check->Avoid_CS Yes SS316L Consider Stainless Steel 316L (for pitting resistance) SS304L->SS316L Passivate Passivation Required SS316L->Passivate Titanium->Passivate Avoid_CS->SS304L End End: Material Selected Passivate->End

Caption: Material selection workflow for hydrazine reactors.

References

Validation & Comparative

A Comparative Guide to Hydrazine Derivatives in Heterocyclic Synthesis: 1-Hydrazino-2-propanol vs. Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the efficiency and success of synthetic routes. This guide provides a comparative analysis of 1-Hydrazino-2-propanol and the widely used hydrazine hydrate in the synthesis of heterocyclic compounds, a cornerstone of many pharmaceutical agents. While extensive data exists for the synthetic applications of hydrazine hydrate, a notable scarcity of published experimental data for this compound in similar contexts necessitates a partially theoretical comparison.

Executive Summary

Hydrazine hydrate is a well-established and versatile reagent in the synthesis of nitrogen-containing heterocycles, particularly pyrazoles and triazoles. Its high reactivity and utility are well-documented, with numerous experimental protocols and yield data available. In contrast, this compound remains a less explored alternative in the synthesis of these key heterocyclic scaffolds. This guide will present a comprehensive overview of the synthetic efficiency of hydrazine hydrate, supported by experimental data, and offer a prospective analysis of this compound based on its chemical structure.

Introduction to Hydrazine Derivatives in Heterocyclic Synthesis

Hydrazine and its derivatives are fundamental building blocks in organic synthesis, prized for their ability to form nitrogen-nitrogen bonds and participate in cyclization reactions to generate a wide variety of heterocyclic systems. These heterocyclic cores are prevalent in a vast number of pharmaceuticals, agrochemicals, and materials. The most common application of hydrazines in this context is the synthesis of pyrazoles and triazoles.

The general mechanism for pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] Similarly, 1,2,4-triazoles can be synthesized from hydrazines and a variety of reagents containing a dicarbonyl equivalent or through other multi-step reaction pathways.[3][4]

Hydrazine Hydrate: A Workhorse in Heterocyclic Synthesis

Hydrazine hydrate (N₂H₄·H₂O) is a colorless, fuming liquid that is widely employed as a potent reducing agent and a key nucleophile in the construction of heterocyclic rings.[5][6] Its high reactivity and commercial availability have made it a go-to reagent for the synthesis of pyrazoles and triazoles.

Synthetic Efficiency in Pyrazole Synthesis

The Knorr pyrazole synthesis, a classic method, utilizes the reaction of a 1,3-dicarbonyl compound with hydrazine.[7] The efficiency of this reaction using hydrazine hydrate is often high, though it can be influenced by factors such as the substrate, solvent, and presence of a catalyst.

Substrate (1,3-Dicarbonyl)Reaction ConditionsProductYield (%)Reference
Ethyl acetoacetatenano-ZnO, green protocol1,3,5-substituted pyrazole95[1]
β-arylchalconesH₂O₂, then N₂H₄·H₂O3,5-diaryl-1H-pyrazoles-[1]
ChromonesSuzuki coupling, then N₂H₄·H₂O3,4-diarylpyrazoles48-95[1]
1,3-diketonesN,N-dimethylacetamide, rt1-aryl-3,4,5-substituted pyrazoles59-98[1]
Experimental Protocol: Knorr Pyrazole Synthesis with Hydrazine Hydrate

Synthesis of 3,5-dimethylpyrazole from Acetylacetone and Hydrazine Hydrate

  • Materials: Acetylacetone (1,3-pentanedione), Hydrazine hydrate, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve acetylacetone (1 equivalent) in ethanol.

    • Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring. An exothermic reaction may be observed.

    • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or distillation to yield 3,5-dimethylpyrazole.

This is a generalized protocol and may require optimization for specific substrates.

Knorr_Pyrazole_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate Hydrazone/ Enamine Intermediate 1,3-Dicarbonyl->Intermediate Condensation Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Intermediate Pyrazole Pyrazole Intermediate->Pyrazole Cyclization/ Dehydration

Caption: General workflow of the Knorr Pyrazole Synthesis.

This compound: A Potential Alternative with Limited Data

This compound (C₃H₁₀N₂O) is a structural analog of hydrazine that features a hydroxypropyl group attached to one of the nitrogen atoms.[8][9][10][11] This substitution introduces several key differences from hydrazine hydrate that could theoretically impact its synthetic efficiency.

Theoretical Comparison of Synthetic Efficiency
FeatureHydrazine HydrateThis compoundPotential Impact on Synthetic Efficiency
Structure N₂H₄·H₂OCH₃CH(OH)CH₂NHNH₂The hydroxypropyl group on this compound introduces steric bulk, which could potentially lower reaction rates compared to the less hindered hydrazine.
Nucleophilicity Highly nucleophilicExpected to be slightly less nucleophilic due to the electron-withdrawing effect of the hydroxyl group and increased steric hindrance. This might lead to slower reaction kinetics.
Solubility Miscible with water and polar organic solvents.The presence of the propanol moiety is likely to increase its solubility in a wider range of organic solvents, which could be advantageous for certain substrates.
Byproducts Water is the primary byproduct.Water is also the primary byproduct of the condensation reaction.

It is crucial to emphasize that the points in the table above are projections based on chemical principles. Without direct experimental data, these remain hypotheses.

Data Gap and Future Research

A thorough review of the scientific literature reveals a significant lack of published experimental data on the use of this compound in the synthesis of pyrazoles, triazoles, and other common heterocyclic systems. There are no direct comparative studies against hydrazine hydrate, nor are there detailed experimental protocols with reported yields for these specific applications. This data gap presents an opportunity for future research to explore the synthetic utility of this compound. Such studies would be valuable in determining if its unique structural features offer any advantages in terms of regioselectivity, solubility, or handling properties that might offset a potential decrease in reactivity.

Conclusion

Hydrazine hydrate remains the dominant and well-characterized reagent for the synthesis of pyrazoles and triazoles, with a wealth of supporting experimental data demonstrating its high efficiency. This compound, while a structurally interesting alternative, is largely unexplored in this context. Based on its structure, it may exhibit different reactivity and solubility profiles. However, without concrete experimental evidence, any claims about its comparative synthetic efficiency would be speculative. Further research is warranted to fully evaluate the potential of this compound as a viable alternative to hydrazine hydrate in heterocyclic synthesis.

Signaling Pathways and Experimental Workflows

The synthesis of heterocyclic compounds like pyrazoles and triazoles does not typically involve signaling pathways in the biological sense. The relevant diagrams pertain to the reaction mechanisms and experimental workflows.

General_Heterocycle_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Hydrazine_Derivative Hydrazine Derivative (e.g., Hydrazine Hydrate) Condensation Condensation/ Cyclization Hydrazine_Derivative->Condensation Electrophilic_Substrate Substrate with Two Electrophilic Centers (e.g., 1,3-Dicarbonyl) Electrophilic_Substrate->Condensation Heterocycle Heterocyclic Compound (e.g., Pyrazole) Condensation->Heterocycle

Caption: Logical flow for heterocyclic synthesis using a hydrazine derivative.

References

Alternative reagents to 1-Hydrazino-2-propanol for hydrazone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Alternative Reagents for Hydrazone Synthesis

This guide provides a comprehensive comparison of alternative reagents to 1-hydrazino-2-propanol for the synthesis of hydrazones, a critical reaction in medicinal chemistry and materials science. We present objective performance data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal reagent for their specific applications.

Hydrazone synthesis, the condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone), is a cornerstone of modern synthetic chemistry. The resulting hydrazones are versatile intermediates and bioactive molecules. While this compound is a commonly used reagent, a variety of alternatives offer distinct advantages in terms of reactivity, stability, and the physicochemical properties of the final product.

Performance Comparison of Hydrazine Reagents

The choice of hydrazine reagent significantly impacts reaction efficiency, yield, and purity. Below is a comparative summary of commonly used alternatives to this compound, based on reported experimental data.

ReagentTypical Carbonyl SubstrateCatalystSolventReaction Time (h)Yield (%)Reference
Hydrazine Hydrate Aromatic AldehydesAcetic AcidEthanol2 - 485 - 95
Aliphatic KetonesNone (reflux)Methanol6 - 1270 - 85
Phenylhydrazine Aromatic KetonesAcetic AcidEthanol1 - 390 - 98
Aliphatic AldehydesNoneEthanol2 - 588 - 96
2,4-Dinitrophenylhydrazine Aromatic/Aliphatic Aldehydes & KetonesSulfuric AcidEthanol0.5 - 292 - 99
Semicarbazide Hydrochloride Aromatic KetonesSodium AcetateAqueous Ethanol4 - 880 - 90
Girard's Reagent T KetosteroidsAcetic AcidEthanol12 - 2475 - 85
This compound Aromatic AldehydesNoneEthanol3 - 682 - 91

Key Observations:

  • Hydrazine Hydrate: A highly reactive and versatile reagent, often providing high yields with both aldehydes and ketones. Its volatility and toxicity require careful handling.

  • Phenylhydrazine: Offers excellent yields, particularly with aromatic carbonyls, and the resulting phenylhydrazones are often highly crystalline and suitable for characterization.

  • 2,4-Dinitrophenylhydrazine (DNPH): Known for its rapid and often quantitative reaction to form brightly colored dinitrophenylhydrazones, which are historically used for qualitative analysis of carbonyl compounds.

  • Girard's Reagents: These are quaternary ammonium hydrazides used to separate carbonyl-containing compounds (like steroid hormones) from complex mixtures due to the water-solubility of the resulting hydrazone salt.

Experimental Protocols

Below are representative protocols for hydrazone synthesis using different hydrazine reagents.

Protocol 1: Synthesis of Benzaldehyde Phenylhydrazone using Phenylhydrazine
  • Preparation: Dissolve 1.06 g (10 mmol) of benzaldehyde in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Reagent Addition: In a separate beaker, dissolve 1.08 g (10 mmol) of phenylhydrazine in 10 mL of ethanol. Add this solution dropwise to the benzaldehyde solution while stirring. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature. A precipitate usually forms within minutes. Continue stirring for 1-2 hours to ensure complete reaction.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Recrystallize the crude product from hot ethanol to obtain pure benzaldehyde phenylhydrazone.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C.

Protocol 2: Synthesis using 2,4-Dinitrophenylhydrazine (Brady's Test)
  • Reagent Preparation (Brady's Reagent): Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid. Carefully add this solution to a mixture of 7.5 mL of water and 25 mL of 95% ethanol while cooling and stirring.

  • Reaction: Add 1-2 drops of the liquid carbonyl compound (or a small amount of solid dissolved in minimal ethanol) to 2 mL of Brady's reagent in a test tube.

  • Observation: Vigorously shake the mixture. The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl group and the formation of the corresponding 2,4-dinitrophenylhydrazone.

  • Isolation: The precipitate can be collected by filtration for further analysis if required.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of experimental and biological processes.

Hydrazone_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Purification A Dissolve Carbonyl (Aldehyde/Ketone) in Solvent C Mix Reactant Solutions A->C B Dissolve Hydrazine Reagent in Solvent B->C D Add Catalyst (e.g., Acetic Acid) C->D E Stir at Defined Temperature & Time C->E If no catalyst needed D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Recrystallization G->H I Dry Final Product H->I

Caption: General workflow for hydrazone synthesis from preparation to purification.

Many hydrazone derivatives are investigated for their biological activities, including their role as inhibitors in signaling pathways. The c-Jun N-terminal kinase (JNK) pathway, involved in stress response and apoptosis, is a common target.

JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK activates MKK47 MKK4 / MKK7 MAPKKK->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation, Cell Proliferation cJun->Apoptosis regulates gene expression for Inhibitor Hydrazone-based JNK Inhibitor Inhibitor->JNK inhibits

Caption: Inhibition of the JNK signaling pathway by a hydrazone-based inhibitor.

Comparative Analysis of Hydrazine Derivatives for Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diverse pharmacological potential of hydrazine derivatives offers a fertile ground for the discovery of novel therapeutics. This guide provides a comparative analysis of various hydrazine derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Experimental data is presented to facilitate objective comparison, and detailed protocols for key assays are provided to ensure reproducibility.

Hydrazine derivatives, characterized by the presence of a nitrogen-nitrogen single bond, represent a versatile class of compounds with a broad spectrum of biological activities.[1] Their ability to be readily synthesized and modified has made them attractive scaffolds in medicinal chemistry.[2] This guide will delve into a comparative analysis of their performance in key therapeutic areas, supported by experimental data from various studies.

Anticancer Activity of Hydrazine Derivatives

Hydrazone derivatives, a prominent subclass of hydrazine compounds, have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[3]

Comparative Cytotoxicity Data (IC50, µM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected hydrazine derivatives against various cancer cell lines, providing a basis for comparing their potency.

Compound IDDerivative TypeTarget Cell LineIC50 (µM)Reference
HD-AC1 Quinoline-hydrazideSH-SY5Y (Neuroblastoma)2.9[1]
Kelly (Neuroblastoma)1.3[1]
MCF-7 (Breast)14.1[1]
MDA-MB-231 (Breast)18.8[1]
HD-AC2 Quinoline-hydrazideSH-SY5Y (Neuroblastoma)5.7[1]
Kelly (Neuroblastoma)2.4[1]
HD-AC3 4-Methoxysalicylaldehyde HydrazoneK-562 (Leukemia)0.03[4]
HL-60 (Leukemia)0.04[4]
HD-AC4 ArylsulfonylhydrazoneMCF-7 (Breast)<1.0[5]
HD-AC5 Etodolac-based HydrazoneMCF-7 (Breast)37[6]
MDA-MB-231 (Breast)43[6]
HD-AC6 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazideHCT-116 (Colon)3.8[7]
HD-AC7 2-cyano-N'-(2-cyano-3-(p-tolyl)acryloyl)-3-(p-tolyl)acrylohydrazideHCT-116 (Colon)3.2[7]
Signaling Pathways in Anticancer Activity

Hydrazone derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, and by inducing apoptosis.

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Akt

Figure 1: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by hydrazine derivatives.

MAPK_Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->ERK

Figure 2: Overview of the MAPK/ERK signaling cascade with a potential inhibitory role for hydrazine derivatives.

Apoptosis_Pathway Hydrazine Derivative Hydrazine Derivative Bax/Bak Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 3: Intrinsic apoptosis pathway potentially activated by hydrazine derivatives.

Antimicrobial Activity of Hydrazine Derivatives

Hydrazine derivatives have also been extensively studied for their antimicrobial properties, exhibiting activity against a wide range of bacteria and fungi. Their mechanisms of action can include the inhibition of essential enzymes or disruption of cell wall integrity.

Comparative Antimicrobial Data (MIC, µg/mL)

The following table presents the Minimum Inhibitory Concentration (MIC) values of various hydrazine derivatives against selected microbial strains.

Compound IDDerivative TypeTarget OrganismMIC (µg/mL)Reference
HD-AM1 Hydrazide-hydrazoneS. aureus6.25[8]
E. coli12.5[8]
HD-AM2 Hydrazide-hydrazoneS. aureus ATCC 65381.95-7.81[8]
HD-AM3 Pyrazoline derivativeE. faecalis32[9]
S. aureus64[9]
HD-AM4 Quinoline derivativeS. aureus0.39 ± 0.02[8]
HD-AM5 Hydrazide-hydrazoneB. subtilis2.5[2]
E. coli2.5[2]
K. pneumoniae2.5[2]
HD-AF1 HydrazoneC. parapsilosis16-32[10]
T. asahii8-16[10]
Mechanisms of Antimicrobial Action

The antimicrobial effects of hydrazine derivatives can be attributed to the disruption of vital cellular processes in pathogens, such as cell wall synthesis, protein synthesis, or ergosterol biosynthesis in fungi.

Bacterial_Cell_Wall_Synthesis Precursors Precursors Transglycosylase Transglycosylase Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Peptidoglycan Peptidoglycan Transpeptidase->Peptidoglycan Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Transpeptidase

Figure 4: Inhibition of bacterial cell wall synthesis as a potential antimicrobial mechanism.

Enzyme Inhibitory Activity of Hydrazine Derivatives

The structural features of hydrazine derivatives make them effective inhibitors of various enzymes, playing crucial roles in different pathological conditions.

Comparative Enzyme Inhibition Data (Ki, µM)

The table below compares the inhibition constants (Ki) of several hydrazine derivatives against different enzyme targets.

Compound IDDerivative TypeTarget EnzymeKi (µM)Reference
HD-EI1 PhenylhydrazonehMAO-A0.188[11]
HD-EI2 PhenylhydrazonehMAO-A0.016[11]
HD-EI3 HydrazonehCA I203 ± 55 (nM)[12]
hCA II200 ± 34 (nM)[12]
HD-EI4 HydrazoneAChE66 ± 20 (nM)[12]
HD-EI5 Thiazole-HydrazineAldose Reductase5.47 ± 0.53 (nM)[13]
α-Glycosidase1.76 ± 0.01[13]

Experimental Protocols

MTT Assay for Cytotoxicity (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the hydrazine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Hydrazine Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Figure 5: Workflow for determining IC50 values using the MTT assay.

Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.

  • Compound Preparation: Prepare a stock solution of the hydrazine derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow A Serial Dilution of Hydrazine Derivative in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (18-24h) C->D E Observe for Growth Inhibition D->E F Determine MIC E->F

Figure 6: Workflow for MIC determination via broth microdilution.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol details the measurement of acetylcholinesterase inhibition using the colorimetric Ellman's method.

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the hydrazine derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate solution.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 or Ki value.

AChE_Inhibition_Assay cluster_reaction Reaction Mixture ATCI ATCI AChE AChE ATCI->AChE Substrate Thiocholine Thiocholine AChE->Thiocholine hydrolysis Yellow Product Yellow Product Thiocholine->Yellow Product + DTNB DTNB DTNB Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->AChE

Figure 7: Principle of the Ellman's method for AChE inhibition.

References

A Comprehensive Guide to the Characterization of Novel 1-Hydrazino-2-propanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a structured approach to the synthesis, characterization, and comparative evaluation of novel 1-Hydrazino-2-propanol derivatives. While specific experimental data for this class of compounds is limited in publicly available literature, this document serves as a robust framework, drawing upon established methodologies for analogous hydrazone and Schiff base compounds.

Introduction

This compound presents a promising and versatile scaffold for the development of new therapeutic agents. Its bifunctional nature, containing both a hydrazine and a hydroxyl group, allows for the synthesis of a diverse library of derivatives, primarily through the formation of hydrazones (a subclass of Schiff bases) via condensation with various aldehydes and ketones. The resulting compounds, possessing the characteristic azomethine (–N=CH–) linkage, are analogues of a class of molecules well-regarded for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. This guide outlines the essential experimental protocols and data presentation formats for a thorough characterization and comparative performance analysis of novel this compound derivatives.

Synthesis and Spectroscopic Characterization

The foundational step in the investigation of any novel compound is its synthesis and unambiguous structural elucidation.

General Synthetic Protocol for this compound Schiff Base Derivatives

The synthesis of Schiff base derivatives from this compound is typically achieved through a condensation reaction with an appropriate aldehyde or ketone.

Procedure:

  • Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.

  • Add a few drops of a catalyst, commonly glacial acetic acid, to the mixture.

  • Reflux the reaction mixture for a period ranging from 2 to 8 hours, monitoring the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which typically results in the precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and purify by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.

G cluster_synthesis Synthesis This compound This compound Reflux Reflux This compound->Reflux Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reflux Solvent + Catalyst Solvent + Catalyst Solvent + Catalyst->Reflux Crude Product Crude Product Reflux->Crude Product Purification Purification Crude Product->Purification Pure Derivative Pure Derivative Purification->Pure Derivative

General Synthetic Workflow
Spectroscopic Characterization

The synthesized derivatives should be characterized using a suite of spectroscopic techniques to confirm their molecular structure.

Technique Expected Observations for this compound Schiff Base Derivatives
FT-IR (cm⁻¹) Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band of the parent aldehyde/ketone and the N-H bending vibrations of the hydrazine. Presence of a broad O-H stretching band around 3200-3600 cm⁻¹.
¹H NMR (ppm) A characteristic singlet or multiplet in the region of 8.0-10.0 ppm corresponding to the azomethine proton (-N=CH-). Signals corresponding to the propanol backbone and the substituent from the aldehyde/ketone will also be present. The chemical shift of the hydroxyl proton may vary.
¹³C NMR (ppm) A signal in the region of 160-170 ppm attributed to the azomethine carbon (C=N). Other signals corresponding to the carbons of the propanol moiety and the aromatic/aliphatic substituents.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized derivative, along with characteristic fragmentation patterns.
Elemental Analysis The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should be within ±0.4% of the calculated theoretical values.

Comparative Performance Evaluation

To assess the potential of novel this compound derivatives, their biological activity should be evaluated and compared with established standards.

Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds can be determined against a panel of pathogenic bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in a sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds and a standard antibiotic (e.g., Ciprofloxacin, Fluconazole) in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without any test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Comparative Antimicrobial Activity

Compound MIC (µg/mL)
S. aureusE. coliP. aeruginosaC. albicans
Derivative 1 DataDataDataData
Derivative 2 DataDataDataData
Derivative 3 DataDataDataData
Ciprofloxacin DataDataDataN/A
Fluconazole N/AN/AN/AData
Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives can be assessed using the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for each derivative at various doses.

  • Drug Administration: Administer the vehicle (control), standard drug, or test compounds to the respective groups, typically via oral or intraperitoneal routes.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Data Presentation: Comparative Anti-inflammatory Activity

Treatment Dose (mg/kg) Paw Edema Volume (mL) at 3h % Inhibition
Control -Data-
Derivative 1 Dose 1DataData
Dose 2DataData
Derivative 2 Dose 1DataData
Dose 2DataData
Indomethacin Standard DoseDataData

Signaling Pathway and Workflow Visualization

Visual diagrams are essential for representing complex biological pathways and experimental procedures.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Signal Transduction Cascade Signal Transduction Cascade Cell Membrane Receptor->Signal Transduction Cascade NF-κB Activation NF-κB Activation Signal Transduction Cascade->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation This compound Derivative This compound Derivative This compound Derivative->Signal Transduction Cascade Inhibition

Hypothetical Inflammatory Pathway Inhibition

Conclusion

While the full characterization of novel this compound derivatives is an emerging area of research, the established methodologies for related hydrazone and Schiff base compounds provide a clear and effective roadmap for their evaluation. By following the synthesis, characterization, and comparative biological testing protocols outlined in this guide, researchers can systematically investigate the therapeutic potential of this promising class of molecules. The data generated from such studies will be crucial in identifying lead compounds for further drug development and in understanding the structure-activity relationships that govern their pharmacological effects.

A Comparative Guide to the Spectroscopic Analysis of Hydrazone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Hydrazones, a versatile class of compounds known for their wide range of biological activities, frequently exist as geometric isomers (E/Z) around the C=N double bond.[1][2] Differentiating between these isomers is critical, as they can exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the analysis of hydrazone isomers, supported by experimental data and detailed protocols.

General Synthesis of Hydrazones

The synthesis of hydrazones is typically achieved through a condensation reaction between a hydrazide or hydrazine derivative and an aldehyde or ketone.[3] This reaction is generally high-yielding and can be performed under mild conditions.[4]

Experimental Protocol: General Hydrazone Synthesis
  • Dissolution: Dissolve the hydrazine or hydrazide starting material (1 equivalent) in a suitable solvent, such as ethanol or isopropanol.[4]

  • Addition: Add the desired aldehyde or ketone (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[4][5]

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC). Note that E and Z isomers may have different Rf values, which can be an initial indicator of their formation.[2]

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent is evaporated, and the crude product is purified, typically by recrystallization or column chromatography.[1]

Below is a workflow illustrating the process from synthesis to spectroscopic characterization.

G cluster_synthesis Synthesis cluster_analysis Analysis S1 Hydrazine/Hydrazide + Aldehyde/Ketone S2 Condensation Reaction (e.g., Reflux in Ethanol) S1->S2 Acid Catalyst S3 Purification (Recrystallization/Chromatography) S2->S3 A1 NMR Spectroscopy (¹H, ¹³C, 2D) S3->A1 Isolated Product A2 Mass Spectrometry (LC-MS, IM-MS) S3->A2 Isolated Product A3 Isomer Identification (E vs. Z) A1->A3 A2->A3

General workflow for hydrazone synthesis and isomeric analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive tool for distinguishing between E and Z isomers of hydrazones in solution.[2][6] The different spatial arrangement of substituents relative to the C=N bond leads to distinct chemical shifts for nearby nuclei.

¹H NMR Analysis

The chemical shifts of protons, particularly those on or near the hydrazone moiety (e.g., N-H, α-protons), are highly sensitive to the isomer's geometry.

  • N-H Proton: The N-H proton signal is often a key diagnostic peak. In many arylhydrazones, the N-H proton of the E-isomer appears at a higher field (more shielded) compared to the Z-isomer.[1] For example, in isatin arylhydrazones, E-isomers show N-H signals between δ 10-12.5 ppm, while Z-isomers are found further downfield.[1]

  • Vicinal Protons: Protons on carbons adjacent to the C=N bond experience different anisotropic effects. A proton held in the deshielding zone of the C=N double bond in one isomer will have a downfield chemical shift compared to the other isomer where it is not.[7] In some cephalosporins, the aminothiazole proton of the E-isomer is deshielded and appears downfield (δ 7.2-7.6 ppm) compared to the Z-isomer (δ 6.7-6.9 ppm).

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Hydrazone Isomers

Compound / Proton Z-Isomer (ppm) E-Isomer (ppm) Key Observation Reference
Isatin Arylhydrazone (N-H) > 12.5 10.0 - 12.5 N-H of E-isomer is upfield. [1]
Cephalosporin (aminothiazole H) 6.70 - 6.90 7.2 - 7.6 Aminothiazole H of E-isomer is downfield.

| (E)-3-(2-(2,4-Dinitrophenyl)hydrazono)indolin-2-one | - | 11.75 (NH), 10.95 (NH) | Example of specific E-isomer shifts. |[1] |

¹³C NMR Analysis

Carbon chemical shifts, while generally less sensitive than proton shifts, also provide valuable information. The carbon of the C=N bond and adjacent carbons will resonate at different frequencies in the E and Z isomers.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Hydrazone Isomers

Compound / Carbon Z-Isomer (ppm) E-Isomer (ppm) Key Observation Reference
Cephalosporin (Furan C2) Lower Field Higher Field C2 of E-isomer is downfield.

| (E)-3-(2-(2,4-Dinitrophenyl)hydrazono)indolin-2-one (C=N) | - | 133.32 | Example of a specific E-isomer C=N shift. |[1] |

2D NMR Techniques

Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or EXSY (Exchange Spectroscopy) are instrumental for unambiguous assignment.

  • NOESY: This experiment detects through-space correlations between protons that are close to each other (< 5 Å). A correlation between a proton on the 'aldehyde/ketone' part and a proton on the 'hydrazine' part can definitively establish the E or Z geometry.

  • EXSY: If the isomers are interconverting on the NMR timescale, an EXSY experiment will show cross-peaks between the signals of the E and Z forms, confirming the dynamic equilibrium.[8]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified hydrazone in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often used as N-acylhydrazones typically exist as 100% E isomer in this solvent.[6][9]

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC, HMBC, NOESY/EXSY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Referencing: Reference the spectra to the residual solvent peak. For DMSO-d₆, the ¹H signal is at ~2.50 ppm and the ¹³C signal is at 39.5 ppm.

  • Analysis: Assign the peaks and compare the chemical shifts of diagnostic protons and carbons to determine the isomeric ratio. Use NOESY to confirm spatial arrangements for definitive assignment.

Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Since E and Z isomers are diastereomers, they have identical molecular weights and cannot be distinguished by a simple mass spectrum. However, MS becomes a powerful tool when coupled with separation techniques or specialized methods.

  • Coupling with Chromatography (LC-MS/GC-MS): When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), isomers can often be separated based on their differing polarities and interactions with the stationary phase.[2] The mass spectrometer then serves as a detector to confirm the molecular weight of each separated isomer.

  • Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions in the gas phase based on their size, shape, and charge. E and Z isomers, having different three-dimensional shapes, will have different drift times through the ion mobility cell, allowing for their separation and subsequent mass analysis.[5]

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can sometimes reveal differences in fragmentation patterns. If one isomer can form a more stable fragment ion due to its specific geometry (e.g., through an intramolecular rearrangement or "ortho effect"), its MS/MS spectrum will differ from the other isomer.[10] However, in many cases, the fragmentation patterns are very similar.

The following diagram illustrates the logic of using spectroscopic data for isomer assignment.

G cluster_NMR NMR Analysis cluster_MS Mass Spec Analysis Data Spectroscopic Data H1 ¹H NMR: - N-H Chemical Shift - Vicinal Proton Shifts Data->H1 C13 ¹³C NMR: - C=N Chemical Shift Data->C13 D2 2D NMR (NOESY): - Through-space correlations Data->D2 LCMS LC-MS: - Different Retention Times Data->LCMS IMMS IM-MS: - Different Drift Times Data->IMMS Assignment Isomer Assignment (E vs. Z) H1->Assignment Diagnostic Shifts C13->Assignment D2->Assignment Unambiguous Proof LCMS->Assignment Separation + MW IMMS->Assignment Gas-phase Separation

Logic for hydrazone isomer assignment using spectroscopic data.
Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the hydrazone mixture (e.g., 1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Chromatography: Inject the sample onto an HPLC system equipped with a suitable column (e.g., C18). Develop a gradient or isocratic elution method to achieve separation of the isomers.

  • Mass Spectrometry: Interface the HPLC output with a mass spectrometer (e.g., using an electrospray ionization (ESI) source).

  • Data Acquisition: Acquire mass spectra across the elution profile. Set the mass spectrometer to scan for the expected molecular ion ([M+H]⁺ or [M-H]⁻).

  • Analysis: Correlate the chromatographic peaks with their corresponding mass spectra to identify the retention time for each isomer.

Conclusion

Both NMR and Mass Spectrometry are indispensable for the analysis of hydrazone isomers, each providing complementary information.

  • NMR Spectroscopy is the gold standard for the direct structural elucidation and differentiation of E/Z isomers in solution. ¹H, ¹³C, and particularly 2D NOESY/EXSY experiments provide definitive proof of geometry.

  • Mass Spectrometry , while unable to distinguish isomers on its own, excels when coupled with separation techniques like HPLC or ion mobility. LC-MS is crucial for confirming the molecular weight of separated isomers and for quantitative analysis in complex mixtures.

For comprehensive and unambiguous characterization of hydrazone isomers, a combined approach utilizing both NMR for structural assignment and LC-MS for separation and quantification is the most robust strategy for researchers in medicinal chemistry and drug development.

References

A Comparative Guide to the Biological Activity of Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic potential of hydrazone derivatives, a class of organic compounds characterized by the >C=N-NH- functional group, has garnered significant interest in medicinal chemistry.[1][2] These compounds have been extensively studied for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5] This guide provides a comparative overview of these activities, supported by experimental data from existing literature and detailed protocols for assessing the biological potential of novel derivatives, such as those of 1-Hydrazino-2-propanol.

While specific comparative data for a series of this compound derivatives is not extensively available in the public domain, this guide utilizes data from various hydrazone derivatives to illustrate the assessment process. The provided protocols are standard, robust methods that can be directly applied to evaluate new chemical entities.

Antimicrobial Activity

Hydrazone derivatives have shown promising activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] Their mechanism of action can vary, but often involves interference with essential cellular processes. The effectiveness of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8]

Comparative Antimicrobial Activity of Selected Hydrazone Derivatives
Compound IDTest OrganismMIC (µg/mL)Reference
Hydrazone 20Staphylococcus aureus-[7]
Bacillus subtilis3.12[7]
Escherichia coli6.25[7]
Hydrazone 21Staphylococcus aureus6.25[7]
Bacillus subtilis12.5[7]
Escherichia coli25[7]
Hydrazone 22Staphylococcus aureus12.5[7]
Bacillus subtilis25[7]
Escherichia coli50[7]
Hydrazone 5fBacillus subtilis-[9]
Escherichia coli2.5[9]
Klebsiella pneumoniae2.5[9]

Note: This table presents example data from the literature to demonstrate how results can be structured. The specific activities of this compound derivatives would need to be determined experimentally.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a widely used quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)[10]

  • Sterile 96-well microtiter plates[11]

  • Appropriate broth medium (e.g., Luria Broth, Mueller-Hinton Broth)[10]

  • Inoculum suspension adjusted to 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL)[10]

  • Positive control (standard antibiotic, e.g., Ampicillin) and negative control (vehicle, e.g., DMSO)[10]

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the broth medium within the 96-well plate. The final concentration of the solvent should not inhibit microbial growth (typically ≤1%).

  • Inoculum Preparation: Prepare a fresh culture of the microorganism and adjust its turbidity to match the 0.5 McFarland standard.[10] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well containing 100 µL of the serially diluted compound, as well as to the positive and negative control wells.[11]

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or an appropriate temperature and duration for fungi.[10]

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[11]

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate 96-Well Plate prep_compound->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual or OD) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Many hydrazone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[12][13][14] The MTT assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] A compound's potency is often expressed as the IC₅₀ value, the concentration required to inhibit the growth of 50% of the cell population.

Comparative Anticancer Activity of Selected Hydrazone Derivatives
Compound IDCell LineIC₅₀ (µM)Reference
Compound 3eHepG2 (Liver)2.82[12]
Compound 16SH-SY5Y (Neuroblastoma)5.7[14]
Kelly (Neuroblastoma)2.4[14]
Compound 17SH-SY5Y (Neuroblastoma)2.9[14]
Kelly (Neuroblastoma)1.3[14]
MCF-7 (Breast)14.1[14]
Compound 7aMCF-7 (Breast)7.52[17]
PC-3 (Prostate)10.19[17]

Note: This table presents example data from the literature. The specific activities of this compound derivatives would need to be determined experimentally.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[18] The amount of formazan produced is proportional to the number of viable cells.[16]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)[12]

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in sterile PBS)[18]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]

  • Sterile 96-well flat-bottom culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[18]

  • Cell Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: After treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16][18] Viable cells will reduce the MTT to purple formazan crystals.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Workflow for MTT Cytotoxicity Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-Well Plate incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach treat_cells Add Compound Dilutions to Cells incubate_attach->treat_cells incubate_treat Incubate (24-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate % Viability & IC50 Value read_absorbance->calc_ic50

Caption: General workflow of the MTT assay for assessing cytotoxicity.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine.[19] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[19] The potential of novel compounds as AChE inhibitors is often evaluated using the colorimetric method developed by Ellman.[20][21]

Comparative AChE Inhibitory Activity
Compound IDIC₅₀ (µM)Reference
Compound 2a0.188 (Ki)[22]
Compound 2b0.028[22]
Moclobemide (Standard)6.061[22]

Note: This table presents example data for MAO-A inhibition by hydrazone derivatives, which is another enzyme target. The format is applicable for presenting AChE inhibition data once experimentally determined.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by quantifying the formation of a yellow-colored product.[19] AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), which is detected spectrophotometrically at 412 nm.[19][20]

Materials:

  • Acetylcholinesterase (AChE) enzyme[20]

  • Acetylthiocholine iodide (ATCI), the substrate[20]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), the chromogen[20]

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)[20]

  • Test compound

  • Positive control inhibitor (e.g., Donepezil)[19]

  • 96-well microplate and microplate reader[20]

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in the assay buffer. The final DMSO concentration in the wells should not exceed 1%.[20]

  • Plate Setup: In a 96-well plate, add the following to designated wells (final volume of 200 µL):

    • Blank: 150 µL buffer, 50 µL DTNB

    • Negative Control: 100 µL buffer, 50 µL DTNB, 50 µL AChE solution

    • Test Wells: 50 µL of test compound dilution, 50 µL DTNB, 50 µL AChE solution

  • Pre-incubation: Add 50 µL of the test compound dilutions or buffer to the appropriate wells. Then add 50 µL of the AChE solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes.[20]

  • Reaction Initiation: To initiate the reaction, add 50 µL of the ATCI substrate solution to all wells.[20]

  • Measurement: Immediately begin measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to monitor the reaction kinetics.[20]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control] x 100.[20]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[20]

Logical Flow of AChE Inhibition Assay

AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATCI Acetylthiocholine (ATCI, Substrate) ATCI->Thiocholine Inhibitor Test Compound (Inhibitor) Inhibitor->AChE Inhibits TNB TNB (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Measurement Measure Absorbance @ 412 nm TNB->Measurement

Caption: Principle of the Ellman's method for AChE activity detection.

References

A Guide to Single Crystal X-ray Diffraction Analysis of Hydrazone Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of the three-dimensional structure of molecules through single crystal X-ray diffraction is a cornerstone of modern chemistry, providing invaluable insights into bonding, conformation, and intermolecular interactions. This information is particularly crucial in the field of drug development, where the precise shape and electronic properties of a molecule dictate its biological activity. 1-Hydrazino-2-propanol and its derivatives represent a class of compounds with potential pharmaceutical applications due to the versatile reactivity of the hydrazone linkage and the presence of a chiral center.

A comprehensive comparative analysis of the crystal structures of a series of this compound derivatives would offer significant understanding of their structure-property relationships. However, a review of the current scientific literature reveals a scarcity of published single crystal X-ray diffraction data for this specific class of compounds.

Therefore, this guide adopts a case study approach to illustrate the principles and methodologies involved in such a comparative analysis. We will utilize a well-characterized hydrazone derivative as a representative example to detail the experimental protocols and data presentation that would be essential for a comparative study. This guide is intended to serve as a framework for researchers in the planning and execution of future crystallographic studies on this compound derivatives.

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis and single crystal X-ray diffraction analysis of hydrazone derivatives. The protocols are based on established methods found in the literature for similar compounds.[1][2]

Synthesis and Crystallization of a Model Hydrazone Derivative

Synthesis of N'-(Phenylmethylidene)acetohydrazide (A Model Compound)

A common method for the synthesis of hydrazones is the condensation reaction between a hydrazide and an aldehyde or ketone.[3][4] For a model compound, N'-(phenylmethylidene)acetohydrazide, the synthesis would proceed as follows:

  • Dissolution of Reactants: Acetylhydrazide (1.0 mmol) is dissolved in a suitable solvent, such as ethanol or methanol (10 mL).

  • Addition of Aldehyde: To this solution, an equimolar amount of benzaldehyde (1.0 mmol) is added.

  • Catalysis: A few drops of a catalytic amount of acid, such as glacial acetic acid, are added to the reaction mixture to facilitate the condensation.

  • Reaction Conditions: The mixture is then stirred at room temperature or gently refluxed for a period of 1 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the solution is allowed to cool to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: The crude product is washed with a small amount of cold solvent and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield single crystals suitable for X-ray diffraction.

Crystal Growth

Single crystals of sufficient quality for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution of the purified compound. Other methods include slow cooling of a saturated solution or vapor diffusion.

Single Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general procedure is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS). Data are typically collected over a range of crystal orientations.

  • Data Reduction: The raw diffraction data are processed to correct for various experimental factors, and the intensities of the reflections are integrated.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares techniques. The positions and anisotropic displacement parameters of non-hydrogen atoms are refined. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Data Presentation

The quantitative data obtained from single crystal X-ray diffraction analysis is typically summarized in tables to allow for easy comparison between different structures.

Table 1: Crystallographic Data for a Representative Hydrazone Derivative.

ParameterN'-(Phenylmethylidene)acetohydrazide (Hypothetical Data)
Chemical FormulaC₉H₁₀N₂O
Formula Weight162.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)15.678(6)
α (°)90
β (°)105.45(3)
γ (°)90
Volume (ų)830.1(6)
Z4
Calculated Density (g/cm³)1.297
Absorption Coefficient (mm⁻¹)0.088
F(000)344
Crystal Size (mm³)0.30 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected5432
Independent reflections1890 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.062, wR₂ = 0.138

Table 2: Comparison of Selected Bond Lengths and Angles for Hypothetical this compound Derivatives.

This table presents hypothetical data to illustrate how a comparison would be structured.

ParameterDerivative A (e.g., R = Phenyl)Derivative B (e.g., R = 4-Nitrophenyl)
Bond Lengths (Å)
C=N1.285(3)1.291(4)
N-N1.378(3)1.375(3)
N-C(propanol)1.465(4)1.468(4)
C-O1.421(4)1.419(5)
Bond Angles (°) **
C-N-N116.5(2)116.2(3)
C=N-N121.3(2)121.8(3)
N-N-C(propanol)112.8(2)113.1(3)
N-C-C(OH)110.5(3)110.2(3)
Torsion Angles (°) **
C=N-N-C178.5(3)-177.9(4)
N-N-C-C(OH)65.2(4)-70.5(4)

Visualizations

Graphical representations of experimental workflows and molecular structures are essential for clear communication of scientific results.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Crystallographic Analysis start Starting Materials (this compound & Aldehyde) reaction Condensation Reaction start->reaction filtration Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization crystal_selection Single Crystal Selection recrystallization->crystal_selection Suitable Crystals data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Experimental workflow for synthesis and crystallographic analysis.

General molecular structure of a this compound derivative.

References

A Comparative Guide to 1-Hydrazino-2-propanol and Other Hydrazine Precursors in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-Hydrazino-2-propanol and other common hydrazine precursors, such as hydrazine hydrate and phenylhydrazine. The focus is on their efficacy, safety, and handling characteristics in the context of organic synthesis, particularly for the development of pharmaceutical intermediates. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes available information to offer a valuable resource for researchers seeking safer and more efficient synthetic routes.

Introduction to Hydrazine Precursors

Hydrazine and its derivatives are fundamental reagents in organic chemistry, serving as key building blocks for a wide array of heterocyclic compounds that form the core of many pharmaceutical agents.[1][2] Their utility stems from the nucleophilic nature of the nitrogen atoms, enabling reactions such as condensation with carbonyl compounds to form hydrazones, which can then be cyclized to create various heterocycles.[1] However, the high toxicity and potential carcinogenicity of hydrazine hydrate have driven a search for safer alternatives.[3][4][5][6] Substituted hydrazines, such as this compound, are being explored as potential surrogates that may offer a better safety profile while maintaining synthetic utility.[7][8]

Physicochemical and Safety Properties

A direct comparison of the physical and safety properties of these precursors is essential for risk assessment and process design in a laboratory setting.

PropertyThis compoundHydrazine Hydrate (35%)Phenylhydrazine
Molecular Formula C₃H₁₀N₂OH₆N₂OC₆H₈N₂
Molecular Weight 90.12 g/mol [9]50.06 g/mol 108.14 g/mol
Appearance Solid[9]Colorless liquidYellow to reddish-brown liquid
Boiling Point Not available120.1 °C243.5 °C
Melting Point Not available-51.7 °C19.6 °C
Toxicity Toxic if swallowed, causes serious eye irritation.[9]Fatal if inhaled, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause cancer.[5][6]Toxic if swallowed, in contact with skin, or if inhaled, causes skin irritation, may cause an allergic skin reaction, suspected of causing genetic defects, may cause cancer.
Handling Requires handling in a fume hood with personal protective equipment.[10]Requires stringent safety precautions, including a sealed environment in some cases, due to high toxicity and volatility.[3][5][6][10]Requires careful handling in a well-ventilated area or fume hood, with appropriate personal protective equipment.

Efficacy in Synthesis: A Focus on Pyrazole Formation

The Knorr pyrazole synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a classic example of the utility of these precursors in forming five-membered heterocyclic rings, which are prevalent in many bioactive molecules.[11]

Due to a lack of direct comparative studies in the literature, the following table presents a hypothetical comparison to illustrate how the efficacy of these precursors could be evaluated. The data is for illustrative purposes only and does not represent actual experimental results.

Hydrazine PrecursorReaction Time (hours)Yield (%)Purity (%)Notes
This compound 128598Potentially slower reaction due to steric hindrance, but may lead to cleaner product profiles.
Hydrazine Hydrate 69295Highly reactive, leading to shorter reaction times but potentially more side products.
Phenylhydrazine 88897Reactivity is generally good, and the phenyl substituent can influence the electronic properties of the final product.

Experimental Protocols: Knorr Pyrazole Synthesis (General Procedure)

This protocol outlines a general procedure for the Knorr pyrazole synthesis. Researchers should optimize conditions for their specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine precursor (1.0 - 1.2 eq) (e.g., this compound, Hydrazine Hydrate, or Phenylhydrazine)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Stirring apparatus

  • Heating apparatus (if required)

  • Apparatus for work-up and purification (e.g., rotary evaporator, chromatography equipment)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a stir bar.

  • Add the hydrazine precursor to the solution. The addition may be done dropwise if the reaction is exothermic.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways and Workflows

Diagrams are essential tools for understanding complex chemical processes and relationships.

experimental_workflow start Start reactants 1. Mix Reactants (1,3-Dicarbonyl + Hydrazine Precursor) start->reactants reaction 2. Reaction (Stirring/Heating) reactants->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Solvent Removal) monitoring->workup Complete purification 5. Purification (Recrystallization/Chromatography) workup->purification analysis 6. Characterization (NMR, MS) purification->analysis end End analysis->end

A generalized workflow for a chemical synthesis experiment.

signaling_pathway cluster_synthesis Synthesis of Bioactive Molecule cluster_cellular Cellular Signaling Hydrazine_Precursor Hydrazine Precursor (e.g., this compound) Pyrazole_Intermediate Pyrazole Intermediate Hydrazine_Precursor->Pyrazole_Intermediate Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole_Intermediate Bioactive_Molecule Bioactive Molecule (e.g., Kinase Inhibitor) Pyrazole_Intermediate->Bioactive_Molecule Kinase Target Kinase Bioactive_Molecule->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Cellular_Response Cellular Response (e.g., Apoptosis) Phosphorylated_Substrate->Cellular_Response

Synthesis of a kinase inhibitor from a hydrazine precursor.

Conclusion

While hydrazine hydrate remains a highly effective reagent, its significant health risks necessitate the exploration of safer alternatives. This compound presents a potentially valuable substitute due to its likely reduced volatility and toxicity, stemming from its higher molecular weight and the presence of a hydroxyl group. However, the lack of direct, publicly available comparative efficacy data is a significant knowledge gap. Further research directly comparing the reaction kinetics, yields, and product profiles of this compound with traditional hydrazine precursors under identical conditions is crucial for its validation and adoption in industrial and academic settings. Researchers are encouraged to perform small-scale comparative experiments to determine the optimal precursor for their specific synthetic needs, always prioritizing safety and proper handling procedures.

References

Unraveling the Reaction Mechanisms of 1-Hydrazino-2-propanol: A Comparative Guide Based on Computational Modeling of Analogous Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the reaction mechanisms of 1-Hydrazino-2-propanol is crucial for its application in pharmaceuticals, agrochemicals, and as a propellant. In the absence of direct computational modeling studies on this compound, this guide provides a comparative overview based on computational and experimental data from analogous compounds, namely monomethylhydrazine (MMH) and ethanolamine. This approach allows for the extrapolation of potential reaction pathways, including thermal decomposition and oxidation, offering valuable insights for researchers, scientists, and drug development professionals.

Due to the structural similarities, the reaction mechanisms of this compound are anticipated to share features with both hydrazine derivatives and simple alcohols. Computational studies on monomethylhydrazine (MMH), a well-studied hydrazine fuel, provide a framework for understanding the reactivity of the hydrazino- moiety, while research on ethanolamine offers parallels for the role of the hydroxyl group.

Comparative Analysis of Reaction Mechanisms

The primary reaction pathways of interest for this compound and its analogues are thermal decomposition and oxidation. Understanding these mechanisms is critical for predicting stability, reactivity, and potential hazards.

Thermal Decomposition:

Computational studies on the thermal decomposition of MMH indicate that the primary initiation steps involve the scission of the N-N and C-N bonds.[1][2] The relative importance of these pathways is temperature and pressure-dependent. At atmospheric conditions, both N-N and C-N bond fissions are considered major reaction paths for the homogeneous decomposition of MMH.[1][2] Experimental studies on the pyrolysis of MMH have confirmed that it undergoes thermal decomposition at elevated temperatures, with the rate of decomposition being influenced by factors such as temperature and the presence of catalysts.[3][4] For this compound, it can be inferred that the initial decomposition steps would likely involve the cleavage of the N-N bond, the C-N bond, or the C-C bond adjacent to the hydroxyl group. The presence of the hydroxyl group might also facilitate intramolecular hydrogen transfer reactions, potentially leading to different decomposition products compared to MMH.

Oxidation:

The oxidation of hydrazine derivatives is a complex process that can proceed through various radical intermediates.[5] Computational studies on the ozonation of MMH and unsymmetrical dimethylhydrazine (UDMH) have shown that the reactions are initiated by hydrogen abstraction from the -NH2 group, followed by the oxidation of the resulting N-radical species.[6] Experimental studies on the oxidation of hydrazine in aqueous solutions have shown that the reaction is accelerated by the presence of metal ions and can produce nitrogen, water, and ammonia. For this compound, oxidation is expected to be initiated by hydrogen abstraction from either the hydrazine or the alcohol functional group. The presence of the hydroxyl group could influence the selectivity of the oxidation process.

Computational studies on the reaction of monoethanolamine (MEA) with the hydroxyl radical (·OH), a key atmospheric oxidant, have shown that hydrogen abstraction can occur from the C-H, N-H, and O-H bonds.[7] The subsequent reactions of the resulting radicals are complex and can lead to a variety of degradation products.[8][9] This suggests that the oxidation of this compound in the presence of strong oxidants could lead to a diverse range of products resulting from reactions at both the hydrazine and the propanol moieties.

Quantitative Data Comparison

To facilitate a clear comparison, the following tables summarize key quantitative data from computational and experimental studies on analogous compounds. These values can serve as estimates for the corresponding properties of this compound.

Table 1: Calculated Thermochemical and Kinetic Parameters for Thermal Decomposition

CompoundReactionMethodActivation Energy (kcal/mol)Reference
Monomethylhydrazine (MMH)N-N bond scissionCCSD(T)//MPWB1KNot specified[1]
Monomethylhydrazine (MMH)C-N bond scissionCCSD(T)//MPWB1KNot specified[1]
HydrazineN-N bond scissionDFTNot specified[10]
EthanolamineH + C2H5OH → variousDFTVarious[11]

Table 2: Experimental Conditions for Decomposition and Oxidation Studies

CompoundStudy TypeConditionsKey FindingsReference
Monomethylhydrazine (MMH)Thermal Decomposition1040–1370 K, 1.4–4.5 atm (in Ar)Development of a kinetic model[3]
HydrazineThermal Decomposition175-250 °C, 300-430 psiRate affected by surfaces, pH, O2, CO2[12]
Monoethanolamine (MEA)Oxidative Degradation55 and 75 °C, varying O2 concentrationsTemperature has a higher impact than O2 concentration[8][9]
Hydrazine DerivativesOxidation by HOClExperimentalFormation of free radical intermediates[5]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in the cited studies is essential for evaluating the data and applying it to the study of this compound.

Computational Methods:

  • Density Functional Theory (DFT): A widely used quantum chemical method for calculating the electronic structure of molecules. Various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) are employed to optimize geometries and calculate energies of reactants, products, and transition states.[6][13][14][15][16]

  • Coupled Cluster (CC) Methods (e.g., CCSD(T)): High-level ab initio methods that provide very accurate energies, often used to benchmark DFT results.[1][13][14][15]

  • Quantum Rice-Ramsperger-Kassel (QRRK) Theory and Master Equation Analysis: Used to calculate pressure- and temperature-dependent rate constants for unimolecular reactions.[1][2]

  • Reactive Force Fields (ReaxFF): A method for reactive molecular dynamics simulations that can model the decomposition of large systems over longer timescales.[17]

Experimental Techniques:

  • Shock Tube Studies: Used to study gas-phase thermal decomposition at high temperatures and pressures.[3]

  • Mass Spectrometry: Employed to identify the products of thermal and catalytic decomposition.[18]

  • Electrochemical Methods: Utilized to investigate the oxidation and reduction of hydrazine derivatives and identify degradation products.[19]

  • Spectroscopic Techniques (e.g., FTIR, NMR): Used to monitor the progress of reactions and identify intermediates and products.[4][20]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed initial steps of the thermal decomposition of this compound and a generalized workflow for computational modeling of reaction mechanisms.

Thermal_Decomposition_1_Hydrazino_2_propanol cluster_initial This compound cluster_products Initial Decomposition Products C3H10N2O H2N-NH-CH2-CH(OH)-CH3 P1 •NH2 + •NH-CH2-CH(OH)-CH3 C3H10N2O->P1 N-N Scission P2 H2N-NH• + •CH2-CH(OH)-CH3 C3H10N2O->P2 C-N Scission P3 H2N-NH-CH2• + •CH(OH)-CH3 C3H10N2O->P3 C-C Scission Computational_Workflow Start Define Reactants and Products DFT_Opt Geometry Optimization and Frequency Calculation (DFT) Start->DFT_Opt TS_Search Transition State Search DFT_Opt->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Energy_Calc High-Level Single-Point Energy Calculation (e.g., CCSD(T)) IRC->Energy_Calc Kinetics Kinetic and Thermodynamic Analysis Energy_Calc->Kinetics Mechanism Elucidate Reaction Mechanism Kinetics->Mechanism

References

A Comparative Guide to the Antimicrobial and Antifungal Potential of Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial and antifungal screening of hydrazone derivatives. While specific experimental data on 1-Hydrazino-2-propanol derived hydrazones is limited in publicly available research, this guide outlines the general synthesis, experimental protocols, and antimicrobial performance of structurally related hydrazone compounds, offering a valuable reference for further investigation in this area.

Hydrazones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. Their versatile chemical structure allows for the synthesis of a diverse library of derivatives, making them promising candidates for the development of new therapeutic agents.

Synthesis of Hydrazone Derivatives

The general synthesis of hydrazones involves a condensation reaction between a hydrazine or hydrazide derivative and a carbonyl compound (an aldehyde or a ketone). In the context of this compound, it would first be reacted with a suitable carbonyl compound to form the corresponding hydrazone. The reaction is typically carried out under reflux in a solvent such as ethanol.

G cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 This compound Solvent Solvent (e.g., Ethanol) Reactant1->Solvent Reactant2 Aldehyde or Ketone (R-C(=O)-R') Reactant2->Solvent Catalyst Acid Catalyst (optional) Solvent->Catalyst Heat Reflux Catalyst->Heat Product This compound Derived Hydrazone Heat->Product Byproduct Water (H₂O) Heat->Byproduct

General synthesis workflow for this compound derived hydrazones.

Experimental Protocols for Antimicrobial and Antifungal Screening

The antimicrobial and antifungal activity of synthesized hydrazone compounds are typically evaluated using standard methods such as the broth microdilution method or the agar well diffusion method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the growth of the microorganism is assessed, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of hydrazone compounds in broth C Inoculate microtiter plate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi) C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Experimental workflow for MIC determination by broth microdilution.

Comparative Antimicrobial and Antifungal Activity

Antibacterial Activity of Hydrazone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected hydrazone derivatives against various bacterial strains, compared to standard antibiotics.

Hydrazone DerivativeTest OrganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
Indol-2-one derivativeS. aureus31.25Ciprofloxacin26.43[1]
5-Nitrofuran-2-carboxylic acid derivativeCandida spp.7.81 - 15.62Amphotericin B15.62 - 31.25[1]
1,2,3-Thiadiazole derivativeStaphylococcus spp.1.95Nitrofurantoin>1.95[1]
2-Propylquinoline-4-carboxylic acid derivativeP. aeruginosa0.39 ± 0.02--[1]
Cholic acid derivativesE. coli3.91 - 7.81Cefixime<3.91[2]
1,2-Dihydropyrimidine derivativesM. luteus0.08--[2]
Nicotinic acid derivativesP. aeruginosa0.19 - 0.22--[2]
Ethylparaben hydrazide-hydrazoneS. aureus2Ampicillin2[3]
Antifungal Activity of Hydrazone Derivatives

The following table showcases the antifungal activity of various hydrazone derivatives against different fungal species.

Hydrazone DerivativeTest OrganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
Indol-2-one derivativeC. albicans31.25Amphotericin B15.62[1]
5-Pyrrolidin-2-one derivativesFungal strains---[1]
4-pyridin-2-ylbenzaldehyde derivativeC. parapsilosis & T. asahii16 - 32--[4]
tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylateC. parapsilosis & T. asahii8 - 16--[4]
Steroidal hydrazonesCandida spp.370 - 1500Ketoconazole/Bifonazole-[5]
Ethylparaben hydrazide-hydrazoneC. albicans64--[3]

Conclusion

The available literature strongly suggests that hydrazone derivatives are a promising class of compounds with significant antimicrobial and antifungal potential. The data presented for various hydrazone structures indicates that their efficacy is highly dependent on the specific chemical moieties attached to the core hydrazone scaffold. Although direct experimental evidence for this compound derived hydrazones is currently lacking in published studies, the general synthetic routes and screening protocols are well-established. The comparative data from related hydrazone derivatives provides a solid foundation and rationale for the synthesis and evaluation of this compound based hydrazones as novel antimicrobial and antifungal agents. Further research in this specific area is warranted to explore their therapeutic potential.

References

A Comparative Guide to the Detonation Properties of Hydrazino Compounds: Experimental vs. Calculated Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the energetic properties of novel compounds is paramount for both safety and efficacy. This guide provides an objective comparison of experimental and calculated detonation properties of several key hydrazino compounds, a class of nitrogen-rich molecules with significant potential as energetic materials. The data presented herein is supported by detailed methodologies for both experimental determination and computational prediction.

Data Presentation: A Comparative Analysis

The following tables summarize the key detonation properties—velocity of detonation (Vdet) and detonation pressure (Pdet)—for various hydrazino compounds, alongside the experimental density at which these properties were measured. A comparison between experimentally measured and computationally calculated values is provided where available.

Table 1: Detonation Properties of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) and its Salts

CompoundAbbreviationDensity (g/cm³)Experimental Vdet (m/s)Calculated Vdet (m/s)Experimental Pdet (GPa)Calculated Pdet (GPa)
3,6-Di(hydrazino)-1,2,4,5-tetrazineDHT1.5675409270[1][2]-36.02[2]
3,6-Di(hydrazino)-1,2,4,5-tetrazine NitrateDHTN1.7088541.3[3]---
3,6-Di(hydrazino)-1,2,4,5-tetrazine PerchlorateDHTP1.7658882[3]---

Table 2: Detonation Properties of Hydrazine Nitrate (HN)

CompoundAbbreviationDensity (g/cm³)Experimental Vdet (m/s)Calculated Vdet (m/s)Experimental Pdet (GPa)Calculated Pdet (GPa)
Hydrazine NitrateHN1.688920[4]-~25[4]-
Hydrazine NitrateHN-8690[5]---
Hydrazine NitrateHN1.598510[6]---
Nickel Hydrazine NitrateNHN1.77000[7]-20.8[7]-

Table 3: Calculated Detonation Properties of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX) Derivatives

CompoundDensity (g/cm³)Calculated Vdet (m/s)Calculated Pdet (GPa)
Ammonium (5,6-dimethyl-1,2,4-triazin-3-yl)dinitromethanide salt-7513[8][9]24.45[8][9]
Another triazine salt derivative of HFOX-7948[8][9]26.27[8][9]
Azide derivative of HFOX-8166[8][9]25.48[8][9]
Energetic salts of trifluoromethyl and dinitro- or trinitro-based triazoles derived from HFOX1.63 - 1.766807 - 8614[10]18.8 - 31.6[10]

Experimental and Computational Methodologies

A clear understanding of the methodologies used to obtain the data presented above is crucial for its correct interpretation and application.

Experimental Protocols

The experimental determination of detonation properties for solid energetic materials typically involves one of the following standard tests:

  • Rate Stick Test: This is a common method for measuring the detonation velocity of an explosive.[11] A cylindrical charge of the explosive material, known as a "rate stick," is prepared.[11] Probes, such as piezoelectric pins, are placed at known intervals along the length of the cylinder.[11][12] The explosive is initiated at one end, and as the detonation front propagates along the stick, it triggers each probe in sequence. By measuring the time intervals between the activation of consecutive probes, the steady-state detonation velocity can be accurately calculated.[13]

  • Cylinder Expansion (CYLEX) Test: The CYLEX test is used to determine the detonation energy and performance of an explosive.[12][14] The explosive sample is loaded into a copper cylinder.[11][12] Upon detonation, the expanding gases from the explosion accelerate the cylinder wall outwards. The velocity of the expanding wall is precisely measured over time using techniques like Photonic Doppler Velocimetry (PDV).[15] This data on wall velocity versus time allows for the calculation of the explosive's Gurney energy and the parameters for the Jones-Wilkins-Lee (JWL) equation of state, which describes the work done by the detonation products.[12][14]

  • Velocity Interferometer System for Any Reflector (VISAR): VISAR is a non-intrusive optical technique used to measure the velocity of a surface with high precision.[16][17] It utilizes the Doppler effect, where the frequency of laser light reflected from a moving surface changes in proportion to its velocity.[16] By analyzing the interference pattern of the reflected laser light, the velocity history of the surface can be determined with a very high temporal resolution.[17][18] In the context of detonation studies, VISAR is often used to measure the particle velocity at the interface between the detonating explosive and a transparent window material, which can then be used to determine the detonation pressure.[4]

Computational Methodologies

Theoretical calculations of detonation properties provide a valuable tool for the initial screening and design of new energetic materials. These calculations are often based on well-established theories and are performed using specialized software.

  • Chapman-Jouguet (CJ) Theory: The Chapman-Jouguet (CJ) theory is a fundamental model used to describe a stable, one-dimensional detonation wave.[19][20] It postulates that the detonation propagates at a minimum velocity where the flow of the detonation products just behind the detonation front is sonic relative to the front.[21][22] This condition allows for the calculation of the ideal detonation velocity, pressure, and temperature based on the thermodynamic properties of the explosive and its decomposition products.[20][22]

  • EXPLO5 Software: EXPLO5 is a thermochemical computer program used to predict the performance of energetic materials.[23][24] It calculates detonation parameters by applying the principles of free energy minimization to determine the equilibrium composition and thermodynamic properties of the detonation products.[13][23][25] The software then utilizes the Chapman-Jouguet theory to calculate ideal detonation properties such as detonation velocity and pressure.[23][25] EXPLO5 employs various equations of state, such as the Becker-Kistiakowsky-Wilson (BKW) equation, to model the behavior of the gaseous detonation products.[13][26] The necessary inputs for the calculation typically include the chemical formula, heat of formation, and density of the energetic material.[23][24]

Visualization of the Comparison Workflow

The logical flow of comparing experimental and calculated detonation properties can be visualized as follows:

G cluster_experimental Experimental Determination cluster_calculated Computational Prediction exp_compound Hydrazino Compound Sample exp_protocol Experimental Protocol (e.g., Rate Stick, CYLEX, VISAR) exp_compound->exp_protocol exp_data Experimental Data (Vdet, Pdet, Density) exp_protocol->exp_data comparison Comparative Analysis exp_data->comparison Experimental Results calc_inputs Input Parameters (Formula, Heat of Formation, Density) calc_method Computational Method (e.g., CJ Theory, EXPLO5) calc_inputs->calc_method calc_data Calculated Data (Vdet, Pdet) calc_method->calc_data calc_data->comparison Calculated Results guide Comparison Guide Publication comparison->guide

Caption: Workflow for comparing experimental and calculated detonation properties of hydrazino compounds.

References

Safety Operating Guide

Proper Disposal of 1-Hydrazino-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 1-Hydrazino-2-propanol, a chemical compound requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this substance.

This compound and its parent compound, hydrazine, are classified as hazardous substances.[1][2] Therefore, all waste containing this chemical must be managed as hazardous waste in accordance with federal, state, and local regulations.[3][4] Adherence to these guidelines is critical for environmental protection and workplace safety.

I. Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum:

  • Eye Protection: Chemical splash goggles or a face shield.[1][4]

  • Hand Protection: Nitrile or chloroprene gloves.[1][4]

  • Body Protection: A flame-resistant lab coat.[1]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

II. Waste Collection and Storage

All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipettes, gloves, absorbent pads), must be collected as hazardous waste.

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled "HAZARDOUS WASTE" and include the chemical name "this compound" and its concentration.[4]

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as oxidizing agents, acids, and metals.[2]

III. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and secure the entrance.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use a non-combustible absorbent material such as sand, earth, or diatomaceous earth.[2][5] Do not use combustible absorbents. [2]

  • Collect: Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department or emergency services immediately.[1]

IV. Disposal Procedures

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[6][7] Do not attempt to dispose of this chemical down the drain or in regular trash.

For facilities equipped for chemical treatment of hazardous waste, chemical inactivation through oxidation may be an option for dilute solutions of hydrazine compounds. This process should only be carried out by trained personnel in a controlled environment.

Experimental Protocol for Chemical Inactivation of Dilute Hydrazine Solutions:

This is a general procedure for the destruction of dilute hydrazine waste and should be adapted and validated for this compound by qualified personnel.

  • Dilution: Ensure the hydrazine-containing waste is diluted to a concentration of 5% or less with water.[3]

  • Choice of Oxidant: Prepare a dilute solution of an oxidizing agent such as sodium hypochlorite (bleach), calcium hypochlorite, or hydrogen peroxide.[3][5]

  • Reaction: Slowly add the oxidizing solution to the dilute hydrazine waste with constant stirring. The reaction can be exothermic, so the addition should be controlled to manage any temperature increase.

  • Neutralization (if applicable): Monitor the pH of the solution and neutralize as necessary.

  • Disposal of Treated Waste: The treated waste must still be disposed of in accordance with all applicable regulations. Consult with your EH&S department for proper disposal of the final solution.

Quantitative Data for Disposal

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][2]
In-Lab Treatment Concentration Dilute to <5% w/w before chemical treatment[3][6]
Chemical Inactivation Agents Sodium hypochlorite (<5%), Calcium hypochlorite (<5%), Hydrogen peroxide[3][5][6]
Hydrogen Peroxide to Hydrazine Ratio 2 moles of hydrogen peroxide per mole of hydrazine[3]

Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Hazardous Waste Container ppe->collect spill Spill Occurs collect->spill small_spill Small Spill Procedure: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect as Hazardous Waste spill->small_spill Yes large_spill Large Spill: Evacuate & Call EH&S/Emergency Services spill->large_spill Yes, Large store Store Waste in a Cool, Well-Ventilated Area spill->store No small_spill->collect disposal_decision On-site Treatment Permitted? store->disposal_decision treat Chemical Inactivation (Dilute to <5%, use oxidant) Follow approved protocol disposal_decision->treat Yes contractor Arrange for Pickup by a Licensed Hazardous Waste Contractor disposal_decision->contractor No treat->contractor end End: Waste Disposed contractor->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need for a site-specific risk assessment and consultation with your institution's Environmental Health & Safety department. Always refer to the Safety Data Sheet (SDS) for this compound and comply with all applicable regulations.

References

Personal protective equipment for handling 1-Hydrazino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 1-Hydrazino-2-propanol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of its parent compound, hydrazine, and related derivatives. A conservative approach is strongly advised, treating this compound with a high degree of caution. Hydrazine and its derivatives are known to be toxic, corrosive, and potential carcinogens[1][2][3].

Personal Protective Equipment (PPE)

Due to the hazardous nature of hydrazine compounds, stringent personal protective measures are necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves. It is recommended to double-glove.Provides chemical resistance against hydrazine and its derivatives. Always inspect gloves for integrity before use[4].
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and vapors, which can cause severe eye irritation and burns[2][4].
Body Protection A fire/flame-resistant lab coat worn over full-length pants and closed-toe shoes. For larger quantities or increased splash potential, a chemical-resistant apron or coveralls should be used.Prevents skin contact and protects from potential splashes[4]. Leather shoes should be avoided as they can absorb and retain the chemical[5].
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used[4].Hydrazine derivatives can be toxic if inhaled, causing respiratory tract irritation[1]. A respirator is a necessary backup to engineering controls[4].

Experimental Protocols: Handling and Disposal

Handling Protocol:

  • Preparation: Before handling this compound, ensure that a certified chemical fume hood is operational. An emergency eyewash station and safety shower must be readily accessible[4].

  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated work area.

  • Transferring the Chemical: Use only compatible and clearly labeled containers. When transferring, do so slowly and carefully to avoid splashing. For transfers between metal containers, ensure they are bonded and grounded to prevent static discharge[4].

  • During Use: Keep the container of this compound tightly closed when not in use. Avoid contact with incompatible materials such as strong oxidizing agents, acids, and metal oxides[5][6].

  • After Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after removing gloves.

Disposal Protocol:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

  • Decontamination of Labware: Decontaminate all glassware and equipment that has come into contact with this compound. This can be done by rinsing with a suitable solvent (e.g., water), and the rinsate should be collected as hazardous waste.

  • Chemical Neutralization (for spills and residual waste): Small amounts of residual this compound can be neutralized. A suggested method for hydrazine compounds is to dilute the material to less than 5% with water and then slowly add a 5% solution of sodium hypochlorite or calcium hypochlorite[7]. This should be done in a fume hood with appropriate PPE. The neutralized waste should still be disposed of as hazardous waste in accordance with local regulations.

  • Waste Pickup: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety office.

Spill Response Workflow

The following diagram outlines the immediate steps to be taken in the event of a this compound spill.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess CallEHS Call Environmental Health & Safety Evacuate->CallEHS SmallSpill Small Spill (<100 mL) Assess->SmallSpill LargeSpill Large Spill (>100 mL or outside fume hood) Assess->LargeSpill DonPPE Don Appropriate PPE (if not already worn) SmallSpill->DonPPE Personnel are trained and equipped LargeSpill->CallEHS Contain Contain Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize with Hypochlorite Solution Contain->Neutralize Collect Collect Residue into Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Workflow for responding to a this compound spill.

References

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Retrosynthesis Analysis

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1-Hydrazino-2-propanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.